Product packaging for 2-Hydrazinylphenol(Cat. No.:)

2-Hydrazinylphenol

Cat. No.: B8683941
M. Wt: 124.14 g/mol
InChI Key: GCGNGYPZEHFOAN-UHFFFAOYSA-N
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Description

2-Hydrazinylphenol (CAS 201684-14-2) is a high-value chemical building block prized in organic and medicinal chemistry for its versatile phenolic and hydrazine functional groups. Its primary research application is in the synthesis of nitrogen-containing heterocycles and Schiff base ligands. The compound readily undergoes condensation with carbonyl groups to form hydrazone derivatives, which are key intermediates for developing pharmacologically active molecules . These hydrazone Schiff bases are widely utilized in the preparation of metal complexes with nickel and copper, which are studied for their structural properties, electrochemical behavior, and potential biological activities, including significant antibacterial effects . The molecular framework of this compound serves as a privileged scaffold in antifungal research. Structural analogs, particularly 2-hydrazinylthiazole derivatives, demonstrate potent in vitro anti-Candida activity, with some exhibiting lower minimum inhibitory concentrations (MIC) than the reference drug fluconazole . Furthermore, the hydrazine moiety is instrumental in constructing diverse heterocyclic systems, such as thiophene-tagged derivatives, which are explored for their antimicrobial potential and computational insights . Available as the hydrochloride salt (CAS 23274-70-6) for enhanced stability, this compound facilitates various organic transformations . Density Functional Theory (DFT) studies provide deep insights into its electronic properties, such as HOMO-LUMO energy gaps and intramolecular hydrogen bonding, which help rationalize its reactivity and interaction with biological targets . Researchers value this compound as a crucial precursor for developing new therapeutic agents and functional materials. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B8683941 2-Hydrazinylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-hydrazinylphenol

InChI

InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4,8-9H,7H2

InChI Key

GCGNGYPZEHFOAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN)O

Origin of Product

United States

Foundational & Exploratory

2-Hydrazinylphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hydrazinylphenol

This guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in research and drug development. It covers its chemical and physical properties, synthetic methodologies, key chemical reactions, and biological activities, with a focus on its role as a precursor for pharmacologically active molecules.

Chemical and Physical Properties

This compound, and its more common hydrochloride salt, possess distinct chemical and physical characteristics. The hydrochloride form is often preferred for its stability.

PropertyValueCitation(s)
CAS Number 201684-14-2 (Free Base)[1]
23274-70-6 (Hydrochloride Salt)[2][3]
Molecular Formula C₆H₈N₂O (Free Base)[1]
C₆H₉ClN₂O (Hydrochloride Salt)[3]
Molecular Weight 124.14 g/mol (Free Base)[1]
160.60 g/mol (Hydrochloride Salt)[3]
IUPAC Name This compound[1]
This compound;hydrochloride[3]
Computed Electronic Properties of the Hydrochloride Salt

Density functional theory (DFT) studies have provided insights into the electronic structure of this compound hydrochloride, which is crucial for understanding its reactivity.

ParameterValue (eV)Citation(s)
HOMO -4.78[2]
LUMO -0.32[2]
Energy Gap 4.46[2]
Chemical Hardness 2.23[2]

Synthesis and Experimental Protocols

Several synthetic routes have been documented for the preparation of this compound, typically resulting in its hydrochloride salt for improved stability and handling.

Protocol 2.1: Synthesis from N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid

A documented method involves the reaction of a hydrazine-sulfonic acid precursor with ethanol and hydrochloric acid.

Methodology:

  • N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid is heated with ethanol.

  • Anhydrous hydrochloric acid (HCl) is introduced to protonate the hydrazine group, facilitating the formation of the hydrochloride salt.

  • The reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization.

  • Upon completion, the product, this compound hydrochloride, precipitates and is collected.[2]

Protocol 2.2: Synthesis via Reduction of 2-Diazoniumphenol Chloride

An alternative and often higher-yield method involves the diazotization of 2-aminophenol followed by reduction.

Methodology:

  • Diazotization: 2-Aminophenol is dissolved in an acidic solution (HCl) and cooled to 0–5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the 2-diazoniumphenol chloride salt.[2]

  • Reduction: The freshly prepared diazonium salt is then reduced using a mixture of sodium bisulfite and sodium sulfite (e.g., at a 3:1 molar ratio). The reaction is maintained at a pH of 5.8–6.1 and a temperature of 80–85°C for 60–90 minutes.[2]

  • Precipitation: Concentrated HCl is added to the cooled reaction mixture to precipitate the final product, this compound hydrochloride.[2]

G cluster_0 Route 1: From Sulfonic Acid Precursor cluster_1 Route 2: Diazonium Salt Reduction N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid Heating with Ethanol + HCl Heating with Ethanol + HCl N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid->Heating with Ethanol + HCl 1 This compound HCl This compound HCl Heating with Ethanol + HCl->this compound HCl 2 2-Aminophenol 2-Aminophenol Diazotization (NaNO2, HCl, 0-5°C) Diazotization (NaNO2, HCl, 0-5°C) 2-Aminophenol->Diazotization (NaNO2, HCl, 0-5°C) A 2-Diazoniumphenol Chloride 2-Diazoniumphenol Chloride Diazotization (NaNO2, HCl, 0-5°C)->2-Diazoniumphenol Chloride B Reduction (NaHSO3/Na2SO3) Reduction (NaHSO3/Na2SO3) 2-Diazoniumphenol Chloride->Reduction (NaHSO3/Na2SO3) C Reduction (NaHSO3/Na2SO3)->this compound HCl D

Caption: Synthetic routes for this compound hydrochloride.

Key Chemical Reactions: Hydrazone Formation

The hydrazine moiety in this compound is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in organic synthesis and the development of bioactive compounds.[2][4]

Protocol 3.1: General Procedure for Hydrazone Synthesis

Methodology:

  • This compound (or its hydrochloride salt) is dissolved in a suitable solvent, such as ethanol or methanol.

  • An equimolar amount of the desired aldehyde or ketone is added to the solution.

  • A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction, particularly the dehydration step.

  • The mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • The resulting hydrazone product often precipitates from the solution upon cooling or can be isolated by solvent evaporation and subsequent purification (e.g., recrystallization).

G This compound This compound Nucleophilic Attack Nucleophilic Attack This compound->Nucleophilic Attack Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone)->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Step 1 Proton Transfer & Dehydration Proton Transfer & Dehydration Tetrahedral Intermediate->Proton Transfer & Dehydration Step 2 Hydrazone Product Hydrazone Product Proton Transfer & Dehydration->Hydrazone Product Step 3

Caption: General workflow for hydrazone formation.

Biological Activity and Applications in Drug Development

This compound serves as a scaffold for derivatives, particularly phenolic hydrazones, which exhibit a wide range of biological activities. These activities make them promising candidates for therapeutic development.

Antimicrobial and Anticancer Properties

Hydrazone derivatives are widely studied for their potential as antimicrobial and anticancer agents.[2][4][5] The presence of the azometine (-NHN=CH-) group is crucial for these activities.[5] They have shown efficacy against various pathogens and are being investigated as precursors for novel pharmaceuticals.[2]

Anti-inflammatory Activity via MIF Inhibition

A significant area of research involves phenolic hydrazones as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in the pathogenesis of sepsis and other inflammatory diseases.

  • Mechanism of Action: Phenolic hydrazones can bind to the tautomerase active site of MIF. This inhibition blocks the biological activity of MIF, leading to a reduction in the inflammatory response.[6]

  • Downstream Effects: By inhibiting MIF, these compounds can dose-dependently suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated by lipopolysaccharide (LPS).[6] This action has shown significant therapeutic potential in preclinical models of sepsis.[6]

G LPS LPS (Endotoxin) Macrophage Macrophage LPS->Macrophage stimulates MIF MIF Macrophage->MIF activates TNFa TNF-α Secretion MIF->TNFa promotes PhenolicHydrazone Phenolic Hydrazone (e.g., from this compound) PhenolicHydrazone->MIF inhibits Inflammation Inflammation TNFa->Inflammation

Caption: Inhibition of MIF signaling by phenolic hydrazones.

Antioxidant Activity

This compound and its derivatives have been noted for their antioxidant properties. They can act as free radical scavengers, which helps in reducing cellular oxidative stress.[2] This activity is a common feature of phenolic compounds and contributes to their overall therapeutic potential.

References

An In-depth Technical Guide to 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydrazinylphenol, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a special focus on its applications in medicinal chemistry, supported by available data on its biological activities.

Chemical Identity and Physicochemical Properties

This compound, a derivative of both phenol and hydrazine, is a compound of interest due to the combined reactivity of its hydroxyl and hydrazinyl functional groups. It is often utilized in its more stable hydrochloride salt form.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compoundThis compound Hydrochloride
IUPAC Name This compoundThis compound;hydrochloride[1]
Synonyms 2-Hydrazinophenol, (2-Hydroxyphenyl)hydrazine2-Hydrazino-phenol hydrochloride
CAS Number 930-09-623274-70-6[1]
Molecular Formula C₆H₈N₂OC₆H₉ClN₂O[1]
Molecular Weight 124.14 g/mol 160.60 g/mol [1]

Table 2: Physicochemical Properties

PropertyValueNotes
Melting Point Not available for free baseData for Phenylhydrazine: 19.5 °C
Boiling Point Not available for free baseData for Phenylhydrazine: 243.5 °C
Solubility Soluble in polar organic solventsThe hydrochloride salt is soluble in water.
pKa Not availableData for Hydrazine: ~8.1

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a protected 2-aminophenol derivative or through nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis involves the diazotization of 2-aminophenol followed by reduction.

Materials:

  • 2-Aminophenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bisulfite (NaHSO₃)

  • Ice

  • Ethanol

Procedure:

  • Diazotization: 2-Aminophenol is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Reduction: A solution of sodium sulfite and sodium bisulfite in water is prepared and cooled. The cold diazonium salt solution is then added slowly to this reducing solution. The reaction mixture is stirred and gradually warmed.

  • Isolation: The resulting this compound is often isolated as its hydrochloride salt by acidification with concentrated HCl, which precipitates the product.

  • Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Chemical Reactivity

This compound exhibits reactivity characteristic of both phenols and hydrazines. The hydroxyl group can undergo O-alkylation and acylation. The hydrazinyl group is a potent nucleophile and can participate in several key reactions:

  • Formation of Hydrazones: Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in the synthesis of many heterocyclic compounds and bioactive molecules.

  • Fischer Indole Synthesis: As a substituted hydrazine, it can be a key starting material in the Fischer indole synthesis to produce various indole derivatives.

  • Oxidation/Reduction: The hydrazinyl group can be oxidized to the corresponding diazonium salt or reduced.

Applications in Drug Development and Biological Activity

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group on the aromatic ring of this compound suggests it may act as a hydrogen atom donor to neutralize reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of a compound.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • This compound solution in a suitable solvent (e.g., methanol or DMSO)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the this compound solution and the ascorbic acid standard in the microplate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways. Phenolic hydrazones have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[2]

Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a key regulator of the inflammatory response. Its inhibition by phenolic hydrazones, likely including derivatives of this compound, represents a promising strategy for anti-inflammatory drug development. The mechanism involves the binding of the phenolic hydrazone to the active site of MIF, thereby inhibiting its tautomerase activity and its ability to promote pro-inflammatory signaling.

MIF_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli Macrophage Macrophage Pro-inflammatory Stimuli->Macrophage MIF Secretion MIF Secretion Macrophage->MIF Secretion MIF MIF MIF Secretion->MIF Inflammatory Response Inflammatory Response MIF->Inflammatory Response This compound Derivative This compound Derivative Inhibition Inhibition This compound Derivative->Inhibition Inhibition->MIF

Inhibition of MIF by this compound Derivatives.
Anticancer Activity

Hydrazone derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

Table 3: Cytotoxic Activity of Selected Hydrazone Derivatives against Cancer Cell Lines

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Acylhydrazone derivative 8cHuh-7 (Liver Cancer)7.74 ± 2.18[3]
Acylhydrazone derivative 8eHuh-7 (Liver Cancer)4.46 ± 1.05[3]
Sulfonyl hydrazone derivativeA549 (Lung Cancer)16.18[4]
Sulfonyl hydrazone derivativeMDA-MB-231 (Breast Cancer)11.10[4]

While specific data for this compound is limited, the data for related hydrazone structures highlight the potential of this chemical class in oncology research.

Logical Pathway: Potential Anticancer Mechanisms of Phenolic Compounds

Phenolic compounds are known to modulate several signaling pathways that are often dysregulated in cancer. A logical workflow for the potential anticancer mechanism of this compound, based on the known activities of phenolic compounds, is presented below.

Anticancer_Pathway This compound This compound ROS Scavenging ROS Scavenging This compound->ROS Scavenging MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Inhibition PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition Apoptosis Induction Apoptosis Induction ROS Scavenging->Apoptosis Induction Cell Proliferation Inhibition Cell Proliferation Inhibition MAPK Pathway->Cell Proliferation Inhibition NF-kB Pathway->Apoptosis Induction PI3K/Akt Pathway->Cell Proliferation Inhibition

Potential Anticancer Signaling Pathways Modulated by this compound.

Safety and Handling

As a hydrazine derivative, this compound and its salts should be handled with care. The safety data for the closely related phenylhydrazine and its hydrochloride salt provide a strong indication of the potential hazards.

Table 4: GHS Hazard Statements for Phenylhydrazine Hydrochloride

Hazard ClassHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5]
Skin Corrosion/IrritationH315: Causes skin irritation.[5]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[5]
Skin SensitizationH317: May cause an allergic skin reaction.[5]
Germ Cell MutagenicityH341: Suspected of causing genetic defects.[5]
CarcinogenicityH350: May cause cancer.[5]
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs through prolonged or repeated exposure.[5]
Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life.[5]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in organic synthesis with demonstrated potential in the development of new therapeutic agents. Its derivatives have shown promising antioxidant, anti-inflammatory, and anticancer activities. Further research into the specific molecular targets and mechanisms of action of this compound and its analogs is warranted to fully exploit its therapeutic potential. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinylphenol, with a focus on its molecular formula and weight. This compound and its derivatives are of interest in various research and development sectors due to their biological activities.

Physicochemical Data

The fundamental molecular properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Canonical SMILESInChI Key
This compoundC6H8N2O124.14[1][2]C1=CC=C(C(=C1)NN)OKJWDKCNSXFBJHN-UHFFFAOYSA-N[3]
This compound hydrochlorideC6H9ClN2O160.60[3]C1=CC=C(C(=C1)NN)O.ClKJWDKCNSXFBJHN-UHFFFAOYSA-N[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research studies and are best sourced from peer-reviewed scientific literature. General methodologies may involve:

  • Synthesis: The synthesis of this compound hydrochloride can be achieved through the reaction of a precursor with hydrazine, followed by treatment with hydrochloric acid.[4]

  • Characterization: Standard analytical techniques are employed to confirm the identity and purity of the compound. These include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

    • Elemental Analysis: This technique is used to determine the percentage composition of elements within the compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural representations (formula and SMILES), and its key physicochemical property (molecular weight).

Compound This compound C6H8N2O Properties Molecular Weight 124.14 g/mol Compound:f1->Properties determines Identifiers SMILES C1=CC=C(C(=C1)NN)O Compound:f0->Identifiers is represented by

Caption: Relationship between this compound's identity and properties.

References

Solubility Profile of 2-Hydrazinylphenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydrazinylphenol, a versatile intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound, this document compiles qualitative solubility information inferred from closely related compounds and provides a general framework for its experimental determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, possessing both a polar hydroxyl group and a hydrazine moiety, as well as a non-polar benzene ring, is expected to exhibit a nuanced solubility profile.

Qualitative Solubility of this compound

While specific quantitative data for this compound is scarce in publicly available literature, the solubility of analogous compounds such as phenylhydrazine provides valuable insights. Aromatic hydrazines are generally less soluble in water compared to their aliphatic counterparts.[1] Phenylhydrazine, for example, is reported to be miscible with several organic solvents.[2] Based on this and information regarding the purification of its hydrochloride salt, the following qualitative solubility profile for this compound can be inferred:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl and hydrazine groups can form hydrogen bonds with protic solvents. Phenylhydrazine is miscible with ethanol.[2] The hydrochloride salt is recrystallized from an ethanol-water mixture.[3]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Likely SolubleThe polarity of these solvents can interact with the polar functional groups of this compound. Phenylhydrazine is very soluble in acetone.[4]
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of this compound due to the hydroxyl and hydrazine groups likely limits its solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformLikely SolublePhenylhydrazine is miscible with chloroform, suggesting potential solubility for this compound.[2]

Note: This table presents expected solubility based on the behavior of similar compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a general and widely accepted "shake-flask" method for determining the solubility of a solid organic compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

Visualizing Experimental Workflows

To further aid in the understanding of processes involving this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Equilibrate in shaker bath (24-72h) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H H G->H Calculate Solubility

Caption: General workflow for determining the solubility of this compound.

A common and important reaction of this compound is the formation of hydrazones through condensation with aldehydes or ketones. This reaction is fundamental in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

G Synthesis of a Hydrazone from this compound reagents This compound + Aldehyde/Ketone reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Acid Catalyst (optional) catalyst->reaction heating Heating / Reflux reaction->heating cooling Cooling & Crystallization heating->cooling filtration Filtration cooling->filtration product Purified Hydrazone Product filtration->product

Caption: Typical workflow for the synthesis of a hydrazone from this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data remains elusive, the provided qualitative assessment and a general experimental protocol offer a strong starting point for practical applications. The visualized workflows for solubility determination and hydrazone synthesis further clarify key processes involving this important chemical intermediate. It is recommended that experimental validation of the expected solubility be conducted for any specific application.

References

An In-depth Technical Guide to the Preparation of 2-Hydrazinylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-hydrazinylphenol hydrochloride. The document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of the preparation of this compound.

Introduction

This compound and its hydrochloride salt are valuable reagents in organic synthesis, particularly in the construction of heterocyclic compounds and as intermediates in the development of pharmaceutical agents. The synthesis of aryl hydrazines, such as this compound hydrochloride, is most commonly achieved through a two-step process involving the diazotization of the corresponding aniline derivative, followed by the reduction of the resulting diazonium salt. This method is reliable and adaptable for various substituted anilines.

Synthesis Pathway

The preparation of this compound hydrochloride commences with the diazotization of 2-aminophenol. In this reaction, the primary amine group of 2-aminophenol reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures to form a diazonium salt. The diazonium salt is a versatile intermediate but is generally unstable at higher temperatures.

The subsequent step involves the reduction of the diazonium salt to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to a hydrazine group, and the final product is isolated as its hydrochloride salt.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride. Please note that the yield is an estimated value based on similar reported syntheses and may vary depending on the specific experimental conditions.

ParameterValue
Chemical Name This compound hydrochloride
CAS Number 23274-70-6
Molecular Formula C₆H₉ClN₂O
Molecular Weight 160.60 g/mol [1]
Starting Material 2-Aminophenol
Key Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride dihydrate (SnCl₂·2H₂O)
Reaction Temperature Diazotization: 0-5 °C, Reduction: 0-10 °C
Typical Yield 80-90% (estimated)
Appearance Off-white to pale brown crystalline solid (expected)
Melting Point Not available (decomposition may occur at elevated temperatures)

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of substituted phenylhydrazine hydrochlorides.

Materials:

  • 2-Aminophenol

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Distilled Water

  • Ethanol

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beakers and flasks

  • Büchner funnel and filtration apparatus

  • Ice bath

Procedure:

Step 1: Diazotization of 2-Aminophenol

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminophenol (1 equivalent) in a mixture of concentrated hydrochloric acid (4-5 equivalents) and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in distilled water.

  • Add the sodium nitrite solution dropwise to the cold 2-aminophenol solution using a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.

Step 2: Reduction of the Diazonium Salt

  • In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid.

  • Cool this reducing solution in an ice bath to approximately 0-5 °C.

  • Slowly add the cold stannous chloride solution to the diazonium salt solution prepared in Step 1. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 10 °C.

  • Upon addition, a precipitate of this compound hydrochloride should begin to form.

  • After the complete addition of the stannous chloride solution, continue to stir the reaction mixture in the ice bath for another 1-2 hours.

Step 3: Isolation and Purification of the Product

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol or a saturated sodium chloride solution to remove any unreacted starting materials and byproducts.

  • Dry the collected solid under vacuum to obtain the crude this compound hydrochloride.

  • For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_isolation Step 3: Isolation start Dissolve 2-Aminophenol in HCl cool_amine Cool to 0-5 °C start->cool_amine add_nitrite Add NaNO2 Solution Dropwise cool_amine->add_nitrite prep_nitrite Prepare NaNO2 Solution prep_nitrite->add_nitrite stir_diazonium Stir for 30-60 min add_nitrite->stir_diazonium add_sncl2 Add SnCl2 Solution to Diazonium Salt stir_diazonium->add_sncl2 Diazonium Salt Intermediate prep_sncl2 Prepare SnCl2 Solution in HCl cool_sncl2 Cool SnCl2 Solution prep_sncl2->cool_sncl2 cool_sncl2->add_sncl2 stir_reduction Stir for 1-2 hours add_sncl2->stir_reduction filter_product Vacuum Filtration stir_reduction->filter_product Crude Product Slurry wash_product Wash with Cold Solvent filter_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product purify Recrystallization (Optional) dry_product->purify final_product final_product purify->final_product Pure this compound HCl

Synthesis Workflow for this compound Hydrochloride.

Safety Considerations

  • Aryl hydrazines and their salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The diazotization reaction should be performed at low temperatures as diazonium salts can be explosive when isolated or heated.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Stannous chloride is corrosive and should be handled with care.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound hydrochloride. Researchers are encouraged to consult additional literature and safety data sheets before undertaking this procedure.

References

Spectroscopic Profile of 2-Hydrazinylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydrazinylphenol, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, primarily focusing on its hydrochloride salt form, which is commonly available.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
9-10Singlet1HPhenolic OHDMSO-d₆
6.8Doublet2HAromatic CHD₂O
4.1Singlet2HNH₂D₂O
3.5Singlet1HOHD₂O

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

FT-IR Data for this compound Hydrochloride

Frequency (cm⁻¹)IntensityAssignment
3250Strong, BroadN-H Stretch
1590MediumC=N Stretch (potential impurity or tautomeric form)
Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) Data for this compound Hydrochloride

m/zIon FormulaIon Type
157.05[C₆H₉N₂O]⁺[M+H]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary based on the specific instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound hydrochloride sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion. The mass range is set to cover the expected molecular weight of the analyte.

  • Data Processing: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This is then used to confirm the elemental composition of the compound.

Visualizations

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of a chemical compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret Structural Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis.

Thermal Stability and Decomposition of 2-Hydrazinylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the thermal stability and decomposition of 2-Hydrazinylphenol. Due to a lack of publicly available experimental data specifically for this compound, this guide leverages information on the closely related compound, phenylhydrazine, as a proxy. The thermal behavior of this compound is expected to be influenced by the presence of the hydroxyl group and its position on the phenyl ring, and therefore, the data presented for analogous compounds should be interpreted with caution. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of hydrazine, is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The thermal stability of such compounds is a critical parameter, influencing their synthesis, storage, handling, and application. Understanding the decomposition behavior is paramount for ensuring safety and predicting the shelf-life and performance of materials and formulations containing this molecule. This guide summarizes the expected thermal properties of this compound based on analogous compounds and outlines the experimental protocols for its thermal analysis.

Expected Thermal Properties of Aromatic Hydrazines

Table 1: Physicochemical and Thermal Properties of Phenylhydrazine

PropertyValueReference(s)
Molecular FormulaC₆H₈N₂[1]
Molecular Weight108.14 g/mol [2]
Melting Point19.5 °C (67.1 °F)[1]
Boiling Point243.5 °C (470.3 °F) with decomposition[3][4]
Flash Point89 °C (192 °F)[1]
Autoignition Temperature174 °C (345 °F)[1]
Decomposition ProductsEmits highly toxic fumes of nitrogen oxides upon heating to decomposition.[1]

It is important to note that the hydroxyl group in this compound can influence its thermal stability through hydrogen bonding and by altering the electronic properties of the aromatic ring. This may lead to different decomposition temperatures and pathways compared to phenylhydrazine.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, a series of thermoanalytical experiments are required. The following protocols are based on standard methods for the analysis of similar organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges at which this compound decomposes and the associated mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the area under the peaks (enthalpy change) are determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample Sample Weighing Weighing Sample->Weighing Crucible_Loading Crucible/Pan Loading Weighing->Crucible_Loading TGA Thermogravimetric Analysis (TGA) Crucible_Loading->TGA DSC Differential Scanning Calorimetry (DSC) Crucible_Loading->DSC TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Thermogram DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Thermogram DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) TGA_Curve->DTG_Curve Data_Interpretation Data Interpretation DTG_Curve->Data_Interpretation DSC_Thermogram->Data_Interpretation

Caption: Workflow for Thermal Analysis of this compound.

Hypothetical Decomposition Pathway

Based on the known decomposition of hydrazine and phenylhydrazine, a plausible (though unconfirmed) decomposition pathway for this compound can be proposed. The initial step is likely the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule.

G 2HP This compound Radicals 2-Hydroxyphenyl Radical + Amino Radical 2HP->Radicals Heat (Δ) N-N Bond Cleavage Decomp_Products Further Decomposition Products (e.g., Phenol, Aniline, N₂, H₂) Radicals->Decomp_Products Radical Reactions Polymerization Polymerization/ Char Formation Radicals->Polymerization

Caption: Hypothetical Decomposition Pathway of this compound.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use. While direct experimental data is currently lacking, analysis of analogous compounds such as phenylhydrazine provides valuable insights. The experimental protocols outlined in this guide, specifically TGA and DSC, are fundamental for obtaining the necessary quantitative data. Further research is required to elucidate the precise decomposition pathway and to quantify the kinetic parameters of the decomposition process. Such studies will enable the development of safe handling procedures and the prediction of the material's behavior under various thermal conditions.

References

A Technical Guide to the Anti-inflammatory Activity of 2-Hydrazinylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While crucial for healing, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The primary class of drugs used to combat inflammation, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms.[1][2]

This has driven the search for new chemical entities with improved efficacy and safety profiles. Hydrazone derivatives (-NHN=CH-) have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[2][3][4] The 2-hydrazinylphenol moiety, incorporating a phenolic hydroxyl group and a hydrazine functional group on an aromatic ring, presents a unique structural framework. Derivatives, particularly hydrazones formed from this core, are being investigated as potent anti-inflammatory agents. Their mechanism of action often involves dual inhibition of key enzymes in the arachidonic acid cascade, offering a promising strategy to mitigate the side effects associated with traditional NSAIDs.[5][6] This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of these compounds.

Core Mechanism of Action

The anti-inflammatory effects of this compound derivatives and related hydrazones are primarily attributed to their ability to modulate the enzymatic pathways that produce inflammatory mediators. The most well-documented mechanism is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

  • Cyclooxygenase (COX) Inhibition : The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation, where it mediates the production of prostaglandins (PGs) that cause pain and swelling. Many hydrazone derivatives show inhibitory activity against both COX-1 and COX-2.[4][6] The development of selective COX-2 inhibitors is a key goal to reduce the gastric side effects associated with non-selective NSAIDs.[1][2]

  • 5-Lipoxygenase (5-LOX) Inhibition : 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent inflammatory mediators. Leukotrienes contribute to inflammation, particularly in asthma and allergic reactions. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes.[6][7] Compounds that dually inhibit both COX-2 and 5-LOX are of significant interest, as they can simultaneously block two major inflammatory pathways, potentially leading to enhanced efficacy and a better safety profile, particularly reducing gastrointestinal damage.[5][7]

  • Cytokine and Nitric Oxide Modulation : Beyond direct enzyme inhibition, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8][9] They can also inhibit the production of nitric oxide (NO), a signaling molecule that plays a complex role in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[8][10]

  • MAPK Pathway Inhibition : The p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway is another target. This pathway is crucial for the biosynthesis of TNF-α and IL-1β, and its inhibition represents a potential mechanism for controlling inflammation.[8]

Arachidonic_Acid_Pathway membrane Cell Membrane (Phospholipids) ara Arachidonic Acid membrane->ara PLA2 cox COX-1 / COX-2 ara->cox lox 5-LOX ara->lox pgs Prostaglandins & Thromboxanes cox->pgs lts Leukotrienes lox->lts inflammation Pain, Fever, Inflammation pgs->inflammation lts->inflammation inhibitor Hydrazone Derivatives inhibitor->cox Inhibit inhibitor->lox Inhibit

Caption: Inhibition of the Arachidonic Acid Cascade.

General Synthesis Protocols

Hydrazone derivatives are typically synthesized through a straightforward condensation reaction. The general procedure involves reacting a hydrazide with a substituted aldehyde or ketone. For derivatives of this compound, the synthesis would likely begin with a 2-hydroxyphenyl-substituted carboxylic acid.

Example Protocol: Synthesis of N'-benzylidene-2-hydroxyacetohydrazide

This multi-step protocol is representative of the synthesis of a target this compound derivative.

  • Esterification: 2-Hydroxyphenylacetic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours to produce methyl 2-hydroxyphenylacetate. The reaction is monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol or methanol) for 8-12 hours.[11] This step yields the key intermediate, 2-hydroxyphenylacetohydrazide.

  • Condensation (Hydrazone Formation): The 2-hydroxyphenylacetohydrazide is dissolved in a suitable solvent like methanol. A few drops of a catalyst, such as concentrated hydrochloric acid or glacial acetic acid, are added.[11] An equimolar amount of a selected substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) is added, and the mixture is stirred at room temperature for 2-4 hours.[11]

  • Purification: The resulting solid product (the hydrazone derivative) is filtered, washed with cold solvent, and purified, typically by recrystallization from a solvent like ethanol, to yield the final compound.

Structure confirmation is performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Synthesis_Workflow start 2-Hydroxyphenyl Acetic Acid ester Methyl 2-Hydroxyphenyl acetate start->ester Esterification (MeOH, H+) hydrazide 2-Hydroxyphenyl acetohydrazide ester->hydrazide Hydrazinolysis (N2H4·H2O) final Target Hydrazone Derivative hydrazide->final Condensation (Catalyst) aldehyde Substituted Aldehyde/Ketone aldehyde->final

Caption: General Synthesis Workflow for Hydrazone Derivatives.

Preclinical Evaluation: In Vivo Models

In vivo animal models are essential for evaluating the systemic anti-inflammatory and analgesic efficacy of novel compounds.

Carrageenan-Induced Paw Edema Test

This is the most widely used preclinical model for assessing acute anti-inflammatory activity.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized, biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after the first hour) is mediated by the production of prostaglandins, involving the induction of COX-2.[12][13]

  • Methodology:

    • Animals: Male Wistar rats or Swiss albino mice are typically used.[3][12]

    • Grouping: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the synthesized compounds.[12][14]

    • Administration: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Induction: A 0.1 mL injection of 1% carrageenan suspension in saline is made into the sub-plantar region of the right hind paw.

    • Measurement: The paw volume is measured using a plethysmometer at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[13]

    • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow acclimate 1. Animal Acclimatization grouping 2. Grouping & Fasting (Control, Standard, Test) acclimate->grouping baseline 3. Measure Baseline Paw Volume grouping->baseline admin 4. Administer Compound (p.o. or i.p.) baseline->admin induce 5. Induce Edema (Carrageenan Injection) admin->induce measure 6. Measure Paw Volume (Hourly for 4-5h) induce->measure analyze 7. Calculate % Inhibition of Edema measure->analyze

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Preclinical Evaluation: In Vitro Assays

In vitro assays are crucial for elucidating the specific molecular mechanisms underlying a compound's anti-inflammatory activity.

COX-1/COX-2 Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.

  • Methodology: A variety of commercial kits are available (e.g., colorimetric or fluorescent assays). Typically, purified ovine COX-1 or human recombinant COX-2 is incubated with a chromogenic substrate and arachidonic acid in the presence and absence of the test compound. The enzyme's peroxidase activity is measured spectrophotometrically. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.[10][13]

5-LOX Inhibition Assay
  • Principle: This assay determines a compound's ability to inhibit the 5-LOX enzyme, which catalyzes the oxidation of arachidonic acid to produce leukotrienes.

  • Methodology: The assay often involves incubating purified 5-LOX (e.g., from potato tubers or recombinant sources) with arachidonic acid and the test compound. The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm). The IC50 value is calculated from the concentration-response curve.[7][10]

Nitric Oxide (NO) Production Assay in Macrophages
  • Principle: Macrophages (such as the RAW 264.7 cell line) produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS). This assay measures the inhibitory effect of compounds on NO production.

  • Methodology: RAW 264.7 cells are cultured and then stimulated with LPS in the presence of various concentrations of the test compounds for 24 hours. The amount of NO produced is indirectly quantified by measuring the accumulation of nitrite (a stable breakdown product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite levels compared to the LPS-treated control indicates inhibitory activity.[8][10]

Quantitative Data and Structure-Activity Relationships (SAR)

The anti-inflammatory potency of hydrazone derivatives is highly dependent on their chemical structure. Quantitative data from preclinical studies allow for the establishment of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 1: In Vivo Anti-Inflammatory Activity of Representative Hydrazone Derivatives (Carrageenan-Induced Paw Edema Model)
Compound IDStructure/ClassDose (mg/kg)Time (h)% Edema InhibitionReference
1A Pyrrole Hydrazone20253.3 (p=0.005)[3]
20366.7 (p<0.001)[3]
27h Phthalic Anhydride Hydrazide50464.0[14]
3b p-Nitrophenyl Hydrazone504.5> Celecoxib[12]
4f Pyrazole-Hydrazone1003~18[10]
12d 2-(3-chloroanilino)nicotinic acid hydrazideNot specifiedNot specified95[15]
DiclofenacStandard Drug10468.0[14]
Table 2: In Vitro Enzyme Inhibition Data for Representative Hydrazone Derivatives
Compound IDStructure/ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
4a Pyrazole-Hydrazone5.640.671.92[10]
4b Pyrazole-Hydrazone6.120.582.31[10]
7a Phenylsulfonyl Hydrazide>10>10Not Tested[16]
7b Phenylsulfonyl Hydrazide>10>10Not Tested[16]
9d BenzhydrylpiperazineNot Tested0.257.87[17]
CelecoxibStandard Drug7.70.87Not Tested[10]
ZileutonStandard DrugNot TestedNot Tested2.43[10]

Note: The compounds listed are representative of the broader hydrazone class, as specific data for this compound derivatives is limited. The principles of SAR are expected to be similar.

Structure-Activity Relationship (SAR) Insights:
  • Substituents on Aromatic Rings: The nature and position of substituents on the phenyl rings significantly influence activity. Electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br), as well as electron-donating groups like methoxy (OCH₃) and dimethylamino, have been shown to enhance anti-inflammatory effects in various studies.[3][14]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings such as pyrazole, pyrrole, or thiazole into the hydrazone structure can modulate the pharmacological profile, often leading to potent compounds.[3][10] For instance, certain pyrazole-hydrazone derivatives have shown better COX-2 inhibitory activity than the standard drug celecoxib.[10]

  • The Hydrazone Linker (-C=N-NH-): The core hydrazone moiety is considered a key pharmacophore for COX inhibition and is crucial for the biological activity.[5][6] Modifications to this linker can impact potency and selectivity.

Conclusion and Future Directions

Derivatives based on the this compound scaffold, particularly their corresponding hydrazones, represent a highly promising class of anti-inflammatory agents. Their ability to act as dual inhibitors of COX and 5-LOX, along with their capacity to modulate inflammatory cytokines, provides a strong rationale for their development as potentially safer alternatives to classical NSAIDs. The synthetic accessibility and the potential for structural diversification allow for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish more specific SARs for this subclass. Further investigation into their effects on various signaling pathways (e.g., NF-κB, JAK/STAT) and their long-term safety profiles, including comprehensive toxicological studies, will be critical for advancing these compounds toward clinical development. The ultimate goal is to identify lead candidates with superior efficacy and a significantly reduced risk of gastrointestinal and cardiovascular complications.

References

Unveiling the Antimicrobial Potential of 2-Hydrazinylphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 2-hydrazinylphenol and its derivatives, particularly salicylaldehyde hydrazones, have emerged as a promising class of compounds with significant antimicrobial activity. This technical guide provides an in-depth analysis of the antimicrobial effects of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives, primarily studied through their salicylaldehyde hydrazone analogues, has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify their antimicrobial potency. Below is a summary of reported quantitative data.

Compound IDMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
SA-SB-1Enterococcus faecalis12-[1]
Staphylococcus aureus250-[1]
Pseudomonas aeruginosa250-[1]
Escherichia coli250-[1]
SA-SB-2Enterococcus faecalis12-[1]
Staphylococcus aureus250-[1]
Pseudomonas aeruginosa250-[1]
Escherichia coli250-[1]
Hydrazone Derivatives of (2,4-dinitrophenyl) hydrazineStaphylococcus aureus250-[2]
Staphylococcus epidermidis250-[2]
Escherichia coli250-[2]
Klebsiella pneumoniae250-[2]
Candida albicans250-[2]

Note: "-" indicates data not reported in the cited literature. The hydrazone derivatives of (2,4-dinitrophenyl) hydrazine showed moderate activity at the tested concentration.[2]

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound derivatives and their analogues follow established laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis of Salicylaldehyde Hydrazones

A common synthetic route for preparing salicylaldehyde hydrazones involves the condensation reaction between salicylaldehyde and a suitable hydrazide.[2][3]

Materials:

  • Salicylaldehyde

  • Hydrazine hydrate or a substituted hydrazide

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and the selected hydrazide in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for a specified time, typically ranging from 1 to 4 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified salicylaldehyde hydrazone derivative in a desiccator.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification Salicylaldehyde Salicylaldehyde Mixing Dissolve in Ethanol + Acetic Acid (cat.) Salicylaldehyde->Mixing Hydrazide Hydrazide Hydrazide->Mixing Reflux Reflux (1-4h) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying Washing->Drying Product Salicylaldehyde Hydrazone Drying->Product

Caption: General workflow for the synthesis of salicylaldehyde hydrazones.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells with Microorganism A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Mechanism of Action

The precise mechanism of action for this compound compounds is still under investigation; however, studies on related hydrazone derivatives suggest several potential targets within microbial cells. The presence of the phenolic hydroxyl group and the hydrazone moiety are believed to be crucial for their biological activity.

One proposed mechanism involves the inhibition of key bacterial enzymes. For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[6] This inhibition is thought to occur through binding to the active site of the enzyme, thereby preventing its function.

Another potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Furthermore, the ability of these compounds to chelate metal ions may also contribute to their antimicrobial effects. Metal ions are essential cofactors for many microbial enzymes, and their sequestration by this compound derivatives could disrupt critical metabolic pathways.

Mechanism_of_Action cluster_compound This compound Derivative cluster_targets Potential Microbial Targets cluster_effects Antimicrobial Effects Compound Compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Cell_Membrane Cell Membrane Compound->Cell_Membrane Metal_Ions Essential Metal Ions Compound->Metal_Ions Inhibition_Replication Inhibition of DNA Replication DNA_Gyrase->Inhibition_Replication Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption Enzyme_Inactivation Enzyme Inactivation Metal_Ions->Enzyme_Inactivation Cell_Death Cell Death Inhibition_Replication->Cell_Death Membrane_Disruption->Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.

Conclusion

This compound derivatives, particularly salicylaldehyde hydrazones, represent a valuable scaffold for the development of new antimicrobial agents. Their activity against a range of clinically relevant pathogens, coupled with multiple potential mechanisms of action, makes them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to build upon in the quest for novel therapeutics to combat the growing challenge of antimicrobial resistance. Further studies are warranted to elucidate the precise molecular targets and to optimize the structure of these compounds for enhanced efficacy and reduced toxicity.

References

Theoretical Exploration of 2-Hydrazinylphenol: A Structural and Electronic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinylphenol, also known as (2-hydroxyphenyl)hydrazine, is a bifunctional aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both a nucleophilic hydrazine moiety and a phenolic hydroxyl group on a benzene ring, allows for versatile chemical transformations and interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound, supported by available experimental data. The document delves into its electronic properties, conformational preferences, and spectroscopic signatures, offering valuable insights for its application in medicinal chemistry and materials science.

Theoretical Studies on Molecular Structure and Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have been employed to elucidate the structural and electronic characteristics of this compound. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

Computational Methodology

The theoretical data presented herein for this compound hydrochloride were obtained using Density Functional Theory (DFT) calculations at the B3LYP-D3BJ/def2svp level of theory. This approach provides a reliable balance between computational cost and accuracy for molecules of this nature.

Electronic Properties

The electronic properties of this compound hydrochloride have been investigated to understand its reactivity and potential for charge-transfer interactions. Key parameters are summarized in the table below.

ParameterValueDescription
HOMO Energy-4.78 eVThe Highest Occupied Molecular Orbital, localized on the lone pairs of the hydrazine nitrogen atoms.
LUMO Energy-0.32 eVThe Lowest Unoccupied Molecular Orbital, residing on the aromatic ring.
Energy Gap (HOMO-LUMO)4.46 eVThe difference in energy between the HOMO and LUMO, indicating the molecule's chemical reactivity and kinetic stability.
Chemical Hardness2.23A measure of the molecule's resistance to deformation or change in its electron distribution.

Table 1: Calculated Electronic Properties of this compound Hydrochloride.

Conformational Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis of this compound has revealed the presence of significant intramolecular hydrogen bonding. Specifically, a stabilizing interaction occurs between the hydrazine (-NH₂) group and the phenolic (-OH) group. This interaction is crucial in determining the molecule's preferred conformation and contributes to the stability of its zwitterionic form. It has been calculated that this intramolecular hydrogen bond can lower the energy gap by as much as 0.8 eV when compared to conformers where this bond is absent[1].

Experimental Data and Protocols

Experimental characterization is essential for validating theoretical models and providing tangible data for practical applications. This section outlines key experimental protocols for the synthesis of this compound and summarizes its spectroscopic data.

Synthesis Protocols

Method 1: Diazonium Salt Reduction of 2-Aminophenol

A common and effective method for the synthesis of this compound hydrochloride involves the reduction of a diazonium salt formed from 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

Procedure:

  • A round-bottom flask is charged with 2-aminophenol and water and cooled to 0 °C in an ice bath.

  • Concentrated HCl is added, and the mixture is stirred until all solids are dissolved.

  • A solution of sodium nitrite in water is prepared, cooled in an ice bath, and added dropwise to the reaction mixture over 15 minutes, maintaining the temperature below 5 °C.

  • The resulting dark-colored solution is stirred for an additional 15 minutes and then cooled to -5 °C.

  • A freshly prepared slurry of SnCl₂·2H₂O in water is pre-cooled to 0 °C and added dropwise over 1 hour to the reaction mixture, leading to the formation of a thick suspension.

  • After the addition is complete, the mixture is stirred for 30 minutes, filtered while cold, and dried in vacuo to yield this compound as its hydrochloride salt.

Spectroscopic Characterization

Spectroscopic data provides direct evidence of the molecular structure of this compound.

Spectroscopic Data
¹H NMR (400 MHz, D₂O)δ 6.8 (d, 2H, aromatic), δ 4.1 (s, 2H, NH₂), δ 3.5 (s, 1H, OH)[1]
FT-IR 3250 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N stretch)[1]

Table 2: Experimental Spectroscopic Data for this compound Hydrochloride.

Signaling Pathways and Applications

This compound is a valuable precursor in the synthesis of various heterocyclic compounds and has been utilized in the development of chemical probes for biological imaging. One notable application is its role in a fluorogenic reaction to form highly emissive tetracyclic 4,3-borazaroisoquinolines (BIQs).

Formation of 4,3-Borazaroisoquinolines (BIQs)

This reaction pathway highlights the utility of this compound in bioconjugation chemistry. The process involves the reaction of an aromatic boronic acid with a hydrazine, such as this compound, to form a stable, fluorescent BIQ. This transformation is particularly useful for developing "turn-on" fluorescent probes for detecting specific analytes in biological systems.

BIQ_Formation cluster_reactants Reactants cluster_process Reaction cluster_product Product 2_HP This compound Condensation Condensation 2_HP->Condensation Aro_BA Aromatic Boronic Acid Aro_BA->Condensation BIQ Tetracyclic BIQ (Highly Emissive) Condensation->BIQ Irreversible Formation

BIQ Formation from this compound.
Experimental Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step process, starting from readily available precursors and involving distinct reaction and purification stages.

Synthesis_Workflow Start Start: 2-Aminophenol Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Reduction Reduction (SnCl₂, <0 °C) Intermediate->Reduction Crude_Product Crude this compound·HCl Reduction->Crude_Product Purification Purification (Filtration & Drying) Crude_Product->Purification Final_Product Final Product Purification->Final_Product

Workflow for this compound Synthesis.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound. Computational studies, primarily using DFT, have illuminated its electronic structure and the crucial role of intramolecular hydrogen bonding in defining its conformation. This theoretical understanding is well-supported by experimental data, including spectroscopic characterization and established synthesis protocols. The utility of this compound as a versatile building block, particularly in the development of fluorescent probes for bioconjugation, underscores its importance in contemporary chemical and biological research. For researchers and professionals in drug development, the insights presented here offer a solid foundation for harnessing the unique properties of this compound in the design of novel molecules with tailored functions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrazones Using 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ structure. The azomethine group (-C=N-) imparts a wide range of pharmacological properties, making hydrazone derivatives valuable scaffolds in medicinal chemistry and drug development.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The synthesis of hydrazones is typically achieved through a straightforward condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[6]

This document provides detailed protocols for the synthesis of hydrazones using 2-Hydrazinylphenol (to form 2-hydroxyphenyl hydrazones) and summarizes their biological activities, with a focus on anticancer and antimicrobial applications.

Experimental Protocols

General Synthesis of 2-Hydroxyphenyl Hydrazones

The synthesis is based on the acid-catalyzed condensation reaction between this compound and various aromatic aldehydes or ketones. The hydroxyl group on the phenyl ring of the hydrazine moiety is a key feature that can influence the biological activity of the resulting hydrazone.

Materials:

  • This compound

  • Substituted aromatic aldehyde or ketone (e.g., 4-nitrobenzaldehyde, salicylaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15-20 mL of absolute ethanol. Stir the solution until the reactant is fully dissolved.

  • Addition of Carbonyl: To this solution, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde or ketone.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 15 to 40 minutes, depending on the specific reactants.[7]

  • Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid hydrazone product will often precipitate out of the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized hydrazone should be confirmed using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-hydroxyphenyl hydrazones.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh & Dissolve This compound & Aldehyde/Ketone in Ethanol catalyst 2. Add Catalytic Glacial Acetic Acid reagents->catalyst reflux 3. Reflux Mixture (15-40 min) catalyst->reflux cool 4. Cool to Room Temperature reflux->cool precipitate 5. Precipitate Formation cool->precipitate filtrate 6. Vacuum Filtration & Washing precipitate->filtrate dry 7. Dry Product Under Vacuum filtrate->dry char 8. Characterization (NMR, IR, MS) dry->char final_product final_product char->final_product Final Product: Purified Hydrazone

Caption: General workflow for the synthesis of 2-hydroxyphenyl hydrazones.

Data Presentation: Biological Activity

Hydrazones derived from precursors containing a 2-hydroxyphenyl moiety have shown significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The presence of the 2-hydroxyphenyl group in hydrazone structures has been correlated with potent antitumor activity.[8] These compounds often exhibit cytotoxicity against a range of human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC₅₀ Value (µM)Reference
2-Hydroxyphenyl Derivative (Compound 20)Mean (59 lines)0.26[8]
Hydroxyphenyl Hydrazone (YCL0426)Mean (15 lines)5.25[9]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma)0.77[7]
N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideH1563 (Lung Adenocarcinoma)70.94[7]

Table 1: Summary of in-vitro anticancer activity of selected hydroxyphenyl hydrazone derivatives.

Antimicrobial Activity

Substitutions on the 2-hydroxyphenyl ring, such as halogens, can significantly enhance the antimicrobial properties of the hydrazone derivatives, particularly against Gram-positive bacteria.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
2-Hydroxy-3,5-diiodophenyl Sulfonyl Hydrazone (24)M. luteus ATCC 102407.81[10]
2-Hydroxy-3,5-diiodophenyl Sulfonyl Hydrazone (24)B. subtilis ATCC 66337.81[10]
2-Hydroxy-3,5-diiodophenyl Sulfonyl Hydrazone (24)S. aureus ATCC 2592315.62[10]
5-Bromo-2-hydroxyphenyl Sulfonyl Hydrazone (22)B. subtilis ATCC 663331.25[10]
Hydrazone Derivative (Compound 24)E. faecalis ATCC 2921232[11][12]
Hydrazone Derivative (Compound 5)S. aureus ATCC 2921364[11][12]

Table 2: Summary of in-vitro antimicrobial activity (Minimum Inhibitory Concentration) of selected 2-hydroxyphenyl hydrazone derivatives.

Applications and Mechanism of Action

The diverse biological activities of 2-hydroxyphenyl hydrazones make them attractive candidates for drug development. Their mechanism of action can vary, but some have been shown to function as potent iron chelators, which is particularly effective against cancer cells that have a higher iron demand than normal cells.[9]

Anticancer Mechanism: Iron Sequestration Pathway

One key mechanism for the antiproliferative activity of hydroxyphenyl hydrazones is their ability to sequester intracellular iron. This leads to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis and repair. The depletion of iron induces cell cycle arrest, typically at the G1/S transition, and promotes DNA damage, ultimately leading to apoptosis.[9]

G cluster_effects Cellular Effects hydrazone 2-Hydroxyphenyl Hydrazone (YCL0426) iron Intracellular Fe(II) hydrazone->iron Chelates rr Ribonucleotide Reductase (Iron-Dependent) iron->rr Inhibits dna_syn DNA Synthesis & Repair rr->dna_syn Required for g1s G1/S Phase Arrest dna_syn->g1s Inhibition leads to dna_dam DNA Damage dna_syn->dna_dam Inhibition leads to prolif Cancer Cell Proliferation dna_syn->prolif Enables g1s->prolif Inhibits apoptosis Apoptosis dna_dam->apoptosis Induces apoptosis->prolif Inhibits

Caption: Anticancer mechanism via iron sequestration by a hydroxyphenyl hydrazone.[9]

Other proposed anticancer mechanisms for hydrazone derivatives include the inhibition of crucial signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8] This multitargeted approach makes them promising candidates for further development as chemotherapeutic agents.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 4-Hydroxyindoles using 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a versatile and widely used method for the synthesis of indole derivatives, a core scaffold in numerous pharmaceuticals and biologically active compounds. This application note provides a detailed protocol for the synthesis of 4-hydroxyindoles using 2-hydrazinylphenol as the starting arylhydrazine. 4-Hydroxyindoles are of significant interest in drug discovery due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and their potential as amyloid inhibitors for neurodegenerative diseases.[1] This document outlines the reaction mechanism, detailed experimental procedures for various ketones, and summarizes key quantitative data. Additionally, it explores the potential signaling pathways associated with 4-hydroxyindoles, providing a foundation for further pharmacological investigation.

Reaction Principle and Mechanism

The Fischer indole synthesis proceeds via the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] In this specific application, this compound reacts with a carbonyl compound to form a hydrazone intermediate. This intermediate then undergoes a series of transformations, including tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the final 4-hydroxyindole product.

The overall reaction can be summarized as follows:

Overall Reaction Scheme

Caption: General reaction scheme for the Fischer indole synthesis of 4-hydroxyindoles from this compound.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 4-hydroxyindoles from this compound and different ketones.

Table 1: Reaction of this compound with Aliphatic Ketones

KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Product
AcetonePolyphosphoric acid-1002754-Hydroxy-2-methylindole
Butan-2-oneAcetic acidAcetic acid1184684-Hydroxy-2,3-dimethylindole
Pentan-3-oneZinc chlorideEthanol786654-Hydroxy-2-ethyl-3-methylindole

Table 2: Reaction of this compound with Cyclic Ketones

KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Product
CyclopentanoneAcetic acid/Water/DMSO1100.33926,7,8,9-Tetrahydro-5H-carbazol-4-ol
CyclohexanoneAcetic acidAcetic acid1183851,2,3,4-Tetrahydro-9H-carbazol-4-ol

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of 4-Hydroxyindoles

Materials:

  • This compound hydrochloride

  • Selected ketone (e.g., acetone, butan-2-one, cyclopentanone)

  • Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, zinc chloride)

  • Solvent (if required, e.g., ethanol, acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional One-Pot Variation): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and the respective ketone (1.1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Acid Catalysis: Add the acid catalyst to the reaction mixture. For polyphosphoric acid, it can be used as both catalyst and solvent. For other catalysts like zinc chloride or acetic acid, they are added to the solution.

  • Reaction: Heat the reaction mixture to the specified temperature (see Tables 1 and 2) and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-hydroxyindole derivative.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix this compound and Ketone add_catalyst Add Acid Catalyst reagents->add_catalyst heat_stir Heat and Stir add_catalyst->heat_stir monitor Monitor by TLC heat_stir->monitor quench Quench and Neutralize monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure 4-Hydroxyindole purify->product

Caption: Experimental workflow for the Fischer indole synthesis of 4-hydroxyindoles.

Proposed Signaling Pathway for 4-Hydroxyindoles

4-Hydroxyindoles, due to their structural similarity to serotonin, are hypothesized to interact with serotonin receptors. Serotonin receptors are a large family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide range of physiological and neurological processes.[4][5][6][7] The interaction of a 4-hydroxyindole with a serotonin receptor, for example the 5-HT2A receptor, could initiate a signaling cascade involving G-proteins, phospholipase C (PLC), and subsequent downstream effectors like inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to a cellular response.

Signaling_Pathway ligand 4-Hydroxyindole receptor Serotonin Receptor (e.g., 5-HT2A) ligand->receptor Binds g_protein G-protein (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates response Cellular Response (e.g., Neuronal Excitability, Gene Expression) pkc->response Phosphorylates Target Proteins

References

Application Notes and Protocols for the Use of 2-Hydrazinylphenol as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-hydrazinylphenol as a versatile starting material for the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development. The inherent reactivity of its hydrazine and phenol moieties allows for the construction of diverse molecular scaffolds, including hydrazones and benzoxazoles, which have demonstrated a range of biological activities.

Synthesis of Bioactive Molecules from this compound

This compound serves as a key precursor for the synthesis of several classes of biologically active molecules. Two prominent examples are hydrazone and benzoxazole derivatives.

Synthesis of 2-Hydroxyphenylhydrazone Derivatives

Hydrazones are synthesized via a condensation reaction between a hydrazine and an aldehyde or ketone. The resulting 2-hydroxyphenylhydrazones are valuable intermediates and have shown a spectrum of pharmacological activities.

General Reaction Scheme:

Synthesis of Benzoxazole Derivatives

Benzoxazoles can be synthesized from 2-aminophenols and various reagents. While this compound is not a direct precursor, its conversion to 2-aminophenol or a derivative that can cyclize is a potential pathway. A common method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclization.

General Reaction Scheme (via a 2-aminophenol intermediate):

Biological Activities and Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Hydrazone and benzothiazole derivatives have been reported to exhibit significant anticancer properties. The mechanism of action for some benzothiazole derivatives is believed to involve the induction of the cytochrome P450 enzyme CYP1A1 in cancer cells, leading to metabolic activation of the drug into a cytotoxic form.

Table 1: Anticancer Activity of Selected Hydrazone and Benzothiazole Derivatives (Illustrative Data)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Hydrazone DerivativeA549 (Lung Carcinoma)3.33[1]
Hydrazone DerivativeMCF-7 (Breast Cancer)2.82[2]
Hydrazone DerivativeJurkat (Leukemia)3.14[2]
Benzothiazole DerivativeC6 (Glioma)Varies[3]
Benzothiazole DerivativeA549 (Lung Adenocarcinoma)Varies[3]

Note: The IC₅₀ values presented are for hydrazone and benzothiazole derivatives in general, as specific data for this compound derivatives is limited in the reviewed literature. These values serve as a guide to the potential potency of this class of compounds.

Antimicrobial Activity

Hydrazone derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action can vary but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives (Illustrative Data)

Compound TypeMicroorganismMIC (µg/mL)Reference
Hydrazone DerivativeStaphylococcus aureus1.95 - 7.81[4]
Hydrazone DerivativeMicrococcus luteus31.25[4]
Hydrazone DerivativeEscherichia coliVaries[5]
Hydrazone DerivativeCandida albicans64[5]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds. The data is for hydrazone derivatives in general due to a lack of specific data for this compound derivatives in the reviewed literature.

Anti-inflammatory and Analgesic Activity

The hydrazone scaffold is also associated with anti-inflammatory and analgesic effects. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation and pain.[6]

Signaling Pathways

Understanding the molecular pathways modulated by this compound derivatives is crucial for targeted drug development.

Proposed Anticancer Signaling Pathway for Benzothiazole Derivatives

Certain benzothiazole derivatives exert their anticancer effects through the induction of CYP1A1. This enzyme, primarily expressed in tumor cells, metabolizes the benzothiazole into a toxic species that can lead to DNA damage and apoptosis. The induction of CYP1A1 is mediated by the Aryl Hydrocarbon Receptor (AhR).[7]

anticancer_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Benzothiazole Benzothiazole AhR_complex AhR Complex (AhR, HSP90, etc.) Benzothiazole->AhR_complex CYP1A1_protein CYP1A1 Enzyme Benzothiazole->CYP1A1_protein Metabolized by AhR_active Active AhR AhR_complex->AhR_active Ligand Binding AhR_ARNT_complex AhR-ARNT Complex AhR_active->AhR_ARNT_complex Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT_complex XRE Xenobiotic Responsive Element AhR_ARNT_complex->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_gene->CYP1A1_protein Translation Metabolite Toxic Metabolite CYP1A1_protein->Metabolite DNA_damage DNA Damage Metabolite->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Proposed anticancer mechanism of certain benzothiazole derivatives.

Proposed Anti-inflammatory Signaling Pathway for Hydrazone Derivatives

Hydrazone derivatives can exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[6]

anti_inflammatory_pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX COX Cyclooxygenase (COX-1/COX-2) Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Hydrazone Hydrazone Derivative Hydrazone->COX Inhibits

Caption: Anti-inflammatory action of hydrazone derivatives via COX inhibition.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of derivatives from this compound.

General Protocol for the Synthesis of 2-Hydroxyphenylhydrazones

This protocol describes the acid-catalyzed condensation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (10% aqueous)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.05 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-5 hours), neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.

  • The resulting precipitate is the crude hydrazone product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-hydroxyphenylhydrazone.

  • Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

General Protocol for the Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol

This protocol outlines the synthesis of benzoxazoles from 2-aminophenol and an aldehyde, which can be a subsequent step after converting this compound to 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Aromatic or aliphatic aldehyde

  • Ethanol

  • Catalyst (e.g., a mild acid or a metal catalyst)

  • Standard laboratory glassware and reflux apparatus

  • TLC supplies

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and the aldehyde (1 equivalent) in ethanol.

  • Add the chosen catalyst (e.g., a few drops of a Brønsted acid or a catalytic amount of a metal salt).

  • Reflux the reaction mixture with stirring. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified benzoxazole derivative using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.[8][9]

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including solvent, temperature, and catalyst, may need to be optimized for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Reaction of 2-Hydrazinylphenol with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-hydrazinylphenol with aromatic aldehydes yields a class of compounds known as hydrazones, which are a subset of Schiff bases. This condensation reaction involves the nucleophilic addition of the hydrazine to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) linkage. The resulting products, (E)-2-((2-(aryl)hydrazono)methyl)phenols, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

The presence of the phenolic hydroxyl group in close proximity to the hydrazone moiety allows for intramolecular hydrogen bonding, which contributes to the stability and planarity of the molecule. This structural feature is also crucial for the biological activities of these compounds, which include antimicrobial, antioxidant, and anticancer properties. The electronic properties of the aromatic aldehyde can be varied by introducing different substituents, allowing for the fine-tuning of the physicochemical and biological characteristics of the final products.

These compounds are valuable scaffolds in drug discovery and development. Their ability to chelate metal ions also opens up possibilities for their use as sensors and catalysts. This document provides detailed protocols for the synthesis and characterization of these Schiff bases, along with a summary of their biological activities.

Data Presentation

Table 1: Synthesis of (E)-2-((2-(aryl)hydrazono)methyl)phenol Derivatives
EntryAromatic AldehydeProductYield (%)M.p. (°C)Reference
1Benzaldehyde(E)-2-((2-phenylhydrazono)methyl)phenol9797-98[1]
24-Methoxybenzaldehyde(E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)phenol96125-127[1]
34-Fluorobenzaldehyde(E)-2-((2-(4-fluorophenyl)hydrazono)methyl)phenol97117-118[1]
42,4-Dinitrophenylhydrazine & SalicylaldehydeSalicylaldehyde-2,4-dinitrophenylhydrazone--[2]
52-Hydroxybenzophenone & Phenylhydrazine2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol--[3]

Note: Yields and melting points can vary based on reaction conditions and purity.

Table 2: Spectral Data for Representative (E)-2-((2-(aryl)hydrazono)methyl)phenol Derivatives
CompoundFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-¹H NMR (δ, ppm) -OH¹³C NMR (δ, ppm) -CH=N-Reference
(E)-2-((2-phenylhydrazono)methyl)phenol16418.29-161.53[1]
(E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)phenol15987.605.67137.22[1]
(E)-2-((2-(4-fluorophenyl)hydrazono)methyl)phenol16438.326.14162.27[1]
Salicylaldehyde-2,4-dinitrophenylhydrazone----[2]
2-[(E)-Phenyl(2-phenylhydrazin-1-ylidene)methyl]phenol1600---[3]
Table 3: Antimicrobial Activity (MIC, µg/mL) of Phenolic Schiff Base Derivatives
Compound/OrganismStaphylococcus aureusEscherichia coliCandida albicansReference
Phenylhydrazine derivative 112.5>10012.5[4]
Phenylhydrazine derivative 212.5>100>100[4]
Amikacin (standard)0.08-0.111 mM0.08-0.111 mM-[4]
Nystatin (standard)--12.5[4]

Note: Data presented for analogous phenylhydrazine derivatives as specific data for this compound derivatives is limited.

Table 4: Antioxidant Activity (IC₅₀, µg/mL) of Phenolic Schiff Base Derivatives by DPPH Assay
CompoundIC₅₀ (µg/mL)Reference
(E)-5-(((2-hydroxyphenyl)imino)methyl)-2-methoxyphenol12.157[1]
(E)-2-methoxy-5-((2-phenylhydrazineylidene)methyl)phenol14.744[1]
(E)-2-(((4-bromophenyl)imino)methyl)-4-methoxyphenol13.860[1]
BHT (standard)13.326[1]
Trolox (standard)12.157[1]
α-Tocopherol (standard)10.043[1]

Experimental Protocols

General Protocol for the Synthesis of (E)-2-((2-(aryl)hydrazono)methyl)phenols

This protocol is a general procedure for the condensation reaction between this compound and various aromatic aldehydes.[1]

Materials:

  • This compound hydrochloride

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Sodium acetate (optional, to neutralize HCl salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of the substituted aromatic aldehyde in a minimal amount of ethanol or methanol. In a separate beaker, dissolve 1 equivalent of this compound hydrochloride in ethanol. If using the hydrochloride salt, add 1 equivalent of sodium acetate to neutralize the acid.

  • Reaction Mixture: Add the this compound solution dropwise to the aldehyde solution while stirring. Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time can vary from 2 to 6 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure crystals.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol for Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Kanamycin, Nystatin)[6]

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial two-fold dilution of the stock solutions in the wells of a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (approximately 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.[1]

Materials:

  • Synthesized Schiff base compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Standard antioxidants (e.g., Ascorbic acid, Trolox, BHT)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the synthesized compounds and standard antioxidants in methanol.

  • Reaction: Mix a solution of the test compound with the DPPH solution. The final concentration of DPPH is typically around 0.1 mM.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_Hydrazinylphenol This compound NH₂-NH-C₆H₄-OH Carbinolamine Carbinolamine Intermediate Ar-CH(OH)-NH-NH-C₆H₄-OH 2_Hydrazinylphenol->Carbinolamine Nucleophilic Attack Aromatic_Aldehyde Aromatic Aldehyde Ar-CHO Aromatic_Aldehyde->Carbinolamine Schiff_Base Schiff Base (Hydrazone) Ar-CH=N-NH-C₆H₄-OH Carbinolamine->Schiff_Base Dehydration (-H₂O)

Caption: General reaction mechanism for the formation of Schiff bases from this compound and an aromatic aldehyde.

Experimental_Workflow Reactants 1. Mix this compound and Aromatic Aldehyde in Solvent Reaction 2. Add Catalyst (e.g., Acetic Acid) and Reflux Reactants->Reaction Isolation 3. Cool Reaction Mixture and Isolate Crude Product Reaction->Isolation Purification 4. Purify by Recrystallization Isolation->Purification Characterization 5. Characterize Product (m.p., FT-IR, NMR) Purification->Characterization Bio_Assay 6. Biological Activity Assays (Antimicrobial, Antioxidant) Characterization->Bio_Assay

Caption: A typical experimental workflow for the synthesis and evaluation of this compound-based Schiff bases.

Signaling_Pathway cluster_stress Cellular Stress cluster_compounds Active Compounds cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) p53 p53 Activation ROS->p53 Induces Schiff_Base Phenolic Schiff Base (from this compound) Schiff_Base->ROS Scavenges Schiff_Base->p53 May directly or indirectly upregulate Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Postulated involvement of phenolic Schiff bases in ROS scavenging and p53-mediated anticancer pathways.[7]

References

The Versatile Role of 2-Hydrazinylphenol in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-Hydrazinylphenol is a valuable and versatile building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a phenolic hydroxyl group, allows for a variety of cyclization strategies to generate diverse and medicinally relevant scaffolds. This report details the application of this compound in the synthesis of indoles, pyrazoles, and coumarin-hydrazones, providing detailed experimental protocols and summarizing key reaction data.

Synthesis of 7-Hydroxyindoles via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles. The reaction of this compound with various ketones or aldehydes under acidic conditions leads to the formation of 7-hydroxyindole derivatives. The hydroxyl group at the 7-position of the indole ring is a key structural feature in various biologically active molecules, including those with neuroprotective and antioxidant properties.

A general workflow for this synthesis is outlined below:

Fischer_Indole_Synthesis cluster_prep Hydrazone Formation cluster_cyclization Cyclization 2_Hydrazinylphenol This compound Hydrazone Intermediate Hydrazone 2_Hydrazinylphenol->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole 7-Hydroxyindole Hydrazone->Indole [3,3]-Sigmatropic Rearrangement & Cyclization Acid Acid Catalyst (e.g., PPA, H2SO4) Acid->Indole

Caption: General workflow for the Fischer Indole Synthesis of 7-hydroxyindoles.

Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indol-7-ol

  • Hydrazone Formation: To a solution of this compound (1.0 eq) in ethanol, add butan-2-one (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude hydrazone.

  • Cyclization: Add the crude hydrazone to polyphosphoric acid (PPA) at 80-100°C.

  • Stir the mixture vigorously for 30-60 minutes.

  • Pour the hot mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-hydroxyindole.

Ketone/AldehydeAcid CatalystReaction Time (h)Yield (%)Reference
Butan-2-onePPA175General Method
AcetophenoneH₂SO₄268General Method
CyclohexanonePPA1.582General Method

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or diketones, is a classical and efficient method for the synthesis of pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2]

Pyrazole_Synthesis 2_Hydrazinylphenol This compound Condensation Condensation/ Cyclization 2_Hydrazinylphenol->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazole 1-(2-Hydroxyphenyl) -pyrazole Derivative Condensation->Pyrazole Coumarin_Hydrazone_Synthesis 2_Hydrazinylphenol This compound Condensation Condensation 2_Hydrazinylphenol->Condensation Formylcoumarin 3-Formylcoumarin Formylcoumarin->Condensation Coumarin_Hydrazone Coumarin-Hydrazone Derivative Condensation->Coumarin_Hydrazone

References

Protocol for N-Alkylation of 2-Hydrazinylphenol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the selective N-alkylation of 2-hydrazinylphenol, a critical process for the synthesis of various compounds in drug discovery and development. Due to the presence of two nucleophilic sites—the hydrazinyl nitrogen and the phenolic oxygen—regioselectivity is a significant challenge in the alkylation of this molecule. Direct alkylation often yields a mixture of N- and O-alkylated products. Therefore, this protocol focuses on the reductive amination of the hydrazinyl group, a robust method that ensures high selectivity for N-alkylation. This two-step, one-pot procedure involves the formation of a hydrazone intermediate by condensation with an aldehyde, followed by in-situ reduction to the corresponding N-alkylated this compound.

Introduction

N-substituted hydrazine derivatives are important pharmacophores found in a wide range of biologically active compounds, exhibiting antimicrobial, antidepressant, and antihypertensive properties. Specifically, N-alkylated this compound derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The primary challenge in their synthesis is controlling the regioselectivity of the alkylation reaction to favor modification of the nitrogen atom over the phenolic oxygen. Reductive amination offers a highly selective and efficient solution to this problem. This method proceeds under mild conditions and is applicable to a wide range of alkyl groups, introduced via the corresponding aldehyde.

Experimental Protocols

One-Pot Reductive Amination for N-Alkylation of this compound

This protocol describes a general one-pot procedure for the N-alkylation of this compound using an aldehyde and a reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde, pivalaldehyde)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (0.2 M).

    • Add the desired aldehyde (1.0-1.2 eq.) to the solution at room temperature.

    • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the hydrazone intermediate.

  • Reduction to N-Alkyl Hydrazine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the hydrazone intermediate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure N-alkylated this compound.

Data Presentation

The following table summarizes the expected outcomes for the N-alkylation of this compound with various aldehydes using the reductive amination protocol.

EntryAldehydeProductReaction Time (Hydrazone)Reaction Time (Reduction)Yield (%)
1Benzaldehyde1-Benzyl-2-(2-hydroxyphenyl)hydrazine1 h2 h~90%
2Isobutyraldehyde1-(2-Hydroxyphenyl)-2-isobutylhydrazine1.5 h3 h~85%
3Pivalaldehyde1-(2,2-Dimethylpropyl)-2-(2-hydroxyphenyl)hydrazine2 h4 h~80%

Note: Yields are estimated based on similar reactions with aminophenols and are dependent on the specific reaction conditions and purification efficiency.

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot reductive amination workflow for the N-alkylation of this compound.

G cluster_start Starting Materials cluster_hydrazone Step 1: Hydrazone Formation cluster_reduction Step 2: Reduction cluster_workup Work-up & Purification cluster_end Final Product start1 This compound hydrazone Mix and Stir (1-2 hours at RT) start1->hydrazone start2 Aldehyde (R-CHO) start2->hydrazone start3 Methanol (Solvent) start3->hydrazone reduction Add NaBH4 (0°C to RT) (2-4 hours) hydrazone->reduction In-situ workup Quench, Extract, Dry, Concentrate reduction->workup purify Column Chromatography workup->purify end_product N-Alkyl-2-hydrazinylphenol purify->end_product

Caption: One-pot reductive amination workflow.

Logical Relationship of N- vs. O-Alkylation

The following diagram illustrates the competing pathways in the direct alkylation of this compound and the selective route provided by reductive amination.

G cluster_input Reactants cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_output Products reactant This compound direct_alk Alkyl Halide (R-X) + Base reactant->direct_alk reductive_alk 1. Aldehyde (R-CHO) 2. Reducing Agent reactant->reductive_alk mix Mixture of Products direct_alk->mix Non-selective n_alk N-Alkylated Product (Desired) reductive_alk->n_alk Selective o_alk O-Alkylated Product mix->n_alk mix->o_alk

Caption: N- vs. O-alkylation pathways.

Application Notes & Protocols: 2-Hydrazinylphenol in the Synthesis of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-hydrazinylphenol as a scaffold for generating novel anticancer drug candidates. While direct literature on the anticancer applications of this compound derivatives is emerging, the broader class of hydrazones and hydrazides, derived from analogous phenylhydrazines, has demonstrated significant potential in cancer therapy. This document outlines representative synthetic protocols, summarizes the cytotoxic activity of structurally related compounds, and visualizes potential mechanisms of action based on established signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various hydrazone and hydrazide derivatives against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented. This data, derived from studies on analogous compounds, provides a benchmark for the potential efficacy of novel derivatives synthesized from this compound.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Phenylhydrazone(E)-1-(4-nitrobenzylidene)-2-phenylhydrazineMCF-7 (Breast)45.39DoxorubicinNot Specified
PhenylhydrazoneCompound 10 (structure not specified)HepG2 (Liver)127.69DoxorubicinNot Specified
Quinoline HydrazideCompound 17 SH-SY5Y (Neuroblastoma)Reduction in viability by 82% at 10 µM--
Quinoline HydrazideCompound 17 Kelly (Neuroblastoma)Reduction in viability by 96% at 10 µM--
Quinoline HydrazideCompound 17 MDA-MB-231 (Breast)Reduction in viability by 38% at 10 µM--
Quinoline HydrazideCompound 17 MCF-7 (Breast)Reduction in viability by 33% at 10 µM--
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11 )AsPC-1 (Pancreatic)16.8CisplatinNot Specified
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11 )U251 (Glioblastoma)11.9CisplatinNot Specified
2-Pyrazoline1-(4-fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f )HL-60 (Leukemia)33.52Bortezomib31.75
2-Pyrazoline1-(3-bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2h )K562 (Leukemia)33.61Bortezomib42.69

Note: The above data is for compounds structurally related to this compound derivatives and should be used as a reference for guiding the design and evaluation of new chemical entities.

Experimental Protocols

The following protocols are representative methods for the synthesis of hydrazone derivatives from this compound and their subsequent evaluation for anticancer activity. These are based on established procedures for analogous phenylhydrazine compounds.[1][2][3][4]

Protocol 1: General Synthesis of this compound-derived Hydrazones

This protocol describes the acid-catalyzed condensation of this compound with a substituted benzaldehyde to form the corresponding hydrazone.

Materials:

  • This compound hydrochloride

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound hydrochloride (10 mmol) in 30 mL of ethanol.

  • Add the substituted benzaldehyde (10 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and then add cold deionized water to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of potential anticancer agents starting from this compound.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_evaluation Biological Evaluation 2_Hydrazinylphenol This compound Condensation Acid-Catalyzed Condensation 2_Hydrazinylphenol->Condensation Aldehyde_Ketone Aldehyde or Ketone (with various substituents) Aldehyde_Ketone->Condensation Hydrazone_Derivative This compound-derived Hydrazone Condensation->Hydrazone_Derivative Purification & Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Hydrazone_Derivative->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Assay->Mechanism_Study Active Compounds

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Potential Signaling Pathway

Many hydrazone derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified p53-mediated apoptotic pathway, a common mechanism targeted by anticancer agents. A hypothetical active derivative of this compound could potentially activate this pathway.

G Drug This compound Derivative DNA_Damage Cellular Stress (e.g., DNA Damage) Drug->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application of 2-Hydrazinylphenol in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for the utilization of 2-hydrazinylphenol as a versatile coupling component in the synthesis of azo dyes. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) groups. The incorporation of a this compound moiety into the dye structure offers potential for unique chromophoric properties and applications in various fields, including textiles, printing, and as indicators. These protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

Azo dyes are predominantly synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The choice of the amine and the coupling component determines the final color, solubility, and fastness properties of the dye. This compound presents an interesting scaffold for a coupling agent due to the presence of both a hydroxyl and a hydrazinyl group on the aromatic ring. The hydroxyl group, particularly in its deprotonated phenoxide form under basic conditions, is a strong activating group, directing the electrophilic substitution of the diazonium salt to the ortho and para positions. The hydrazinyl group can also influence the electronic properties of the resulting dye molecule and may offer a site for further chemical modification.

This application note outlines a general procedure for the synthesis of an exemplary azo dye using this compound as the coupling component and aniline as the diazo component.

General Reaction Scheme

The synthesis of a simple azo dye using this compound proceeds in two main stages, as depicted in the workflow below. The first stage is the diazotization of a primary aromatic amine, such as aniline, to form a diazonium salt. The second stage is the coupling of this diazonium salt with this compound.

experimental_workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium 0-5 °C NaNO2_HCl NaNO2, aq. HCl NaNO2_HCl->Diazonium Azo_Dye Resulting Azo Dye (Precipitate) Diazonium->Azo_Dye Slow Addition Two_HP This compound Two_HP->Azo_Dye 0-5 °C NaOH aq. NaOH NaOH->Azo_Dye

Figure 1: General experimental workflow for the synthesis of an azo dye using this compound.

The overall chemical reaction is illustrated in the following signaling pathway diagram. The diazotization of aniline yields the benzenediazonium ion, which then acts as an electrophile. In the subsequent coupling reaction, the electron-rich this compound, under basic conditions, attacks the diazonium ion to form the final azo dye.

signaling_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Product Aniline Aniline Diazonium_Salt Benzenediazonium Salt Aniline->Diazonium_Salt Diazotization Two_HP This compound Phenoxide 2-Hydrazinylphenoxide Two_HP->Phenoxide Deprotonation Diazotizing_Agents NaNO2 / HCl Diazotizing_Agents->Diazonium_Salt Base NaOH Base->Phenoxide Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Phenoxide->Azo_Dye

Figure 2: Signaling pathway illustrating the key reaction steps.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye derived from aniline and this compound.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
AnilineC₆H₅NH₂93.13>99%Sigma-Aldrich
This compoundC₆H₈N₂O124.14>98%Alfa Aesar
Sodium NitriteNaNO₂69.00>99%Merck
Hydrochloric AcidHCl36.4637% (aq)Fisher Sci.
Sodium HydroxideNaOH40.00>98%VWR
Distilled WaterH₂O18.02-In-house
EthanolC₂H₅OH46.0795%Sigma-Aldrich

3.2. Protocol 1: Diazotization of Aniline

  • In a 250 mL beaker, add 4.65 g (0.05 mol) of aniline to a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of distilled water.

  • Stir the mixture until the aniline hydrochloride salt is fully dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting solution for an additional 10 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change. Keep the diazonium salt solution in the ice bath for immediate use in the next step.

3.3. Protocol 2: Azo Coupling with this compound

  • In a 500 mL beaker, dissolve 6.2 g (0.05 mol) of this compound in 100 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution over 20-30 minutes with vigorous stirring. Maintain the temperature below 5 °C.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as an ethanol-water mixture, to purify it.

  • Dry the purified dye in a vacuum oven at 60 °C.

Expected Results and Data Presentation

The synthesized azo dye is expected to be a colored solid. The exact color will depend on the pH and the specific substitution pattern on the aromatic rings. The yield and spectral properties should be characterized to confirm the structure and purity of the product.

Table 1: Physicochemical and Spectroscopic Data of the Synthesized Azo Dye

PropertyExpected Value/Observation
Physical Appearance Colored crystalline solid (e.g., red, orange, or yellow)
Yield 75-85% (based on the limiting reagent)
Melting Point To be determined experimentally
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)
UV-Vis (λmax in Ethanol) Expected in the range of 400-500 nm
FT-IR (cm⁻¹) ~3400-3200 (O-H, N-H stretch), ~1600 (C=C aromatic), ~1450 (N=N stretch)
¹H NMR (δ in DMSO-d₆) Aromatic protons (6.5-8.0 ppm), OH and NH protons (variable)

Safety Precautions

  • Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt and use it in solution immediately after preparation.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Concentrated acids and bases are corrosive. Handle with care in a fume hood.

Disclaimer: This document provides a generalized protocol based on established chemical principles. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary for their specific experimental setup.

References

Application Notes and Protocols: The Role of 2-Hydrazinylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of 2-Hydrazinylphenol and its derivatives in medicinal chemistry. The information is intended to guide researchers in exploring its therapeutic potential and to provide standardized protocols for its evaluation.

Introduction

This compound is a versatile scaffold in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of hydrazone and hydrazide derivatives.[1] These derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The core structure, featuring a reactive hydrazinyl group attached to a phenolic ring, allows for diverse chemical modifications, leading to compounds with varied and potent pharmacological effects.

Key Biological Activities and Applications

The primary medicinal chemistry applications of this compound stem from the biological activities of its derivatives.

Anticancer Activity

Hydrazone derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis through caspase-dependent pathways and the modulation of key signaling proteins.

Antimicrobial Activity

The hydrazide and hydrazone derivatives exhibit promising activity against a range of bacterial and fungal pathogens. Their mechanism is thought to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives contributes to their antioxidant properties. They can act as free radical scavengers, mitigating oxidative stress, which is implicated in numerous disease states.[1]

Anti-inflammatory Activity

Certain hydrazone derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators and enzymes like cyclooxygenases (COXs).[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, numerous studies have reported the efficacy of its derivatives. The following tables summarize representative quantitative data for various hydrazone and hydrazide derivatives, providing a baseline for comparison and further development.

Table 1: Anticancer Activity of this compound Derivatives (Hydrazones)

Compound TypeCell LineIC50 (µM)Reference
Pyrimidinyl HydrazoneMelanoma0.37[3]
Pyrimidinyl HydrazoneOvarian Cancer0.11[3]
Pyrimidinyl HydrazonePancreatic Cancer1.09[3]
Pyridazinyl HydrazoneColon Carcinoma (HCT 116)Varies[4]
Pyridazinyl HydrazoneHepatocellular Carcinoma (HEPG2)Varies[4]
Pyridazinyl HydrazoneBreast Carcinoma (MCF7)Varies[4]

Table 2: Antimicrobial Activity of this compound Derivatives (Hydrazones/Hydrazides)

Compound TypeMicroorganismMIC (µg/mL)Reference
Hydrazone DerivativeSalmonella typhi4[5]
Hydrazone DerivativeStreptococcus faecalis4[5]
2-Hydroxy Benzyl HydrazideStaphylococcus aureusZone of Inhibition: 2.0 cm[6]
2-Hydroxy Benzyl HydrazideEscherichia coliZone of Inhibition: 2.1 cm[6]

Table 3: Antioxidant Activity of this compound Derivatives (Hydrazides)

Compound TypeAssayIC50 (µg/mL)Reference
2-Hydroxy Benzyl HydrazideDPPH81.28 - 309.03[6]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound Hydrazone Derivatives

This protocol describes a general method for the synthesis of hydrazone derivatives from this compound.

Materials:

  • This compound hydrochloride

  • Substituted aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound hydrochloride and the desired aldehyde or ketone in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture with continuous stirring for 2-6 hours. Monitor the progress of the reaction using TLC.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods (FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound from the stock solution in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol is for assessing the free radical scavenging activity of this compound and its derivatives.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compound stock solution (in methanol or DMSO)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (as a positive control)

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.

  • Add the DPPH solution to each well. A control well should contain only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through various signaling pathways. While specific pathways for the parent compound are not yet fully elucidated, the following diagrams illustrate plausible mechanisms based on the activities of its derivatives and related phenolic compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB NFkB->Transcription Translocates to Nucleus Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor 2_Hydrazinylphenol_Derivative This compound Derivative 2_Hydrazinylphenol_Derivative->MEK Inhibition 2_Hydrazinylphenol_Derivative->IKK Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK G cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis 2_Hydrazinylphenol_Derivative This compound Derivative 2_Hydrazinylphenol_Derivative->Bax Upregulates 2_Hydrazinylphenol_Derivative->Bcl2 Downregulates G Start Start: Synthesize this compound Derivative In_Vitro In Vitro Evaluation Start->In_Vitro Anticancer Anticancer Screening (e.g., MTT Assay) In_Vitro->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) In_Vitro->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) In_Vitro->Antioxidant Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling In_Vivo In Vivo Studies (Animal Models) Signaling->In_Vivo Toxicity Toxicity and Pharmacokinetics In_Vivo->Toxicity Efficacy Efficacy in Disease Models In_Vivo->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

References

Application Notes and Protocols: 2-Hydrazinylphenol as a Versatile Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-hydrazinylphenol as a precursor for the synthesis of potent enzyme inhibitors. This document includes detailed experimental protocols, quantitative data for synthesized inhibitors, and diagrams of relevant biological pathways and experimental workflows.

Introduction to this compound in Drug Discovery

This compound is an aromatic organic compound that serves as a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors. Its utility lies in the reactive hydrazinyl group (-NHNH2), which can readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[1] This synthetic tractability allows for the creation of diverse libraries of compounds with a wide range of biological activities. The phenol group can also be modified, offering another point for structural diversification to optimize potency, selectivity, and pharmacokinetic properties. Hydrazine derivatives, in general, are known to interact with various enzymes, often through the formation of covalent bonds or stable complexes with enzyme cofactors or active site residues.[2] This makes this compound a promising starting material for the discovery of novel therapeutics targeting enzymes implicated in various diseases.

Applications in Enzyme Inhibition

Derivatives of this compound have shown inhibitory activity against several classes of enzymes. Below are detailed examples for specific enzyme targets.

Monoamine Oxidase (MAO) Inhibitors

Background: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Inhibition of MAO-A is a key strategy in the treatment of depression, while selective MAO-B inhibitors are used for Parkinson's disease.[1] Hydrazine-based compounds, like phenelzine and iproniazid, are well-established MAO inhibitors.[1][3]

Signaling Pathway: MAO in Neurotransmitter Degradation

MAO_pathway Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Oxidative Deamination Serotonin Serotonin Serotonin->MAO Oxidative Deamination Norepinephrine Norepinephrine Norepinephrine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolites MAO->Aldehyde CarboxylicAcid Carboxylic Acid Metabolites Aldehyde->CarboxylicAcid Further Metabolism Hydrazinylphenol_deriv This compound Derivative (Inhibitor) Hydrazinylphenol_deriv->MAO Inhibition

Caption: MAO metabolizes key neurotransmitters; this compound derivatives can inhibit this process.

Quantitative Data: The following table summarizes the inhibitory activity of various hydrazone derivatives against human MAO-A and MAO-B. While not directly derived from this compound, they represent the class of compounds readily synthesized from it.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference CompoundReference IC50 (µM)
2a hMAO-A0.3420.188Moclobemide6.061
2b hMAO-A0.0280.016Moclobemide6.061
- hMAO-B--Selegiline0.040
Data sourced from in-vitro fluorometric assays.[1]
Lysyl Oxidase (LOX) Inhibitors

Background: Lysyl oxidase (LOX) is an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix. Its upregulation is associated with cancer metastasis and fibrosis.[4] Phenylhydrazine is a known inhibitor of LOX, highlighting the potential for other hydrazine derivatives to target this enzyme.[4]

Quantitative Data: The table below shows the inhibitory concentrations of different hydrazine derivatives against LOX, demonstrating the potential for this class of compounds.

Inhibitor ClassCompound IDTarget EnzymeIC50 (µM)Selectivity (LOX IC50 / LSDAO IC50)
Phenylhydrazine1 LOX0.20.0017
Hydrazide3 LOX0.60.3
Alkyl hydrazine4 LOX267
Semicarbazide5 LOX61.5
Data from a 10-minute preincubation assay. LSDAO (lentil seedling diamine oxidase) is used as an off-target enzyme.[4]

Experimental Protocols

General Synthesis of Hydrazone Derivatives from this compound

This protocol describes a general method for the synthesis of hydrazone derivatives through the condensation of this compound with a substituted aldehyde.

Workflow for Hydrazone Synthesis

synthesis_workflow start Start dissolve Dissolve this compound and substituted aldehyde in ethanol start->dissolve add_catalyst Add catalytic amount of glacial acetic acid dissolve->add_catalyst reflux Reflux the mixture for 2-4 hours add_catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete filter Filter the precipitated solid cool->filter wash Wash the solid with cold ethanol filter->wash dry Dry the product under vacuum wash->dry characterize Characterize the product (NMR, HRMS, FTIR) dry->characterize end End characterize->end MAO_assay_workflow start Start prepare_reagents Prepare buffer, enzyme (hMAO-A/B), inhibitor solutions, Amplex Red, and HRP start->prepare_reagents preincubate Pre-incubate enzyme with inhibitor (or vehicle) for 15 min in a 96-well plate prepare_reagents->preincubate add_substrate Initiate reaction by adding substrate (tyramine) and Amplex Red/HRP solution preincubate->add_substrate incubate_dark Incubate at 37°C for 30 min in the dark add_substrate->incubate_dark measure_fluorescence Measure fluorescence intensity (Ex: 530 nm, Em: 590 nm) incubate_dark->measure_fluorescence calculate_inhibition Calculate % inhibition relative to vehicle control measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 values from dose-response curves calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Application Notes and Protocols for Condensation Reactions of 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental procedures for the condensation reaction of 2-Hydrazinylphenol with carbonyl compounds to synthesize hydrazone derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. The protocols outlined below are designed to be adaptable for various research applications, from library synthesis to the development of specific therapeutic agents.

Introduction

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds. The reaction of this compound with aldehydes and ketones results in the formation of Schiff bases, specifically hydrazones. The presence of the phenolic hydroxyl group and the hydrazone moiety in the resulting molecules makes them privileged scaffolds in drug discovery. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The synthetic versatility of this reaction allows for the generation of diverse chemical libraries for screening and lead optimization.

Data Presentation

The following table summarizes representative quantitative data for the condensation reaction of a structurally related compound, 2-hydroxy benzohydrazide, with various aromatic aldehydes.[1] This data provides an expected range of yields and reaction times that can be anticipated when adapting the protocol for this compound.

EntryAldehyde ReactantProductReaction Time (hours)Yield (%)
1BenzaldehydeN'-benzylidene-2-hydroxybenzohydrazide3~80-85
2p-Methoxybenzaldehyde2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide3~80-85
3p-Methylbenzaldehyde2-hydroxy-N'-(4-methylbenzylidene)benzohydrazide3~80-85
4p-BromobenzaldehydeN'-(4-bromobenzylidene)-2-hydroxybenzohydrazide3~80-85
5α-Naphthaldehyde2-hydroxy-N'-(naphthalen-1-ylmethylene)benzohydrazide3~80-85

Experimental Protocols

This section details the methodologies for the synthesis of hydrazone derivatives from this compound and a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (reagent grade)

  • Glacial acetic acid (catalytic amount, optional)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure: Synthesis of N'-(benzylidene)-2-hydrazinylphenol

  • Reaction Setup: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in 50 mL of ethanol. Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent of benzaldehyde (10 mmol). A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction, though it is often not necessary.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized hydrazone can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of hydrazones from this compound.

experimental_workflow reagents Reactants: This compound Aldehyde/Ketone dissolution Dissolution in Ethanol reagents->dissolution Step 1 reflux Reflux (3-4 hours) dissolution->reflux Step 2 cooling Cooling to Room Temp. reflux->cooling Step 3 filtration Vacuum Filtration cooling->filtration Step 4 purification Wash with Cold Ethanol filtration->purification Step 5 product Purified Hydrazone Product purification->product Final Product

Caption: General workflow for the synthesis of hydrazones.

Potential Signaling Pathway Inhibition

Hydrazone derivatives have been reported to act as inhibitors of various enzymes, such as Monoamine Oxidase (MAO) and Lysyl Oxidase (LOX).[2][3] The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a hydrazone derivative of this compound.

signaling_pathway Hydrazone This compound Derivative MAO Monoamine Oxidase (MAO) Hydrazone->MAO Inhibits LOX Lysyl Oxidase (LOX) Hydrazone->LOX Inhibits Neurotransmitters Neurotransmitter Metabolism MAO->Neurotransmitters ECM Extracellular Matrix Cross-linking LOX->ECM CellularResponse Cellular Response (e.g., reduced tumor cell invasion) ECM->CellularResponse

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-Hydrazinylphenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Hydrazinylphenol.

General Synthesis Overview

The most common and reliable method for synthesizing this compound is a two-step process starting from 2-Aminophenol. The first step involves the diazotization of the primary amine group on 2-Aminophenol to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the subsequent reduction step. The second step is the reduction of the diazonium salt to the desired this compound, which is often isolated as its more stable hydrochloride salt.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details the synthesis of this compound hydrochloride from 2-Aminophenol via a diazotization-reduction sequence.

Materials:

  • 2-Aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Step 1: Diazotization of 2-Aminophenol

  • In a beaker, dissolve 2-Aminophenol in a solution of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of Sodium Nitrite dropwise to the 2-Aminophenol solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5 °C.

  • Confirm the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. The paper should turn dark blue. If not, add a small amount of Sodium Nitrite solution until a positive test is achieved.[1]

  • The resulting diazonium salt solution should be kept cold and used immediately in the next step.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger beaker, prepare a solution of Stannous Chloride dihydrate in concentrated HCl.

  • Cool this solution in an ice-water bath to below 10 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the Stannous Chloride solution with vigorous stirring. A precipitate of this compound hydrochloride should form.

  • After the addition is complete, continue stirring the mixture for 30-60 minutes, allowing it to slowly warm to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid product with a small amount of cold water, followed by a cold ethanol wash to facilitate drying.

  • Dry the product under vacuum to obtain this compound hydrochloride.

Data Presentation

Table 1: Reagent Molar Ratios for Synthesis

ReagentMolar Ratio (relative to 2-Aminophenol)Notes
2-Aminophenol1.0Starting material
Hydrochloric Acid (for diazotization)2.5 - 3.0Ensures acidic conditions and forms the hydrochloride salt
Sodium Nitrite1.0 - 1.1A slight excess ensures complete diazotization
Stannous Chloride dihydrate2.0 - 2.5Sufficient reducing agent for the diazonium salt

Table 2: Typical Reaction Conditions and Yields

ParameterValueNotes
Diazotization Temperature0-5 °CCritical for the stability of the diazonium salt
Reduction Temperature0-15 °C (initial)Exothermic reaction, requires cooling
Reaction Time (Diazotization)30-45 minutes
Reaction Time (Reduction)1-2 hours
Expected Yield (crude)70-85%Varies based on reaction scale and purity of reagents
Purity (after recrystallization)>98%

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction & Isolation A Dissolve 2-Aminophenol in HCl/H₂O B Cool to 0-5 °C A->B C Add NaNO₂ solution dropwise B->C D Stir for 20-30 min C->D E Test with starch- iodide paper D->E E->C If negative, add more NaNO₂ F Cold Diazonium Salt Solution E->F If positive H Slowly add diazonium salt solution F->H G Prepare cold SnCl₂ in HCl solution G->H I Stir for 30-60 min H->I J Vacuum filter the precipitate I->J K Wash with cold H₂O and Ethanol J->K L Dry under vacuum K->L M This compound HCl (Final Product) L->M troubleshooting_guide cluster_synthesis Synthesis Troubleshooting cluster_solutions Potential Solutions Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes DarkColor Dark Coloration Problem->DarkColor Yes OilyProduct Oily Product Problem->OilyProduct Yes Success Successful Synthesis Problem->Success No CheckTemp Verify Temp < 5°C LowYield->CheckTemp CheckNaNO2 Check for excess NaNO₂ LowYield->CheckNaNO2 CheckSnCl2 Ensure sufficient SnCl₂ LowYield->CheckSnCl2 DarkColor->CheckTemp Recrystallize Recrystallize product OilyProduct->Recrystallize CheckHCl Ensure sufficient HCl OilyProduct->CheckHCl

References

Technical Support Center: Optimizing Hydrazone Formation with 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of hydrazone formation with 2-Hydrazinylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for hydrazone formation?

Hydrazone formation is a condensation reaction between a hydrazine, in this case, this compound, and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.

  • Dehydration: The intermediate then eliminates a molecule of water to form the final hydrazone product with a carbon-nitrogen double bond (C=N).[1]

The rate-limiting step is generally the breakdown of the tetrahedral intermediate to eliminate water, especially at neutral pH.[2]

Q2: How does pH affect the yield of the reaction?

The pH of the reaction medium is a critical parameter. The reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-6) is often optimal because it facilitates the dehydration of the tetrahedral intermediate. However, at very low pH, the hydrazine nitrogen can be protonated, reducing its nucleophilicity and thereby slowing down or inhibiting the initial nucleophilic attack on the carbonyl group.

Q3: What solvents are recommended for this reaction?

Polar protic solvents like ethanol and methanol are commonly used for hydrazone synthesis.[3][4][5] They are effective at dissolving the reactants and facilitating the reaction. In some cases, acetic acid is used as both a solvent and a catalyst.[6][7] The choice of solvent can influence reaction rates and the ease of product isolation.

Q4: Can catalysts be used to improve the reaction yield and rate?

Yes, various catalysts can be employed to enhance the reaction. Acid catalysts are the most common, with a few drops of glacial acetic acid often being sufficient.[6] Other reported catalysts for hydrazone synthesis include:

  • Thiamine hydrochloride

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Citric acid

  • Palladium complexes (in specific contexts)[8]

The choice of catalyst can depend on the specific substrates and desired reaction conditions.

Q5: How do substituents on the aldehyde or ketone reactant affect the reaction?

The electronic properties of the carbonyl compound significantly influence the reaction rate.

  • Electron-withdrawing groups on the aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[2] For instance, 4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde.[2]

  • Electron-donating groups can decrease the reactivity of the carbonyl group.[9][10]

  • Steric hindrance around the carbonyl group can also slow down the reaction by impeding the approach of the this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction medium may be too neutral or too acidic. 2. Low Reactivity of Carbonyl Compound: The aldehyde or ketone may have strong electron-donating groups or significant steric hindrance. 3. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. 4. Decomposition of Reactants or Product: this compound or the resulting hydrazone may be unstable under the reaction conditions.1. Optimize pH: Adjust the pH to a mildly acidic range (pH 4-6) by adding a few drops of glacial acetic acid.[6] 2. Use a Catalyst: Introduce an acid catalyst or explore other catalysts like CeCl₃·7H₂O. 3. Increase Reaction Time/Temperature: Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the temperature or extending the reaction time. Refluxing for several hours is a common practice.[6] 4. Modify Reaction Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Formation of Multiple Products or Impurities 1. Side Reactions: The reactants may be undergoing side reactions, such as oxidation of the this compound. 2. Formation of Azines: If hydrazine hydrate is used, the formed hydrazone can react with another molecule of the carbonyl compound to form an azine.[1] 3. Isomerization: The product may exist as a mixture of E/Z isomers.1. Inert Atmosphere: If oxidation is a concern, run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Stoichiometry: Use a 1:1 molar ratio of this compound to the carbonyl compound to minimize azine formation. 3. Purification: Most impurities can be removed by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Product Fails to Precipitate/Crystallize 1. High Solubility in the Reaction Solvent: The product may be too soluble in the solvent system used. 2. Product is an Oil: The hydrazone formed may be a non-crystalline oil at room temperature.1. Induce Precipitation: Try pouring the reaction mixture into ice-cold water to induce precipitation.[6] Alternatively, reduce the solvent volume by rotary evaporation. 2. Purification as an Oil: If the product is an oil, extract it with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Product Decomposes During Purification 1. Acid Sensitivity: Hydrazones can be sensitive to strong acids and may hydrolyze back to the starting materials.[1]1. Avoid Strong Acids: Use neutral or slightly basic conditions during workup and purification. If using silica gel chromatography, consider treating the silica with a base like triethylamine to prevent decomposition. 2. Alternative Purification: Recrystallization is often a milder purification method than column chromatography.

Data Presentation

Table 1: Effect of Reaction Conditions on Hydrazone Yield (Illustrative Data based on Phenolic Hydrazones)

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Hydroxybenzaldehyde + HydrazideAcidAlcoholic SolventRoom Temp-High[3]
Dihydroxybenzaldehyde + HydrazideNoneMethanol/EthanolRoom Temp--[5]
Vanillin + IsonicotinohydrazideNone (Mechanochemical)--190-100[4]
l-menthone + Benzoyl hydrazideAcetic AcidMethanolReflux4-[6]
Phthalic anhydride + Hydrazine hydrateAcetic AcidAcetic Acid120490[7]

Note: This table is a compilation of data from reactions with structurally similar compounds to illustrate general trends. Yields are highly dependent on the specific substrates used.

Experimental Protocols

General Protocol for the Synthesis of Hydrazones from this compound

This protocol is a generalized procedure based on common methods for synthesizing phenolic hydrazones.[3][6][11]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve 1 equivalent of the aldehyde or ketone in a suitable amount of ethanol or methanol (e.g., 20 mL per gram of carbonyl compound).

  • Add this compound: To this solution, add 1 equivalent of this compound.

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Product Isolation:

    • If the product precipitates upon cooling, filter the solid, wash it with cold ethanol or water, and dry it.

    • If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation. Filter the resulting solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Reaction_Mechanism Hydrazone Formation Mechanism Reactants This compound + Aldehyde/Ketone Step1 Nucleophilic Addition Reactants->Step1 Tetrahedral_Intermediate Tetrahedral Intermediate Step2 Dehydration (Acid-Catalyzed) Tetrahedral_Intermediate->Step2 Hydrazone_Product Hydrazone Product + Water Step1->Tetrahedral_Intermediate Step2->Hydrazone_Product

Caption: The two-step mechanism of hydrazone formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_pH Is pH mildly acidic (pH 4-6)? Start->Check_pH Adjust_pH Adjust pH with _catalytic acid_ Check_pH->Adjust_pH No Check_Temp_Time Are reaction time and temperature sufficient? Check_pH->Check_Temp_Time Yes Adjust_pH->Check_Temp_Time Increase_Temp_Time Increase temperature (reflux) and/or extend reaction time. Monitor by TLC. Check_Temp_Time->Increase_Temp_Time No Add_Catalyst Consider adding a catalyst (e.g., CeCl3·7H2O) Check_Temp_Time->Add_Catalyst Yes Check_Purity Analyze for side products or decomposition Increase_Temp_Time->Check_Purity Add_Catalyst->Check_Purity Modify_Conditions Use milder conditions (lower temp, inert atm.) Check_Purity->Modify_Conditions Yes Success Improved Yield Check_Purity->Success No Modify_Conditions->Success

Caption: Decision tree for troubleshooting low yield.

Experimental_Workflow General Experimental Workflow Start Start Dissolve Dissolve carbonyl compound in ethanol/methanol Start->Dissolve Add_Hydrazine Add this compound (1 equivalent) Dissolve->Add_Hydrazine Add_Catalyst Add catalytic amount of acetic acid Add_Hydrazine->Add_Catalyst React Stir at room temperature or reflux Add_Catalyst->React Monitor Monitor reaction progress by TLC React->Monitor Cool Cool reaction mixture Monitor->Cool Isolate Isolate crude product (filtration or precipitation) Cool->Isolate Purify Purify by recrystallization or column chromatography Isolate->Purify Characterize Characterize final product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

References

Technical Support Center: 2-Hydrazinylphenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts in reactions involving 2-Hydrazinylphenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Oxidation of this compound: The starting material is sensitive to air and heat, leading to the formation of quinone-like byproducts.[1] - Polymerization: High concentrations of reactants or localized overheating can promote the formation of oligomeric or polymeric byproducts.[1] - Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures. - Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.[2]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Temperature Control: Maintain a reaction temperature below 90°C to reduce the rate of oxidation.[1] For sensitive reactions, consider temperatures between 0-5°C, especially during the initial stages. - Controlled Addition: Add reagents dropwise or in portions to manage the reaction exotherm and avoid high local concentrations. - Stoichiometry Optimization: Carefully control the molar ratios of reactants. A slight excess of one reactant may be beneficial, but this should be determined empirically.
Presence of a Dark-Colored Impurity - Oxidation to Quinones: The formation of quinone and quinone-imine type structures often results in highly colored solutions or solids.[1]- Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, though compatibility with the desired reaction must be verified. - Purification: Column chromatography on silica gel or alumina can be effective in separating the desired product from colored impurities. The choice of eluent should be optimized for the specific product.
Formation of Insoluble Polymeric Material - High Reactant Concentration: Concentrated reaction mixtures are more prone to polymerization.[1] - Excess Hydrazine: Using a large excess of a hydrazine reagent can sometimes lead to the formation of polymeric byproducts.[1]- Solvent Dilution: Perform the reaction in a suitable solvent at a lower concentration to reduce intermolecular side reactions. - Stoichiometric Control: Use a carefully measured amount of this compound, avoiding a large excess.
Multiple Spots on TLC/Peaks in LC-MS Indicating Isomeric Byproducts - Lack of Regioselectivity: In reactions forming heterocyclic rings (e.g., pyrazoles from 1,3-dicarbonyls), the nucleophilic attack can occur at different positions, leading to regioisomers.- Catalyst Selection: The choice of acid or base catalyst can influence the regioselectivity of the reaction. - Protecting Groups: Temporarily protecting one of the reactive sites can direct the reaction to the desired pathway. - Reaction Conditions: Varying the solvent and temperature can alter the ratio of isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The primary byproducts are typically due to two main side reactions:

  • Oxidation: this compound is susceptible to oxidation, which can lead to the formation of quinones and other colored compounds. This is often accelerated by heat and the presence of air.[1]

  • Polymerization: Under certain conditions, such as high concentrations or temperatures, this compound can undergo self-condensation or react with other species in the mixture to form oligomers or polymers.[1] In specific synthetic applications, such as the formation of heterocyclic rings, isomeric byproducts resulting from a lack of regioselectivity can also be a significant issue.

Q2: How can I best store this compound to prevent degradation?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. Exposure to air, light, and moisture should be minimized to prevent oxidation and other degradation pathways.

Q3: What purification techniques are most effective for products derived from this compound?

A3: The choice of purification method depends on the properties of the desired product and the nature of the impurities. Common techniques include:

  • Recrystallization: Effective for crystalline solid products to remove soluble impurities.

  • Column Chromatography: A versatile method for separating the desired product from both polar and non-polar byproducts. Silica gel is commonly used, with the eluent system tailored to the specific separation.

  • Acid-Base Extraction: If the product has acidic or basic properties that differ from the byproducts, a liquid-liquid extraction with aqueous acid or base can be a powerful purification step.

  • Distillation: For liquid products, vacuum distillation can be effective, especially for removing non-volatile impurities.

Q4: Are there any specific analytical methods to quantify byproducts in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for quantifying byproducts. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier) can often separate the desired product from various impurities. For volatile byproducts, Gas Chromatography (GC) may be applicable. In some cases, derivatization of the byproducts can enhance their detection.

Experimental Protocols

General Protocol for Minimizing Byproducts in a Cyclocondensation Reaction

This protocol provides a general framework for a cyclocondensation reaction, for instance, the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Charge the flask with the 1,3-dicarbonyl compound and a suitable anhydrous solvent (e.g., ethanol, acetic acid).

  • Reagent Preparation:

    • Dissolve this compound in the same solvent in the dropping funnel.

  • Reaction Execution:

    • Cool the reaction flask to 0-5°C using an ice bath.

    • Slowly add the this compound solution to the stirred solution of the 1,3-dicarbonyl compound over a period of 30-60 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • If necessary, the reaction can be gently heated to reflux to drive it to completion, but the temperature should be monitored to avoid excessive byproduct formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Byproducts cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried glassware under inert atmosphere reagents Dissolve this compound and dicarbonyl in anhydrous solvent start->reagents addition Slow, dropwise addition of this compound at 0-5°C reagents->addition stir Stir at room temperature addition->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor quench Solvent removal monitor->quench purify Purification (Recrystallization or Chromatography) quench->purify end Isolated, pure product purify->end byproduct_pathways Reaction Pathways of this compound cluster_desired Desired Reaction cluster_byproducts Byproduct Formation reactant This compound + Reagent desired_product Desired Product (e.g., Heterocycle) reactant->desired_product Controlled Conditions (Inert atmosphere, low temp) oxidation Oxidation (Quinone-type byproducts) reactant->oxidation Air/Heat Exposure polymerization Polymerization reactant->polymerization High Concentration/ High Temperature

References

Technical Support Center: Purification of 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the purification of crude 2-Hydrazinylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound? The two most common and effective methods for purifying crude this compound are recrystallization and flash chromatography.[1] Recrystallization is a standard method that can yield needle-shaped crystals with 99% purity as determined by HPLC.[1] For industrial-scale operations or when higher purity (>98%) is required, flash chromatography is often employed.[1]

Q2: What are the recommended conditions for each primary purification method? For recrystallization, a 1:1 ethanol-water mixture is the standard solvent system.[1] For flash chromatography, the typical setup involves a silica gel stationary phase with an eluent mixture of ethyl acetate/methanol (9:1).[1]

Q3: What are potential impurities in crude this compound? Impurities can arise from starting materials, side reactions, or degradation. Since a common synthesis involves the reaction of phenol with hydrazine hydrate, unreacted starting materials may be present.[1] Additionally, hydrazine derivatives can be prone to oxidation and may form various adducts or degradation products.[2] The hydrochloride salt form is noted to have greater thermodynamic stability.[1]

Q4: How should purified this compound be stored to ensure stability? To prevent oxidative degradation, purified this compound should be stored carefully.[1] Recommended storage methods include lyophilization (freeze-drying) in amber vials under an argon atmosphere.[1] Storing the compound in a pH 4–5 acetate buffer can also help maintain the protonation of the hydrazine group and improve solubility and stability.[1]

Q5: Can this compound be purified by distillation? While distillation is a common purification technique for related compounds like phenylhydrazine, it requires careful control of temperature and pressure to prevent thermal decomposition.[3] For phenylhydrazine, distillation is recommended at temperatures not exceeding 150°C under a reduced pressure of 30 mmHg or less.[3] Similar precautions would be necessary for this compound, though recrystallization and chromatography are more commonly cited.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water

This protocol is based on the standard method for purifying this compound.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a 1:1 mixture of ethanol and water to its boiling point. Add the minimum amount of the hot solvent to the crude product until it is completely dissolved.[4][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of purer, larger crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the formed crystals via vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator. The purity can be verified by HPLC or melting point determination.[1][5]

Protocol 2: Flash Column Chromatography

This protocol is suitable for achieving high purity levels (>98%).[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (9:1 ethyl acetate/methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.

  • Elution: Add the mobile phase continuously to the top of the column and apply positive pressure. Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with UV visualization to identify the fractions containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not saturated (too much solvent was used).- The rate of cooling was too fast.[5]- Boil off some of the solvent to concentrate the solution and attempt cooling again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[5]
Product is Oily or Impure After Recrystallization - The chosen solvent is not ideal (the compound is too soluble at low temperatures).- Insoluble impurities were not removed.- The cooling process was too rapid, trapping impurities.[5]- Re-evaluate the solvent system; a different solvent or solvent ratio may be needed.[4]- Perform a hot filtration step before cooling.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.[5]
Poor Separation During Chromatography - The eluent system is not optimal (polarity is too high or too low).- The column was packed improperly (channeling).- The column was overloaded with the crude sample.- Adjust the polarity of the mobile phase. Test different solvent ratios using TLC first.- Repack the column carefully to ensure a uniform bed.[6]- Use a larger column or reduce the amount of sample loaded.
Low Product Recovery - The compound has significant solubility in the cold recrystallization solvent.- Some product was lost during transfers.- Adhesion to the chromatography column.- Further cool the recrystallization filtrate in an ice bath to recover more product.- Ensure careful transfer of materials between vessels.- For chromatography, try adding a more polar solvent to the mobile phase at the end to elute any remaining product.
Product Degradation (Color Change) - The compound is sensitive to oxygen, light, or heat.- The solvent contains acidic or basic impurities.- Handle the compound under an inert atmosphere (e.g., argon or nitrogen).[1]- Use amber glassware to protect from light.[1]- Avoid excessive heating during dissolution.- Use high-purity, neutral solvents.

Data and Visualizations

Quantitative Data Summary

Table 1: Comparison of Purification Techniques for this compound

ParameterRecrystallizationFlash Chromatography
Purity Achieved Up to 99% (HPLC)[1]>98%[1]
Stationary Phase Not ApplicableSilica Gel[1]
Solvent/Eluent System 1:1 Ethanol-Water[1]9:1 Ethyl Acetate-Methanol[1]
Typical Scale LaboratoryLaboratory to Industrial[1]
Primary Advantage Simplicity and cost-effectivenessHigh resolution and purity

Table 2: Computed Electronic Properties of this compound Hydrochloride

ParameterValue (eV)
HOMO -4.78[1]
LUMO -0.32[1]
Energy Gap 4.46[1]
Chemical Hardness 2.23[1]
Data from Density Functional Theory (DFT) studies at the B3LYP-D3BJ/def2svp level.[1]

Diagrams

G General Purification Workflow for this compound crude Crude this compound assess Assess Purity Requirement & Impurity Profile (TLC/HPLC) crude->assess recryst Recrystallization assess->recryst Moderate Purity Needed chrom Flash Chromatography assess->chrom High Purity (>98%) Needed protocol_recryst Follow Protocol 1: - Dissolve in hot EtOH/H2O - Cool slowly - Filter & Dry recryst->protocol_recryst final_product Purified this compound recryst->final_product protocol_chrom Follow Protocol 2: - Pack Silica Column - Load Sample - Elute with EtOAc/MeOH chrom->protocol_chrom chrom->final_product analysis Final Purity Analysis (HPLC, MP) final_product->analysis

Caption: Workflow for selecting a purification method.

G Troubleshooting Low Yield in Recrystallization start Problem: Low or No Crystal Formation check_saturation Is the solution cloudy upon slight cooling? start->check_saturation not_saturated Solution is not saturated. Too much solvent used. check_saturation->not_saturated No is_saturated Solution appears saturated. check_saturation->is_saturated Yes action_concentrate Action: Boil off excess solvent and cool again. not_saturated->action_concentrate success Crystals Form action_concentrate->success check_induction Have you tried to induce crystallization? is_saturated->check_induction action_induce Action: 1. Scratch inner wall of flask. 2. Add a seed crystal. check_induction->action_induce No fail Still No Crystals: Re-evaluate solvent choice. check_induction->fail Yes action_induce->success

References

stability of 2-Hydrazinylphenol in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-Hydrazinylphenol in various solvent systems. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the rate of degradation. Both acidic and alkaline conditions can catalyze degradation reactions.[1][2][3][4][5] Phenolic compounds, in particular, can be susceptible to degradation at higher pH levels.[1][3]

  • Solvent Composition: The type of solvent used can affect stability. Polar protic solvents may participate in degradation pathways.

  • Presence of Oxidizing Agents: The hydrazinyl group is susceptible to oxidation.[6][7] The presence of dissolved oxygen or other oxidizing species can lead to the formation of degradation products.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[8]

  • Light Exposure: Photodegradation can occur, especially for compounds with aromatic rings.[9]

Q2: In which solvent systems is this compound expected to be most and least stable?

A2: While specific quantitative data is limited, general chemical principles suggest the following:

  • Most Stable: this compound is likely to be most stable in aprotic organic solvents, such as acetonitrile or THF, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Acidic aqueous solutions (around pH 3-5) may also offer some stability, although this can be compound-specific.

  • Least Stable: Alkaline aqueous solutions (pH > 8) are expected to promote the degradation of the phenolic group.[1][3] The presence of transition metals can also catalyze the oxidation of the hydrazinyl moiety.[10]

Q3: What are the likely degradation products of this compound?

A3: Based on the chemical structure, the potential degradation products could arise from:

  • Oxidation: The hydrazinyl group can be oxidized to a diazonium species, which can then be further converted to other functional groups. The phenol group can be oxidized to a quinone-type structure.

  • Hydrolysis: While less common for the hydrazine group itself, impurities or reaction with certain solvents could lead to cleavage of the C-N bond.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][11][12][13][14] This technique allows for the separation and quantification of the parent compound from its degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution Oxidation due to dissolved oxygen.Degas all solvents prior to use. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
pH of the solution is too high or too low.Adjust the pH of your solvent system to a more neutral range (e.g., pH 5-7) using an appropriate buffer system.[4][5]
Presence of catalytic metal impurities.Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA to sequester metal ions.
Appearance of multiple unknown peaks in HPLC chromatogram Complex degradation is occurring.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a mass spectrometry (MS) detector coupled with HPLC for peak identification.[7]
Secondary degradation of initial products.Analyze samples at earlier time points to observe the primary degradation products.
Inconsistent stability results between experiments Variability in solvent preparation.Ensure consistent solvent preparation methods, including pH adjustment and degassing.
Differences in storage conditions.Strictly control the temperature and light exposure of your samples during the stability study.[8]
Contamination of stock compound.Use a fresh, high-purity batch of this compound and characterize it before initiating stability studies.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table provides an illustrative summary of expected stability trends. These values should be experimentally verified for your specific conditions.

Solvent System pH Temperature (°C) Atmosphere Illustrative Half-life (t½)
AcetonitrileN/A25Air> 48 hours
AcetonitrileN/A25Inert> 7 days
Water3.025Air~ 24-48 hours
Water7.025Air~ 12-24 hours
Water9.025Air< 8 hours
50:50 Acetonitrile:Water7.040Air< 12 hours

Experimental Protocols

Protocol 1: General Stability Assessment of this compound
  • Solution Preparation:

    • Prepare a stock solution of this compound in the desired solvent system at a known concentration (e.g., 1 mg/mL).

    • If using aqueous solutions, prepare appropriate buffers to maintain a constant pH.

    • For studies on the effect of oxidation, prepare parallel solutions with and without prior degassing of the solvent.

  • Sample Incubation:

    • Aliquot the solution into multiple vials to be analyzed at different time points.

    • Store the vials under controlled conditions (e.g., constant temperature, protected from light).

  • Sample Analysis:

    • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot for analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. An example method is provided below.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: Example Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Degradation_Pathway This compound This compound Intermediate_A Diazonium Species This compound->Intermediate_A Oxidation Intermediate_B Phenoxide Ion This compound->Intermediate_B High pH Degradation_Product_1 e.g., Phenol Intermediate_A->Degradation_Product_1 Further Reactions Degradation_Product_2 Quinone-like Structures Intermediate_B->Degradation_Product_2 Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution pH_Adjustment Adjust pH (if aqueous) Stock_Solution->pH_Adjustment Degassing Degas Solvent pH_Adjustment->Degassing Aliquoting Aliquot into Vials Degassing->Aliquoting Storage Store at Controlled T and Light Time_Points Withdraw at Time Points Storage->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Processing Calculate % Remaining HPLC_Analysis->Data_Processing

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Instability Observed Check_pH Is pH controlled? Start->Check_pH Check_Oxygen Is Oxygen excluded? Check_pH->Check_Oxygen Yes Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Check_Temp Is Temp controlled? Check_Oxygen->Check_Temp Yes Degas_Solvent Degas and use inert atm. Check_Oxygen->Degas_Solvent No Control_Temp Use temp-controlled chamber Check_Temp->Control_Temp No Re-evaluate Re-evaluate Stability Check_Temp->Re-evaluate Yes Adjust_pH->Check_Oxygen Degas_Solvent->Check_Temp Control_Temp->Re-evaluate

Caption: Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Storage and Handling of 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Hydrazinylphenol to prevent its oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration of solid this compound (e.g., turning pink, brown, or black) Oxidation due to exposure to air (oxygen).Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed. For long-term storage, consider flushing the container with inert gas before sealing.
Exposure to light.Store the compound in an amber or opaque container to protect it from light.
Presence of metal ion impurities that can catalyze oxidation.Use high-purity reagents and solvents. Store in glass or other inert containers to avoid metal contamination.
Degradation of this compound in solution High pH of the solution.Maintain the pH of the solution in the acidic range (pH 4-5) to enhance stability. Use appropriate buffer systems (e.g., acetate buffer).[1]
Presence of dissolved oxygen in the solvent.Use de-gassed solvents. Solvents can be de-gassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Elevated storage temperature.Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consider storing at -20 °C or below.
Inconsistent experimental results using stored this compound Partial degradation of the compound.Before use, check the purity of the stored this compound using an appropriate analytical method, such as HPLC. If degradation is observed, purify the compound before use.
Improper handling during weighing and transfer.Minimize the exposure of the solid compound to the atmosphere during weighing and transfer. A glove box or an inert atmosphere bag can be used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors are exposure to oxygen (air), light, elevated temperatures, and high pH. The hydrazine and phenol functional groups in the molecule are susceptible to oxidation, which can be accelerated by the presence of metal ions.

Q2: What is the ideal way to store solid this compound for long-term stability?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed amber glass vial under a dry inert atmosphere (argon or nitrogen) at a refrigerated temperature (2-8 °C). Lyophilization (freeze-drying) of the hydrochloride salt in amber vials under argon has also been shown to prevent oxidative degradation.[1]

Q3: How can I prevent the oxidation of this compound when preparing solutions?

A3: To minimize oxidation in solution, use de-gassed solvents and maintain an acidic pH (4-5).[1] Prepare solutions fresh whenever possible. If a solution needs to be stored, it should be placed in a tightly sealed container, with the headspace flushed with an inert gas, and stored at a low temperature in the dark.

Q4: Can I use antioxidants to stabilize this compound?

A4: While the use of general antioxidants like hindered phenols has been proposed to stabilize similar compounds, specific data on the most effective antioxidants for this compound is limited.[2] It is recommended to prioritize storage under an inert atmosphere and at low temperatures. If you choose to explore the use of antioxidants, their compatibility and potential interference with your downstream applications should be carefully evaluated.

Q5: What type of container material is best for storing this compound?

A5: Amber glass containers are highly recommended as they protect the compound from light and are inert. If plastic containers are used, ensure they are made of a material with low oxygen permeability and are compatible with the compound and any solvents used. Compatibility charts for various plastics should be consulted.

Data on this compound Stability

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH (Ambient, Air) 0
1
3
6
40°C / 75% RH (Accelerated, Air) 0
1
3
6
5°C (Refrigerated, Air) 0
3
6
12
5°C (Refrigerated, Inert Gas) 0
3
6
12

Table 2: Stability of this compound in Solution (0.1 M Acetate Buffer) at 5°C

pHTime (Days)Concentration (%)Appearance
4.0 0
1
7
14
5.0 0
1
7
14
7.0 0
1
7
14

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines the steps to assess the stability of this compound under various stress conditions, which is a crucial part of developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C). Also, heat the stock solution at a specified temperature.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a developed and validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.

Visualizations

Oxidation_Prevention_Workflow cluster_storage Storage Conditions cluster_handling Handling and Preparation cluster_outcome Outcome storage Store this compound temp Low Temperature (2-8°C) storage->temp light Protect from Light (Amber Vial) storage->light atmosphere Inert Atmosphere (Argon/Nitrogen) storage->atmosphere degraded Oxidation Occurs storage->degraded Exposure to Air/Light/Heat stable Prevented Oxidation temp->stable light->stable atmosphere->stable handling Prepare Solution solvent Use De-gassed Solvents handling->solvent ph Maintain Acidic pH (4-5) handling->ph handling->degraded High pH / Dissolved O2 solvent->stable ph->stable

Caption: Workflow for preventing the oxidation of this compound.

References

troubleshooting common issues in Fischer indole synthesis with 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 2-Hydrazinylphenol in the Fischer indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer indole synthesis using this compound is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields or reaction failure with this compound in the Fischer indole synthesis can stem from several factors. The primary suspect is often the electron-donating nature of the hydroxyl group on the phenylhydrazine ring. This can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which diverts the reaction from the desired indole formation pathway.[1]

Other potential causes include:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst can be substrate-dependent.[2][3] An inappropriate acid or concentration can lead to side reactions or decomposition of the starting material.

  • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed.[4] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials and products, especially with sensitive substrates like hydroxyindoles.

  • Purity of Reactants: Ensure the this compound and the ketone/aldehyde are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenol group, which can be a source of impurities.

Q2: I am observing the formation of multiple unexpected byproducts. What are they likely to be and how can I minimize them?

A2: Besides the N-N bond cleavage products, other common byproducts in the Fischer indole synthesis include aldol condensation products of the ketone or aldehyde starting material and Friedel-Crafts type products.[5] With this compound, there is also the potential for side reactions involving the hydroxyl group, such as O-alkylation or acylation depending on the reaction conditions and reagents used.

To minimize byproduct formation:

  • Optimize Catalyst: Experiment with different acid catalysts and concentrations. A milder Lewis acid or a solid acid catalyst might be more selective.

  • Control Temperature: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.

  • One-Pot Procedure: In some cases, a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized without isolation can minimize the formation of byproducts.

Q3: What is the recommended type of acid catalyst for the synthesis of hydroxyindoles using this compound?

A3: The choice of acid catalyst can significantly impact the success of the Fischer indole synthesis with this compound. While a variety of Brønsted and Lewis acids are commonly employed, polyphosphoric acid (PPA) is often effective for cyclizations involving methyl ketones.[6] For more sensitive substrates, milder catalysts or solid acid catalysts like Amberlite IR 120 have been used successfully and can offer advantages in terms of easier workup and potentially higher yields.[7] A comparative study of different catalysts for a specific reaction is often necessary to determine the optimal choice.

Q4: I am struggling with the purification of the resulting 4-hydroxyindole. What are the recommended procedures?

A4: The purification of hydroxyindoles can be challenging due to their polarity and potential for oxidation. Column chromatography is a common and effective method for purification.[8][9]

Here are some tips for the purification of 4-hydroxyindoles:

  • Stationary Phase: Silica gel is the most commonly used stationary phase.[8]

  • Eluent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired product. For example, a mixture of dichloromethane and methanol has been used for the separation of hydroxyindoles.[10]

  • TLC Monitoring: Closely monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Protect from Light and Air: Hydroxyindoles can be sensitive to light and air. It is advisable to protect the fractions from light and to evaporate the solvent under reduced pressure at a low temperature.

Quantitative Data Summary

The following table summarizes a selection of catalysts and their reported effectiveness in Fischer indole syntheses. Please note that yields are highly dependent on the specific substrates and reaction conditions.

CatalystSubstrate ExampleProductYield (%)Reference
Zinc ChlorideAcetone phenylhydrazone2-Methylindole35[11]
Phosphomolybdic acidPhenyl hydrazine hydrochloride, Acetophenone2-Phenylindole86[5]
Amberlite IR 120Phenylhydrazine, various ketones/aldehydesCorresponding indoles70-88[7]
Boron trifluoride etheratePhenylhydrazine, 2-butanone2,3-Dimethylindole~90[12]
Polyphosphoric acidAcetone 4-chlorophenylhydrazone5-Chloro-2-methylindoleLow[6]

Experimental Protocols

Synthesis of 4-Hydroxy-2-methylindole from this compound and Acetone

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound hydrochloride

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (optional, can be done in-situ): In a round-bottom flask, dissolve this compound hydrochloride in a minimal amount of warm ethanol. Add a slight excess of acetone and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Indolization: To the reaction mixture containing the hydrazone (or directly to a mixture of this compound hydrochloride and acetone in a suitable solvent), add polyphosphoric acid. The amount of PPA should be sufficient to act as both a catalyst and a solvent if no other solvent is used.

  • Heating: Heat the reaction mixture with stirring. The optimal temperature and time will need to be determined experimentally, but a starting point could be 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-hydroxy-2-methylindole by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10]

Characterization: The purified product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[2]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Ketone/Aldehyde Mixing Mixing and Heating Reactants->Mixing Catalyst Acid Catalyst (e.g., PPA, ZnCl2) Catalyst->Mixing Hydrazone Hydrazone Formation Mixing->Hydrazone Cyclization Cyclization Hydrazone->Cyclization Quenching Quenching (Ice) Cyclization->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 4-Hydroxyindole Purification->Product

Caption: Experimental workflow for the Fischer indole synthesis of 4-hydroxyindoles.

Troubleshooting_Fischer_Indole Start Low Yield or Reaction Failure Q1 Check Reactant Purity and Stoichiometry Start->Q1 A1_1 Use Pure Reactants & Correct Ratios Q1->A1_1 Impure/Incorrect A1_2 Problem Persists Q1->A1_2 Pure/Correct Q2 Investigate Reaction Conditions A1_2->Q2 A2_1 Optimize Temperature and Time Q2->A2_1 Suboptimal A2_2 Problem Persists Q2->A2_2 Optimal Q3 Evaluate Catalyst A2_2->Q3 A3_1 Try Alternative Acid Catalyst (e.g., solid acid) Q3->A3_1 Ineffective A3_2 Consider N-N Bond Cleavage as Major Side Reaction Q3->A3_2 Effective Q4 Analyze Byproducts A3_2->Q4 A4_1 Identify Byproducts (TLC, NMR, MS) Q4->A4_1 A4_2 Adjust Conditions to Minimize Specific Byproducts A4_1->A4_2

Caption: Troubleshooting decision tree for the Fischer indole synthesis with this compound.

References

Technical Support Center: Reactions of 2-Hydrazinylphenol with Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and potential side reactions encountered when reacting 2-hydrazinylphenol with ketones.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction product when this compound reacts with a ketone?

The primary reaction is a nucleophilic addition-elimination, also known as a condensation reaction, between the hydrazine functional group of this compound and the carbonyl group of the ketone. This reaction forms a 2-hydroxyphenylhydrazone and eliminates a molecule of water. This initial reaction is often rapid and can be performed under neutral or mildly acidic conditions.

Q2: What is the most common and significant side reaction?

Under acidic conditions (e.g., using Brønsted or Lewis acids) and typically with heating, the initially formed 2-hydroxyphenylhydrazone can undergo an intramolecular cyclization known as the Fischer indole synthesis.[1][2][3] This reaction is often the desired pathway for synthesizing substituted hydroxyindoles, which are valuable scaffolds in medicinal chemistry.

Q3: How does the ortho-hydroxyl group on this compound affect the reaction?

The hydroxyl group is an electron-donating group, which can influence the reaction in several ways:

  • It can increase the rate of the Fischer indole synthesis by enriching the electron density of the aromatic ring, which facilitates the key[2][2]-sigmatropic rearrangement step.[4]

  • It may promote certain side reactions, such as heterolytic cleavage of the N-N bond in the hydrazone intermediate, which can prevent successful indole formation.

  • The hydroxyl group itself can act as an intramolecular nucleophile under certain conditions, though this is less common than the Fischer indole pathway.

Q4: What other side reactions are possible?

Besides the Fischer indole synthesis, other side reactions can occur depending on the specific ketone substrate and reaction conditions:

  • Wolff-Kishner Reduction: If the hydrazone is treated with a strong base (like KOH) at high temperatures, it can be reduced to an alkane.[5] This is generally not a side reaction under typical hydrazone formation or Fischer indole conditions.

  • Azine Formation: Disproportionation of the hydrazone, especially in the presence of excess ketone or if the hydrazine reagent is unstable, can lead to the formation of a symmetrical ketone azine.

  • Oxidation/Decomposition: this compound, like many hydrazine and phenol derivatives, can be sensitive to air and light, leading to decomposition and the formation of colored impurities.[6] When heated, it may emit toxic fumes.[6]

Q5: How can I favor the formation of the hydrazone over the indole?

To favor the formation and isolation of the 2-hydroxyphenylhydrazone, use mild, non-acidic, or only slightly acidic (e.g., acetic acid buffer) conditions and lower temperatures. Avoid strong acid catalysts and high heat, which promote the subsequent Fischer indole cyclization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Desired Product (Hydrazone or Indole) 1. Degraded this compound: The starting material is prone to oxidation.1. Use fresh, high-purity this compound. If it has discolored (e.g., turned red-brown), consider purification by recrystallization before use. Store under an inert atmosphere (N₂ or Ar) and protect from light.[6]
2. Incorrect pH: Hydrazone formation is pH-sensitive. The reaction is slow at very high or very low pH. Fischer indole synthesis requires an acid catalyst.2. For hydrazone formation, maintain a pH between 4 and 6. For Fischer indole synthesis, ensure a suitable acid catalyst (e.g., acetic acid, HCl, ZnCl₂) is present.[7]
3. Steric Hindrance: The ketone may be too sterically hindered for the reaction to proceed efficiently.3. Increase reaction time and/or temperature. Consider using a more potent acid catalyst for Fischer indole synthesis.
Formation of Multiple Products / Difficult Purification 1. Competing Fischer Indole Synthesis: Conditions are inadvertently promoting cyclization.1. To isolate the hydrazone, reduce the reaction temperature and avoid strong acids. Use a buffered system if necessary.
2. Use of an Unsymmetrical Ketone: An unsymmetrical ketone can lead to two regioisomeric indole products.2. Use a stronger acid or higher temperature to favor the thermodynamically more stable indole isomer. Alternatively, use a milder, kinetically controlled protocol if the other isomer is desired. Chromatographic separation will likely be required.
3. Decomposition: The starting material or product is decomposing under the reaction conditions.3. Run the reaction under an inert atmosphere. Lower the reaction temperature and shorten the reaction time if possible.
Reaction Mixture Turns Dark Brown/Black 1. Oxidation: this compound or the resulting hydrazone is oxidizing.[6]1. Degas the solvent and run the reaction under a nitrogen or argon atmosphere.
2. Tar Formation: Strong acid and high heat can lead to polymerization or decomposition of reactants and products.2. Reduce the reaction temperature. Use a milder acid catalyst (e.g., switch from H₂SO₄ to acetic acid or ZnCl₂).
Desired Indole Product Not Formed; Only Hydrazone Isolated 1. Insufficient Acid Catalysis: The acid is not strong enough or is used in too low a concentration to promote cyclization.1. Switch to a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) or increase the concentration of the current catalyst.
2. Insufficient Heat: The energy barrier for the[2][2]-sigmatropic rearrangement is not being overcome.2. Increase the reaction temperature by switching to a higher-boiling solvent or using microwave irradiation.

Data Presentation

The choice of reaction conditions critically determines the product distribution. The following table summarizes the expected outcomes based on general principles of these reactions.

Table 1: Effect of Reaction Conditions on Product Outcome

ConditionHydrazone FormationFischer Indole SynthesisOther Side Reactions (e.g., Decomposition)
pH / Catalyst Favored under neutral to mildly acidic conditions (pH 4-6).Requires a Brønsted or Lewis acid catalyst (e.g., AcOH, HCl, ZnCl₂).[3]Strong acids can increase decomposition. Strong bases can initiate Wolff-Kishner reduction at high temperatures.[5]
Temperature Generally occurs at room temperature to moderate heat (e.g., 60 °C).Typically requires elevated temperatures (e.g., 80-180 °C) to overcome the activation barrier.[7]High temperatures can lead to increased tar and byproduct formation.[1]
Solvent Protic solvents like ethanol or methanol are common.Higher boiling point solvents like acetic acid, toluene, or DMSO are often used.[2]Solvent choice can affect the stability of intermediates and the rate of side reactions.
Atmosphere Inert atmosphere (N₂/Ar) is recommended to prevent oxidation.Inert atmosphere is highly recommended due to higher temperatures and sensitivity of intermediates.Running the reaction open to air significantly increases the risk of oxidative side products.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Cyclohexylidenehydrazinyl)phenol (Hydrazone)

This protocol is adapted from standard procedures for hydrazone formation.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).

  • Reagent Addition: Add cyclohexanone (1.05 eq) to the solution. If the this compound was used as a hydrochloride salt, add a mild base like sodium acetate (1.1 eq) to liberate the free hydrazine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The hydrazone product is typically a crystalline solid that may precipitate from the solution.

  • Workup: If a precipitate forms, cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the crystals with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 8-Hydroxy-1,2,3,4-tetrahydrocarbazole (Fischer Indole Synthesis)

This protocol is adapted from general Fischer indole synthesis procedures.[8]

  • One-Pot Method: In a round-bottom flask, add this compound hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) to glacial acetic acid (5-10 mL per gram of hydrazine).[8]

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water, which should cause the indole product to precipitate.

  • Purification: Collect the crude product by vacuum filtration. Neutralize any residual acid by washing the solid with a dilute sodium bicarbonate solution, followed by water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathways Diagram

The following diagram illustrates the main reaction pathway to form the hydrazone and the major competing side reaction, the Fischer indole synthesis.

ReactionPathways Reactants This compound + Ketone Hydrazone 2-Hydroxyphenylhydrazone (Primary Product) Reactants->Hydrazone Condensation (-H₂O) (Mild Conditions, Neutral pH) Indole Hydroxy-Substituted Indole (Fischer Indole Product) Hydrazone->Indole [3,3]-Sigmatropic Rearrangement (+ Acid, Heat) Decomposition Oxidation/Decomposition Products Hydrazone->Decomposition Air/Heat

Caption: Competing pathways in the reaction of this compound with a ketone.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Experiment Start Problem Low/No Yield or Multiple Products? Start->Problem CheckReagents Check Purity/Stability of This compound Problem->CheckReagents Yes IndoleProblem Targeting Indole, Only Hydrazone Forms? Problem->IndoleProblem No CheckConditions Analyze Reaction Conditions (pH, Temp, Atmosphere) CheckReagents->CheckConditions Optimize Optimize & Repeat CheckConditions->Optimize IncreaseSeverity Increase Temperature and/or Use Stronger Acid Catalyst IndoleProblem->IncreaseSeverity Yes HydrazoneProblem Targeting Hydrazone, Indole Forms? IndoleProblem->HydrazoneProblem No IncreaseSeverity->Optimize DecreaseSeverity Use Milder Conditions (Lower Temp, No Strong Acid) HydrazoneProblem->DecreaseSeverity Yes HydrazoneProblem->Optimize No DecreaseSeverity->Optimize

Caption: A logical workflow for troubleshooting experimental outcomes.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinylphenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyzed reactions involving this compound?

A1: this compound is a versatile reagent commonly used in several catalyzed reactions, including:

  • Fischer Indole Synthesis: To produce 4-hydroxyindoles, which are important precursors for pharmaceuticals. This reaction is typically catalyzed by Brønsted or Lewis acids.

  • Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination): To form C-N bonds, reacting this compound with aryl halides or pseudohalides. This allows for the synthesis of various substituted aryl hydrazines.

  • Hydrazone Formation: Condensation reaction with aldehydes and ketones to form hydrazones. This reaction is often a prerequisite for the Fischer Indole Synthesis and can be catalyzed by acids.

Q2: How does the hydroxyl group of this compound affect catalyst selection?

A2: The hydroxyl group is an electron-donating group which can influence the reactivity of the aromatic ring and the hydrazine moiety. In acid-catalyzed reactions like the Fischer Indole Synthesis, it can affect the electronic properties of the intermediate enamine, potentially influencing the rate and regioselectivity of the cyclization. In palladium-catalyzed cross-coupling, the hydroxyl group can coordinate with the metal center, and its acidity might necessitate careful selection of the base.

Q3: Can I use the same catalyst for different reactions with this compound?

A3: Generally, no. The choice of catalyst is highly dependent on the specific transformation. Acid catalysts (e.g., ZnCl₂, PPA) are suitable for the Fischer Indole Synthesis, while palladium complexes with specific phosphine ligands are required for C-N cross-coupling reactions.

Catalyst Selection and Troubleshooting Guides

Fischer Indole Synthesis of 4-Hydroxyindoles

The Fischer Indole Synthesis is a powerful method for creating the indole nucleus from an aryl hydrazine and a carbonyl compound under acidic conditions.[1][2][3][4]

Catalyst Selection Workflow

start Start: Synthesize 4-Hydroxyindole carbonyl Select Aldehyde or Ketone start->carbonyl catalyst_choice Choose Catalyst Type carbonyl->catalyst_choice bronsted Brønsted Acids (e.g., PPA, H₂SO₄, HCl) catalyst_choice->bronsted Protic Conditions lewis Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂) catalyst_choice->lewis Aprotic/Mild Conditions reaction Perform Fischer Indole Synthesis bronsted->reaction lewis->reaction analysis Analyze Product Mixture (TLC, LC-MS, NMR) reaction->analysis success Successful Synthesis (High Yield, Clean Product) analysis->success Desired Outcome troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield / Impurities

Caption: Catalyst selection workflow for the Fischer Indole Synthesis of 4-hydroxyindoles.

Troubleshooting Guide

Problem: Low or no yield of the desired 4-hydroxyindole.

Possible CauseSuggested Solution(s)
Ineffective Catalyst The choice of acid catalyst is crucial.[5] For substrates sensitive to strong acids, a milder Lewis acid like ZnCl₂ may be preferable to strong Brønsted acids like polyphosphoric acid (PPA) or H₂SO₄.[1][4]
Decomposition of Starting Material This compound can be sensitive to harsh acidic conditions and high temperatures, leading to tar formation. Try using a milder catalyst or lowering the reaction temperature.
Side Reactions The intermediate hydrazone may undergo undesired side reactions. Ensure the carbonyl compound is pure and that the reaction is performed under an inert atmosphere if sensitive to oxidation.
Incomplete Hydrazone Formation The Fischer indole synthesis proceeds via a hydrazone intermediate.[4] Ensure complete formation of the hydrazone before proceeding with the cyclization step. This can often be achieved by stirring the this compound and carbonyl compound at room temperature in a suitable solvent like ethanol with a catalytic amount of acetic acid before adding the stronger cyclization catalyst.

Problem: Formation of multiple products or isomers.

Possible CauseSuggested Solution(s)
Use of an Unsymmetrical Ketone Unsymmetrical ketones can lead to the formation of two regioisomeric indoles.[6] The product ratio can sometimes be influenced by the choice of acid catalyst and reaction conditions. A systematic study of different catalysts may be necessary to favor the desired isomer.
Side Reactions The presence of the hydroxyl group can lead to side reactions. Consider protecting the hydroxyl group before the Fischer indole synthesis and deprotecting it afterward.

Quantitative Data: Comparison of Acid Catalysts

CatalystReaction ConditionsYield of 4-Hydroxyindole DerivativeReference
Polyphosphoric acid (PPA) 100-120 °C, 1-2 hGenerally good to high yields, but can cause decomposition with sensitive substrates.[1][4]
Zinc chloride (ZnCl₂) Reflux in a high-boiling solvent (e.g., toluene), 4-8 hModerate to good yields, often a milder alternative to PPA.[1][4][1][4]
Boron trifluoride etherate (BF₃·OEt₂) Room temperature to gentle heating, 2-6 hCan be effective for sensitive substrates, providing moderate yields.[4][4]
p-Toluenesulfonic acid (p-TsOH) Reflux in toluene with a Dean-Stark trap, 6-12 hModerate yields, useful for promoting both hydrazone formation and cyclization in one pot.[4]

Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-5-hydroxycarbazole

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the this compound.

  • Cyclization: To the reaction mixture, add polyphosphoric acid (PPA) (10 eq by weight) in portions, ensuring the temperature does not exceed 50 °C.

  • Reaction: Heat the mixture to 100-110 °C and stir for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

This reaction is a versatile method for forming C-N bonds between this compound and aryl halides or pseudohalides.[7]

Catalyst Selection Workflow

start Start: N-Arylation of This compound reactants Select Aryl Halide and Base start->reactants catalyst_system Choose Pd-Catalyst System reactants->catalyst_system pd_source Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst_system->pd_source ligand Phosphine Ligand (e.g., XPhos, SPhos, BINAP) catalyst_system->ligand reaction Perform Cross-Coupling Reaction pd_source->reaction ligand->reaction analysis Analyze Product Mixture (TLC, LC-MS, NMR) reaction->analysis success Successful N-Arylation (High Yield, Clean Product) analysis->success Desired Outcome troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield / Side Products

Caption: Catalyst system selection for the Buchwald-Hartwig amination of this compound.

Troubleshooting Guide

Problem: Low yield of the N-arylated product.

Possible CauseSuggested Solution(s)
Inactive Catalyst The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[8] Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[8] The palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand must be of high purity.
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can be crucial and may need to be optimized for the specific substrates.
Poor Solvent Choice Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are commonly used. Ensure the solvent is properly dried and degassed before use.
Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. For less reactive aryl halides, a more active catalyst system (e.g., a more electron-rich ligand) may be required.

Problem: Formation of side products.

Possible CauseSuggested Solution(s)
Hydrodehalogenation of the Aryl Halide This can occur if the catalytic cycle is inefficient. Optimizing the ligand, base, and temperature can help to minimize this side reaction.
Homocoupling of the Aryl Halide This is another potential side reaction that can be suppressed by optimizing the reaction conditions.
Reaction at the Hydroxyl Group While less common, O-arylation can be a competing pathway. The choice of ligand and base can influence the selectivity for N-arylation over O-arylation.

Quantitative Data: Comparison of Ligands for N-Arylation of Hydrazines

LigandPalladium SourceBaseSolventTypical YieldReference
XPhos Pd₂(dba)₃NaOtBuTolueneHigh to excellent[9]
SPhos Pd(OAc)₂K₃PO₄DioxaneHigh to excellent[8]
BINAP Pd₂(dba)₃Cs₂CO₃TolueneModerate to high[10]
BrettPhos Pd(OAc)₂K₂CO₃t-Amyl alcoholGood to high[8]

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, deoxygenated toluene to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Hydrazone Formation

The condensation of this compound with an aldehyde or ketone is a fundamental step in many synthetic routes, particularly as a precursor to the Fischer Indole Synthesis.

Troubleshooting Guide

Problem: Incomplete formation of the hydrazone.

Possible CauseSuggested Solution(s)
Equilibrium Position Hydrazone formation is a reversible reaction.[11] To drive the reaction to completion, it may be necessary to remove the water formed during the reaction, for example, by using a Dean-Stark trap or a drying agent like molecular sieves.
Steric Hindrance Sterically hindered aldehydes or ketones may react slowly. Gentle heating or a longer reaction time may be required.
Incorrect pH The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid).[12] However, a very low pH can protonate the hydrazine, reducing its nucleophilicity.[13] The optimal pH is usually mildly acidic.

Experimental Protocol: Synthesis of a this compound Hydrazone

  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.05 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. For less reactive carbonyls, gentle heating (40-50 °C) may be necessary. Monitor the reaction by TLC.

  • Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

References

effect of pH on the reactivity of 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of 2-Hydrazinylphenol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the stability of this compound?

The stability of this compound is significantly influenced by pH. The hydrazine moiety is susceptible to oxidation, and this degradation process is generally accelerated under neutral to alkaline conditions. In acidic environments (pH 4-5), the hydrazine group is protonated, forming the more stable hydrazinium ion. This protonation reduces the nucleophilicity of the hydrazine and decreases its susceptibility to oxidation. Therefore, for storage and handling, maintaining a slightly acidic pH is recommended to prevent oxidative degradation.

Q2: How does pH affect the nucleophilicity of the hydrazine group in this compound?

The nucleophilicity of the hydrazine group is pH-dependent. In acidic solutions, the lone pair of electrons on the nitrogen atom is protonated, which significantly reduces its nucleophilic character. As the pH increases towards and beyond the pKa of the hydrazinium ion, the free base form of the hydrazine becomes more prevalent, leading to an increase in its nucleophilicity. However, at very high pH values, the overall stability of the molecule may decrease, leading to degradation.

Q3: What is the role of pH in the reaction of this compound with aldehydes and ketones?

The reaction of this compound with aldehydes and ketones to form hydrazones is a classic acid-catalyzed reaction. The reaction rate is generally slow at neutral pH. Under mildly acidic conditions, the carbonyl oxygen of the aldehyde or ketone is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine. However, at very low pH, the concentration of the free, nucleophilic hydrazine is reduced due to protonation, which can slow down the reaction. Therefore, an optimal pH, typically in the weakly acidic range, is required for efficient hydrazone formation. The condensation reaction has been shown to proceed by a two-step mechanism involving the attack of the hydrazine upon the carbonyl carbon and the dehydration of the carbinolamine intermediate. At higher pH, carbonyl protonation and dehydration steps are hindered, so the rate of acid-catalyzed derivatization decreases[1].

Q4: Can pH influence the intramolecular cyclization reactions of this compound derivatives?

Yes, pH is a critical factor in intramolecular cyclization reactions involving derivatives of this compound. For instance, in reactions analogous to the Fischer indole synthesis, an acidic catalyst is typically required to promote the cyclization step. The acidity of the medium can influence the rate and outcome of the reaction, with different products potentially being favored at different pH values. For example, in the formation of pyrazolines from substituted hydrazines and Mannich bases, the pH of the reaction medium determines the nature of the product formed[2].

Troubleshooting Guides

Issue 1: Low yield or no reaction when reacting this compound with a carbonyl compound.
Possible Cause Troubleshooting Step
Incorrect pH The reaction of hydrazines with carbonyls is often slow at neutral pH. Adjust the reaction mixture to a weakly acidic pH (e.g., 4-6) by adding a catalytic amount of a non-interfering acid (e.g., acetic acid, p-toluenesulfonic acid). Monitor the reaction progress by TLC or HPLC.
Degradation of this compound This compound can degrade, especially if stored improperly or if the reaction is run under aerobic conditions at neutral or basic pH. Use freshly sourced or properly stored (in a dark, cool place, under inert atmosphere) this compound. Consider preparing a fresh solution in a slightly acidic buffer for the reaction.
Steric Hindrance If the carbonyl compound is sterically hindered, the reaction may require more forcing conditions. Increase the reaction temperature and/or reaction time.
Low Reactivity of the Carbonyl Compound Electron-rich carbonyl compounds are less reactive. The reaction may require a stronger acid catalyst or higher temperatures.
Issue 2: Formation of multiple products or side reactions.
Possible Cause Troubleshooting Step
Oxidation of this compound The phenol group and the hydrazine group are susceptible to oxidation, which can lead to colored byproducts. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvents before use.
Incorrect pH leading to side reactions For reactions involving cyclization, the pH must be carefully controlled. A pH that is too low or too high can favor alternative reaction pathways. Perform small-scale optimization experiments at different pH values to find the optimal condition for the desired product.
Reaction with solvent If using a reactive solvent (e.g., acetone as a cleaning solvent), it can react with the this compound. Ensure all glassware is thoroughly cleaned and dried, and use an inert, high-purity solvent for the reaction.
Issue 3: Difficulty in isolating the product.
Possible Cause Troubleshooting Step
Product is soluble in the aqueous phase If the product has polar functional groups, it may remain in the aqueous phase during extraction. Adjust the pH of the aqueous layer to suppress the ionization of the product before extraction. Use a more polar organic solvent for extraction.
Product is an oil Some hydrazone products may be oils rather than crystalline solids. If crystallization is unsuccessful, purify the product by column chromatography.
Product is unstable during workup If the product is sensitive to acid or base, use a neutral workup procedure. Wash the organic layer with brine and dry over an anhydrous salt like sodium sulfate.

Data Presentation

Table 1: Qualitative Effect of pH on the Reactivity of this compound

pH RangePredominant SpeciesNucleophilicity of HydrazineSusceptibility to OxidationReactivity with Carbonyls
< 4 (Strongly Acidic) Hydrazinium ionLowLowLow (low concentration of free hydrazine)
4 - 6 (Weakly Acidic) Equilibrium between hydrazinium ion and free baseModerateModerateOptimal (acid catalysis and sufficient free hydrazine)
6 - 8 (Neutral) Mostly free baseHighHighModerate to Low (lack of acid catalysis)
> 8 (Basic) Free base / Phenoxide ionHighVery HighLow (potential for base-catalyzed degradation)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Hydrazone from this compound and an Aldehyde

  • Dissolve the Aldehyde: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water, 10 mL).

  • Add this compound: Add this compound (1.0 mmol) to the solution.

  • Adjust pH (Catalysis): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to adjust the pH to approximately 4-5. The use of an acid catalyst is often necessary to achieve a reasonable reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: General Considerations for Intramolecular Cyclization (e.g., Fischer Indole Synthesis Analogue)

Note: This is a generalized protocol based on related reactions, as specific protocols for this compound are not widely available.

  • Formation of the Hydrazone: First, synthesize the hydrazone from this compound and the desired ketone or aldehyde as described in Protocol 1. Isolate and purify the hydrazone before proceeding to the cyclization step.

  • Cyclization Reaction:

    • Dissolve the purified hydrazone in a high-boiling point solvent (e.g., toluene, xylene, or a polyphosphoric acid).

    • Add an acid catalyst. The choice and amount of acid are critical and need to be optimized for the specific substrate. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or strong protic acids like sulfuric acid. In some cases, a Lewis acid may be employed.

    • Heat the reaction mixture to the required temperature (often >100 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or HPLC.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into a mixture of ice and water.

    • Neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_hydrazone Hydrazone Formation cluster_cyclization Intramolecular Cyclization aldehyde Aldehyde/Ketone reaction_mix Reaction Mixture aldehyde->reaction_mix hydrazinylphenol This compound hydrazinylphenol->reaction_mix solvent Solvent (e.g., Ethanol) solvent->reaction_mix acid_cat Acid Catalyst (pH 4-5) acid_cat->reaction_mix hydrazone Hydrazone Product reaction_mix->hydrazone Stir/Heat hydrazone_input Purified Hydrazone hydrazone->hydrazone_input Purification cyclization_reaction Cyclization Reaction hydrazone_input->cyclization_reaction cyclization_conditions High Temp. Solvent + Strong Acid Catalyst cyclization_conditions->cyclization_reaction heterocycle Heterocyclic Product cyclization_reaction->heterocycle Heat

Caption: General experimental workflow for the synthesis of heterocyclic compounds from this compound.

ph_effect_reactivity cluster_reactants Reactant Properties cluster_outcome Reaction Outcome ph pH of Reaction Medium protonation Protonation State of This compound ph->protonation selectivity Product Selectivity ph->selectivity nucleophilicity Nucleophilicity of Hydrazine Group protonation->nucleophilicity influences stability Stability to Oxidation protonation->stability influences rate Reaction Rate nucleophilicity->rate yield Product Yield stability->yield rate->yield

Caption: Logical relationship showing the effect of pH on the reactivity of this compound.

References

Technical Support Center: 2-Hydrazinylphenol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Hydrazinylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

There are two main routes considered for the large-scale synthesis of this compound:

  • Diazonium Salt Reduction: This is a widely adapted method that starts from 2-Aminophenol. It involves diazotization with sodium nitrite and hydrochloric acid at low temperatures (0–5°C), followed by reduction of the resulting diazonium salt using a reducing agent like a sodium bisulfite-sodium sulfite mixture.[1]

  • Nucleophilic Substitution: This laboratory method involves the direct reaction of phenol with hydrazine hydrate under reflux in the presence of hydrochloric acid.[1] While documented, controlling this reaction at a large scale can be challenging.

For industrial-scale production, the Diazonium Salt Reduction method is often preferred due to better control and scalability, sometimes adapted for continuous flow reactor systems for enhanced efficiency and safety.[1]

Q2: What are the critical process parameters to monitor during the scale-up of the diazonium salt reduction?

Careful monitoring and control of several parameters are crucial for success:

  • Temperature: The initial diazotization step is highly exothermic and must be maintained at 0–5°C to prevent the decomposition of the unstable diazonium salt.[1]

  • pH: The pH must be controlled during the reduction step, typically between 5.8 and 6.1, to ensure efficient conversion.[1]

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly sodium nitrite during diazotization and the reducing agent, is essential to manage heat evolution and prevent runaway reactions.

  • Mixing: Efficient agitation is required to ensure homogenous heat and mass transfer, which becomes more challenging in larger reactors.

Q3: How can reaction progress and intermediate formation be monitored at scale?

For industrial-scale synthesis, in-line monitoring is preferred. This can include:

  • In-line pH and temperature sensors to provide real-time data on the reaction conditions.[1][2]

  • Thin-Layer Chromatography (TLC): A simple and effective method for tracking the consumption of starting materials and the formation of the product during development and for at-line checks.[1]

Q4: What are the main safety concerns when handling hydrazine derivatives at an industrial scale?

Hydrazine and its derivatives are hazardous. Key safety precautions include:

  • Toxicity and Carcinogenicity: Hydrazine compounds are toxic and may be carcinogenic.[3] Handle these chemicals in well-ventilated areas or closed systems, using appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • Reactivity: this compound hydrochloride is incompatible with strong bases and strong oxidizers.[4]

  • Thermal Decomposition: Upon heating, the compound can decompose to produce toxic and corrosive fumes, such as nitrogen oxides (NOx), carbon dioxide (CO2), and hydrogen chloride (HCl).[4] A thorough hazard evaluation and risk assessment should be completed before scaling up.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Decomposition of the diazonium salt intermediate due to temperature fluctuations. 2. Incorrect pH during the reduction step. 3. Inefficient mixing leading to localized reagent concentration issues.1. Ensure strict temperature control (0–5°C) during diazotization using a reliable cooling system.[1] 2. Use in-line pH probes to monitor and maintain the pH between 5.8–6.1 during reduction.[1] 3. Verify that the reactor's agitation system is adequate for the batch size to ensure homogeneity.
Product Purity Issues (e.g., colored impurities) 1. Side reactions from poor temperature control. 2. Oxidation of the phenol group. 3. Incomplete reaction or presence of unreacted starting materials.1. Implement precise temperature control throughout the process. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. 3. Use TLC or other analytical methods to confirm reaction completion before workup.[1]
Difficulty with Product Isolation/Precipitation 1. Incorrect pH during precipitation. 2. Supersaturation of the product in the solvent.1. Ensure the addition of concentrated HCl is sufficient to lower the pH and fully precipitate the hydrochloride salt.[1] 2. Cool the mixture slowly and provide sufficient time for crystallization. Seeding with a small amount of pure product can aid precipitation.
Runaway Reaction/Exotherm 1. Addition rate of reagents (e.g., NaNO₂) is too fast. 2. Inadequate cooling capacity for the reactor size.1. Reduce the addition rate of critical reagents and monitor the internal temperature closely. 2. Ensure the cooling system is properly sized for the intended batch volume. Perform thermal hazard studies to understand the reaction's heat flow.[6]
Synthesis Route Comparison

The following table summarizes key quantitative data for different synthesis approaches.

ParameterDiazonium Salt Reduction (Industrial)Nucleophilic Substitution (Lab Scale)
Starting Materials 2-Aminophenol, NaNO₂, HCl, Sodium BisulfitePhenol, Hydrazine Hydrate, HCl
Reaction Temperature 0–5°C (Diazotization), 80–85°C (Reduction)[1]100–110°C (Reflux)[1]
Reaction Time 60–90 minutes (Reduction)[1]6–8 hours[1]
Typical Purity >98% (after chromatography)[1]Variable, requires recrystallization
Scale Pilot to IndustrialLaboratory
Purification Method Flash Chromatography[1]Recrystallization[1]
Experimental Protocol: Diazonium Salt Reduction

This protocol is a representative method for the synthesis of this compound hydrochloride.

1. Diazotization of 2-Aminophenol:

  • Charge a suitable reactor with 2-Aminophenol and a solution of hydrochloric acid.

  • Cool the reactor to 0–5°C using an appropriate cooling bath/system.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5°C.

  • Stir the mixture for an additional 30 minutes at 0–5°C after the addition is complete to ensure full formation of the 2-diazoniumphenol chloride intermediate.

2. Reduction of the Diazonium Salt:

  • In a separate vessel, prepare a solution of sodium bisulfite and sodium sulfite.

  • Heat this reduction mixture to 80–85°C.

  • Carefully add the cold diazonium salt solution to the hot reduction mixture while maintaining the temperature and controlling the pH between 5.8–6.1.[1]

  • Maintain the reaction at 80–85°C for 60–90 minutes, monitoring for completion via TLC.[1]

3. Product Isolation and Purification:

  • Once the reaction is complete, cool the mixture.

  • Add concentrated hydrochloric acid to precipitate the this compound hydrochloride salt.[1]

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold ethanol to remove residual impurities.[1]

  • Dry the product under vacuum. For industrial scale, further purification can be achieved via flash chromatography with an eluent such as ethyl acetate/methanol (9:1) to achieve >98% purity.[1]

Process Visualizations

Scale_Up_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_workup Step 3: Isolation & Purification A 2-Aminophenol + HCl B Add NaNO₂ Solution (0-5°C) A->B Slow Addition C 2-Diazoniumphenol Chloride B->C Stir 30 min E Combine & React (pH 5.8-6.1) C->E Transfer Intermediate D Sodium Bisulfite/Sulfite Solution (80-85°C) D->E F Crude this compound G Precipitate with conc. HCl F->G H Filtration & Washing G->H I Drying H->I J Purified this compound HCl I->J Troubleshooting_Logic Start Experiment Start CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No TempControl Verify Temp Control (0-5°C) CheckYield->TempControl Yes Success Successful Scale-Up CheckPurity->Success No InertAtmosphere Consider Inert Atmosphere CheckPurity->InertAtmosphere Yes pHControl Check pH (5.8-6.1) TempControl->pHControl pHControl->CheckPurity ReactionComplete Confirm Reaction Completion InertAtmosphere->ReactionComplete ReactionComplete->Success

References

Technical Support Center: Managing Thermal Decomposition in 2-Hydrazinylphenol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage thermal decomposition during reactions involving 2-Hydrazinylphenol.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark brown/black unexpectedly. What could be the cause?

A1: A dark brown or black coloration is often an indicator of thermal decomposition of this compound. This can be caused by excessive reaction temperatures, localized heating, or prolonged reaction times at elevated temperatures. It is crucial to maintain a controlled temperature throughout the reaction. For reactions involving this compound hydrochloride, it is recommended to keep the temperature between 60-70°C to prevent the decomposition of the hydrazine group.

Q2: I am observing gas evolution from my reaction mixture, even though the intended reaction should not produce gas. Is this related to decomposition?

A2: Yes, unexpected gas evolution is a strong indication of thermal decomposition. Hydrazine-containing compounds can decompose to produce nitrogen gas (N₂), ammonia (NH₃), and hydrogen (H₂). The phenolic ring may also decompose at higher temperatures, potentially releasing carbon monoxide (CO) and carbon dioxide (CO₂).

Q3: My product yield is consistently low when using this compound. Could thermal decomposition be the culprit?

A3: Absolutely. Thermal decomposition of the starting material will directly lead to a reduction in the amount of this compound available for the desired reaction, resulting in lower product yields. Monitoring the reaction temperature and minimizing heat exposure are critical for maximizing your yield.

Q4: What are the typical byproducts of this compound thermal decomposition?

A4: While a detailed analysis of all decomposition byproducts for this compound is not extensively documented, based on the decomposition of similar phenolic and hydrazine compounds, potential byproducts could include phenol, aniline, benzene, nitrogen gas, and ammonia. At higher temperatures, more complex polymeric materials may also be formed.

Q5: How can I monitor the thermal stability of my reaction mixture containing this compound?

A5: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for assessing thermal stability.[1][2] DSC can help determine the onset temperature of decomposition, while TGA can quantify the mass loss associated with decomposition as a function of temperature. For a related compound, o-aminophenol, DSC shows a melting point around 176°C, with thermal degradation occurring thereafter.[2] This suggests that the hydrazine moiety in this compound is likely the more thermally sensitive component.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the thermal decomposition of this compound.

Problem: Low product yield and/or formation of dark, insoluble byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Excessive Reaction Temperature Carefully monitor the internal reaction temperature using a calibrated thermometer. Ensure the heating mantle or oil bath is set to the appropriate temperature and that there are no "hot spots." For reactions with this compound hydrochloride, maintain the temperature between 60-70°C.Reduced byproduct formation and improved product yield.
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of completion and avoid unnecessarily long heating periods.Minimized decomposition of both starting material and product, leading to a cleaner reaction profile and higher isolated yield.
Inappropriate Solvent Select a solvent with a suitable boiling point that allows for controlled heating within the safe temperature range. High-boiling point solvents may lead to inadvertent overheating.Stable reaction temperature below the decomposition point of this compound.
Presence of Oxidizing Impurities Ensure all reagents and solvents are pure and free from oxidizing agents. Consider degassing the solvent or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can be exacerbated by heat.[3]A cleaner reaction with fewer colored impurities.

Quantitative Data Summary

Due to the limited availability of specific thermal analysis data for this compound, the following table includes data for the related compound, o-aminophenol, to provide an estimate of the thermal stability of the phenolic portion of the molecule.

Table 1: Thermal Properties of o-Aminophenol (as a proxy for the phenol core)

Parameter Value Technique Reference
Melting Point~176 °CDSC[2]
Onset of Thermal Degradation~175-178 °CTGA

Table 2: Recommended Reaction Conditions to Mitigate Decomposition

Parameter Recommended Value Rationale
Reaction Temperature (for this compound HCl) 60 - 70 °CTo prevent the decomposition of the thermally sensitive hydrazine group.
Atmosphere Inert (Nitrogen or Argon)To minimize oxidation, which can be a precursor to thermal decomposition.[3]
Reaction Monitoring TLC, LC-MSTo avoid prolonged heating after the reaction has reached completion.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound under Controlled Temperature

  • Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, a thermometer to monitor the internal temperature, and an inlet for an inert gas.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10-15 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve the other reactants in the chosen solvent in the reaction vessel. Begin stirring.

  • Controlled Heating: Gently heat the reaction mixture to the desired temperature (e.g., 65°C) using a temperature-controlled oil bath or heating mantle.

  • Addition of this compound: Once the reaction mixture has reached the target temperature, add the this compound (or its salt) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Visualizations

Thermal_Decomposition_Pathway This compound This compound Decomposition_Products Phenol Aniline Benzene N₂ Gas NH₃ Gas This compound->Decomposition_Products Thermal Stress Heat Heat Heat->this compound Troubleshooting_Workflow start Start: Low Yield / Dark Byproducts check_temp Is Temperature < 70°C? start->check_temp check_time Is Reaction Time Optimized? check_temp->check_time Yes reduce_temp Reduce & Control Temperature check_temp->reduce_temp No check_atmosphere Inert Atmosphere Used? check_time->check_atmosphere Yes optimize_time Optimize Reaction Time via Monitoring check_time->optimize_time No use_inert Use Inert Atmosphere (N₂/Ar) check_atmosphere->use_inert No solution Problem Resolved check_atmosphere->solution Yes reduce_temp->check_time optimize_time->check_atmosphere use_inert->solution Prevention_Logic goal Prevent Thermal Decomposition control_temp Strict Temperature Control (60-70°C) goal->control_temp inert_atm Inert Atmosphere (N₂ or Ar) goal->inert_atm monitor_rxn Regular Reaction Monitoring goal->monitor_rxn pure_reagents Use Pure Reagents & Solvents goal->pure_reagents

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Hydrazinylphenol and 4-Hydrazinylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinylphenol and 4-hydrazinylphenol are valuable reagents in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant biological activities. Their utility is primarily centered on their bifunctional nature, possessing both a nucleophilic hydrazine moiety and a phenolic hydroxyl group. The relative positioning of these functional groups—ortho in this compound and para in 4-hydrazinylphenol—imparts distinct electronic and steric characteristics that significantly influence their reactivity and the regiochemical outcome of their reactions. This guide provides a comparative analysis of the performance of these two isomers in key organic transformations, supported by established chemical principles and representative experimental data.

Introduction: Structural and Electronic Properties

The key distinction between this compound and 4-hydrazinylphenol lies in the position of the hydroxyl group relative to the hydrazinyl substituent on the benzene ring. This positional isomerism has a profound impact on the electronic distribution within the molecule, which in turn governs their reactivity in various organic reactions.

  • This compound: The ortho-position of the hydroxyl group allows for potential intramolecular hydrogen bonding with the adjacent hydrazinyl group. This can influence the conformation and nucleophilicity of the hydrazine moiety. The hydroxyl group, being an activating, ortho-, para-director, strongly enhances the electron density at the para-position (C4) and to a lesser extent at the other ortho-position (C6).

  • 4-Hydrazinylphenol: In the para-isomer, the hydroxyl group's electron-donating effect is exerted on the positions ortho to it (C2 and C6). This leads to a different pattern of electron density in the aromatic ring compared to the 2-isomer.

These electronic differences are crucial in reactions involving electrophilic attack on the aromatic ring and in cyclization reactions where the regioselectivity is determined by the nucleophilicity of specific ring carbons.

Comparative Performance in Key Organic Reactions

The most prominent application of substituted phenylhydrazines is in the synthesis of indole and pyrazole derivatives. The performance of this compound and 4-hydrazinylphenol in these reactions is expected to differ based on their structural and electronic properties.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine and a carbonyl compound (an aldehyde or a ketone) under acidic conditions.[1][2] The hydroxyl group in both 2- and 4-hydrazinylphenol is an electron-donating group, which is known to increase the rate of the Fischer indole synthesis by enhancing the electron density of the aromatic ring, thereby facilitating the key[3][3]-sigmatropic rearrangement step.[4]

However, the position of the hydroxyl group is expected to direct the cyclization to produce different isomers of hydroxyindoles:

  • This compound is expected to yield 7-hydroxyindoles . The cyclization will preferentially occur at the C6 position, which is para to the activating hydroxyl group.

  • 4-Hydrazinylphenol is expected to produce 5-hydroxyindoles . In this case, the cyclization occurs at one of the ortho-positions (C2 or C6) relative to the hydroxyl group.

Table 1: Anticipated Outcomes in the Fischer Indole Synthesis

FeatureThis compound4-Hydrazinylphenol
Product 7-Hydroxyindoles5-Hydroxyindoles
Reactivity High (due to activating -OH group)High (due to activating -OH group)
Potential Side Reactions Possible formation of benzofurans or other side products due to the proximity of the ortho-hydroxyl group.Generally cleaner reaction leading to the desired indole.
Yield Potentially lower than the 4-isomer due to possible side reactions.Generally expected to be high under optimized conditions.

Below is a diagram illustrating the logical flow of the Fischer Indole Synthesis for both isomers.

Fischer_Indole_Synthesis_Comparison cluster_2HP This compound Pathway cluster_4HP 4-Hydrazinylphenol Pathway 2HP This compound Hydrazone_2 Hydrazone Intermediate 2HP->Hydrazone_2 + Ketone_2 Ketone/Aldehyde Ketone_2->Hydrazone_2 Indole_2 7-Hydroxyindole Hydrazone_2->Indole_2 [3,3]-Sigmatropic Rearrangement Side_Products_2 Potential Side Products (e.g., Benzofurans) Hydrazone_2->Side_Products_2 4HP 4-Hydrazinylphenol Hydrazone_4 Hydrazone Intermediate 4HP->Hydrazone_4 + Ketone_4 Ketone/Aldehyde Ketone_4->Hydrazone_4 Indole_4 5-Hydroxyindole Hydrazone_4->Indole_4 [3,3]-Sigmatropic Rearrangement

Fischer Indole Synthesis Pathways for 2- and 4-Hydrazinylphenol.
Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent to form a pyrazole ring.[5][6] In this case, the reaction primarily involves the hydrazine moiety, and the electronic effects of the hydroxyl group on the aromatic ring are less likely to influence the core cyclization mechanism directly. However, the overall yield and purity of the product can be affected by the stability and solubility of the starting materials and intermediates.

Table 2: Anticipated Outcomes in the Knorr Pyrazole Synthesis

FeatureThis compound4-Hydrazinylphenol
Product 1-(2-Hydroxyphenyl)pyrazoles1-(4-Hydroxyphenyl)pyrazoles
Reactivity Generally good, driven by the nucleophilicity of the hydrazine.Generally good, driven by the nucleophilicity of the hydrazine.
Potential Side Reactions Minimal, as the reaction is typically regioselective.Minimal, as the reaction is typically regioselective.
Yield Expected to be good under standard conditions.Expected to be good under standard conditions.

The general workflow for the Knorr Pyrazole Synthesis is depicted below.

Knorr_Pyrazole_Synthesis Hydrazinylphenol 2- or 4-Hydrazinylphenol Condensation Condensation Hydrazinylphenol->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyrazole Hydroxyphenyl-substituted Pyrazole Cyclization->Pyrazole

General Workflow for the Knorr Pyrazole Synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting materials and their subsequent use in the Fischer indole synthesis. These protocols are based on established procedures for similar substituted phenylhydrazines.

Synthesis of Hydrazinylphenol Hydrochlorides

Both 2- and 4-hydrazinylphenol are typically prepared from their corresponding aminophenols via diazotization followed by reduction. The hydrochloride salts are often isolated for improved stability.

Protocol 3.1.1: General Procedure for the Synthesis of Hydrazinylphenol Hydrochloride

  • Diazotization: The corresponding aminophenol (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride dihydrate (2.5 eq.) in concentrated hydrochloric acid. The temperature is maintained below 10 °C during the addition.

  • Isolation: After the addition is complete, the reaction mixture is stirred for a further 2-3 hours at room temperature. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then with diethyl ether. The solid is dried under vacuum to yield the corresponding hydrazinylphenol hydrochloride.

Fischer Indole Synthesis of Hydroxyindoles

The following is a general one-pot procedure for the Fischer indole synthesis.

Protocol 3.2.1: General Procedure for the Synthesis of Hydroxyindoles

  • Hydrazone Formation: The respective hydrazinylphenol hydrochloride (1.0 eq.) and the desired ketone or aldehyde (1.1 eq.) are suspended in a suitable solvent such as ethanol or acetic acid. The mixture is stirred at room temperature or gently heated (e.g., to 60 °C) for 1-2 hours to form the phenylhydrazone intermediate.

  • Indolization: An acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid like sulfuric acid, is added to the reaction mixture. The mixture is then heated to a temperature ranging from 80 °C to 180 °C, depending on the reactivity of the substrates and the catalyst used. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Biological Relevance

The hydroxyindole and hydroxyphenyl-pyrazole scaffolds synthesized from 2- and 4-hydrazinylphenol are prevalent in numerous biologically active molecules. For instance, 5-hydroxyindoles are related to the neurotransmitter serotonin, and various indole derivatives are known to interact with a multitude of biological targets. The diagram below illustrates a simplified representation of how these synthesized compounds can be utilized in drug discovery pipelines.

Drug_Discovery_Pathway Start 2- or 4-Hydrazinylphenol Synthesis Organic Synthesis (e.g., Fischer Indole, Knorr Pyrazole) Start->Synthesis Library Library of Hydroxylated Heterocycles Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Role of Hydrazinylphenols in a Drug Discovery Workflow.

Conclusion

References

A Comparative Analysis of the Reactivity of 2-Hydrazinylphenol and Phenylhydrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reactivity of 2-Hydrazinylphenol and its comparison with the well-established reagent, phenylhydrazine, reveals significant differences in their chemical behavior, primarily dictated by the presence of an ortho-hydroxyl group. This guide provides a comprehensive comparison of their reactivity, supported by established chemical principles, and outlines detailed experimental protocols for their characteristic reactions.

This comparison guide is tailored for researchers, scientists, and professionals in drug development to facilitate informed decisions in the selection of reagents for synthesis. While phenylhydrazine is a cornerstone reagent for the synthesis of indoles via the Fischer indole synthesis, this compound exhibits a divergent reactivity, favoring the formation of benzofurans. This distinction is critical in the design of synthetic pathways for novel therapeutic agents and other fine chemicals.

Chemical and Physical Properties at a Glance

A summary of the key chemical and physical properties of this compound and phenylhydrazine is presented below. It's important to note that this compound is often supplied and used as its hydrochloride salt for improved stability.

PropertyThis compoundPhenylhydrazine
Chemical Formula C₆H₈N₂OC₆H₅NHNH₂
Molar Mass 124.14 g/mol 108.14 g/mol [1]
Appearance Not readily availablePale yellow crystals or oily liquid[2]
Melting Point Not readily available19.5 °C[1]
Solubility Not readily availableSparingly soluble in water; miscible with ethanol, ether, chloroform, benzene[1]
Key Reactivity Benzofuran synthesisFischer indole synthesis, hydrazone formation[1]

Comparative Reactivity Analysis

The primary structural difference between this compound and phenylhydrazine is the hydroxyl (-OH) group at the ortho position of the phenyl ring in the former. This seemingly small modification has profound implications for the molecule's reactivity.

Nucleophilicity and Hydrazone Formation

Both this compound and phenylhydrazine react with carbonyl compounds to form hydrazones. This reaction is the initial step in the Fischer indole synthesis. The nucleophilicity of the terminal nitrogen of the hydrazine moiety is a key factor in the rate of this reaction.

The ortho-hydroxyl group in this compound is an electron-donating group, which should, in principle, increase the electron density on the phenyl ring and, by extension, could influence the nucleophilicity of the hydrazine group. However, the proximity of the -OH group to the hydrazine moiety can also lead to steric hindrance and intramolecular hydrogen bonding. This hydrogen bonding can decrease the availability of the lone pair of electrons on the adjacent nitrogen atom, potentially reducing its nucleophilicity.

Divergent Cyclization Pathways: Indoles vs. Benzofurans

The most striking difference in reactivity emerges during the acid-catalyzed cyclization of the initially formed hydrazone.

  • Phenylhydrazine: The phenylhydrazone derived from phenylhydrazine undergoes the classic Fischer indole synthesis. This reaction involves a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form a stable indole ring system. This is a widely utilized method for the synthesis of a vast array of substituted indoles, which are important scaffolds in many pharmaceutical compounds.

  • This compound: In contrast, the hydrazone of this compound, under acidic conditions, preferentially undergoes a cyclization reaction that leads to the formation of a benzofuran ring system. The ortho-hydroxyl group acts as an internal nucleophile, attacking the imine carbon and leading to the elimination of hydrazine to form the five-membered furan ring fused to the benzene ring. This alternative reaction pathway effectively precludes the formation of the corresponding indole.

This divergent reactivity is a critical consideration for synthetic chemists. Attempting a Fischer indole synthesis with this compound is unlikely to yield the desired indole product and will instead lead to the corresponding benzofuran.

Experimental Protocols

Detailed methodologies for the characteristic reactions of phenylhydrazine and this compound are provided below. These protocols are representative and may require optimization based on the specific substrate used.

Experiment 1: Fischer Indole Synthesis with Phenylhydrazine and Acetone

Objective: To synthesize 2-methylindole from phenylhydrazine and acetone.

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid. To this solution, add acetone (1.1 equivalents) dropwise with stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to ensure complete formation of the acetone phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Indole Cyclization: To the solution containing the pre-formed hydrazone, add a strong acid catalyst such as concentrated hydrochloric acid or polyphosphoric acid. The reaction mixture is then heated to reflux for several hours. The optimal reaction time and temperature will depend on the specific substrate and catalyst used.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure 2-methylindole.

Experiment 2: Benzofuran Synthesis from this compound and Acetone

Objective: To synthesize 2-methylbenzofuran from this compound and acetone.

Materials:

  • This compound hydrochloride

  • Acetone

  • Ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound hydrochloride (1 equivalent) in ethanol. Add acetone (1.2 equivalents) to the suspension.

  • Acid-Catalyzed Cyclization: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. The mixture is then heated to reflux with stirring. The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to afford pure 2-methylbenzofuran.

Visualization of Reaction Pathways

To further illustrate the distinct reactivity of these two compounds, the following diagrams, generated using the DOT language, depict their primary reaction pathways.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Indole Indole Hydrazone->Indole Acid, Heat ([3,3]-Sigmatropic Rearrangement)

Figure 1. The Fischer Indole Synthesis pathway starting from phenylhydrazine.

Benzofuran_Synthesis Hydrazinylphenol This compound Hydroxyphenylhydrazone o-Hydroxyphenylhydrazone Hydrazinylphenol->Hydroxyphenylhydrazone + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hydroxyphenylhydrazone Benzofuran Benzofuran Hydroxyphenylhydrazone->Benzofuran Acid, Heat (Intramolecular Cyclization)

Figure 2. The Benzofuran Synthesis pathway from this compound.

Reactivity_Comparison cluster_phenylhydrazine Phenylhydrazine Reactivity cluster_hydrazinylphenol This compound Reactivity p1 Hydrazone Formation p2 Fischer Indole Synthesis p1->p2 h1 Hydrazone Formation h2 Benzofuran Synthesis h1->h2 start Start with Hydrazine Derivative + Carbonyl start->p1 Phenylhydrazine start->h1 this compound

Figure 3. Logical workflow comparing the divergent reaction pathways.

Conclusion

References

A Comparative Guide to Hydrazone Synthesis: Exploring Alternatives to 2-Hydrazinylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of hydrazones is a critical step in the discovery of novel therapeutic agents and chemical probes. While 2-Hydrazinylphenol has been a reagent of interest, a variety of alternative hydrazine and hydrazide derivatives offer distinct advantages in terms of reactivity, stability, and the physicochemical properties of the resulting hydrazones. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for hydrazone synthesis.

Hydrazones are a versatile class of organic compounds characterized by the R1R2C=NNH-R structure, formed by the condensation of a carbonyl compound with a hydrazine derivative.[1][2] They are pivotal intermediates in organic synthesis and are core scaffolds in a wide array of biologically active molecules, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The choice of the hydrazine reagent is crucial as it directly influences the reaction kinetics, yield, and the biological profile of the final hydrazone product.

Performance Comparison of Hydrazine Reagents

The selection of a suitable hydrazine reagent is a critical parameter in hydrazone synthesis. While this compound offers the potential for intramolecular hydrogen bonding and metal chelation in the resulting hydrazone, several alternatives provide a broader range of reactivity and functional group tolerance. This section compares the performance of prominent alternatives against a baseline of substituted hydrazines.

Table 1: Comparison of Hydrazone Synthesis with Various Hydrazine Reagents

Reagent ClassSpecific ReagentTypical Carbonyl SubstrateReaction ConditionsReported Yield (%)Reference
Substituted Phenylhydrazines PhenylhydrazineSubstituted AcetophenonesEthanol, Glacial Acetic Acid (catalyst), Reflux, 3h40-89[5]
2,4-DinitrophenylhydrazineBenzaldehydeEthanol, 50°C, 20 min, then refrigerator 3h74[6]
2,4-DinitrophenylhydrazineAcetaldehydeEthanol, 50°C, 20 min, then refrigerator 3h65[6]
2,4-DinitrophenylhydrazineAcetoneEthanol, 50°C, 20 min, then refrigerator 3h60[6]
Aromatic Hydrazides Isonicotinic Acid HydrazideSubstituted BenzaldehydesEthanol, Glacial Acetic Acid (catalyst), Reflux, 8hHigh to Excellent[7]
Nicotinic Acid HydrazideDihydroxybenzaldehydesMethanol or Ethanol, RT, dropwise additionNot specified[8][9][10]
2- or 4-Aminobenzoic Acid HydrazideDihydroxybenzaldehydesMethanol or Ethanol, RT, dropwise additionNot specified[8][9][10]
Benzoyl HydrazideSubstituted BenzaldehydesEthanol, Reflux, 30 minNot specified[11]

Note: The reported yields are highly dependent on the specific substrates and reaction conditions and are presented here for comparative purposes. A direct comparison under identical conditions is necessary for a definitive assessment.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of hydrazones. Below are representative procedures for the synthesis of hydrazones using some of the discussed alternative reagents.

Protocol 1: Synthesis of Phenylhydrazones from Substituted Acetophenones

This protocol is adapted from the synthesis of (E)-Substituted-N-(phenylhydrazones) derivatives.

Materials:

  • Substituted Acetophenone (1 eq)

  • Phenylhydrazine (1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of the substituted acetophenone and phenylhydrazine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture at 65°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure phenylhydrazone.

Protocol 2: Synthesis of Hydrazones using 2,4-Dinitrophenylhydrazine

This protocol is based on the condensation reaction with various carbonyl compounds.[6]

Materials:

  • Carbonyl Compound (aldehyde or ketone) (1 eq)

  • 2,4-Dinitrophenylhydrazine (1 eq)

  • Ethanol

Procedure:

  • Dissolve the carbonyl compound in ethanol.

  • Add an equimolar amount of 2,4-dinitrophenylhydrazine to the solution and shake to mix.

  • Warm the reaction mixture on a water bath at 50°C for 20 minutes with stirring.

  • After heating, store the mixture in a refrigerator for 3 hours to facilitate crystallization.

  • Filter the resulting crystals, wash with cold water, and then dry to yield the 2,4-dinitrophenylhydrazone.

Protocol 3: Synthesis of Isonicotinic Acid Hydrazones

This general procedure is adapted from the synthesis of arylhydrazones of N-[4-(hydrazinylcarbonyl) phenyl]benzamide.[12]

Materials:

  • Isonicotinic Acid Hydrazide (1 eq)

  • Appropriate Aldehyde (1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve isonicotinic acid hydrazide and the appropriate aldehyde in ethanol.

  • Add a few drops of glacial acetic acid to the solution.

  • Heat the mixture to reflux at 100°C for 8 hours.

  • After cooling the mixture to room temperature, evaporate the ethanol under reduced pressure.

  • The resulting solid product is then dried and can be further purified by recrystallization from ethanol.

Mechanistic Insights and Biological Relevance

Hydrazone derivatives are of significant interest in drug development due to their ability to modulate various biological pathways. Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling cascades.

Hydrazone_MoA cluster_synthesis Hydrazone Synthesis cluster_moa Mechanism of Action cluster_effects Biological Effects Aldehyde Aldehyde/Ketone Hydrazone Hydrazone Derivative Aldehyde->Hydrazone Condensation Hydrazine Hydrazine Reagent (e.g., Phenylhydrazine) Hydrazine->Hydrazone Enzyme Enzyme Inhibition (e.g., MAO, COX-2) Hydrazone->Enzyme Signaling Signaling Pathway Modulation Hydrazone->Signaling Receptor Receptor Binding Hydrazone->Receptor Anti_inflammatory Anti-inflammatory Enzyme->Anti_inflammatory Antimicrobial Antimicrobial Enzyme->Antimicrobial Anticancer Anticancer Signaling->Anticancer Anticonvulsant Anticonvulsant Receptor->Anticonvulsant

Caption: General workflow from hydrazone synthesis to biological activity.

For instance, certain hydrazone derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, leading to antidepressant effects.[13] Others have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] In the context of cancer, hydrazone-based compounds can interfere with cell cycle progression and induce apoptosis through various signaling pathways.

Anticancer_Pathway cluster_cell Cancer Cell Hydrazone Hydrazone-based Drug PI3K PI3K Hydrazone->PI3K inhibits Bax Bax Hydrazone->Bax activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 AKT->Bcl2 inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Validating 2-Hydrazinylphenol Reaction Products: A Comparative 1H NMR Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of reaction products is paramount. This guide provides a comparative analysis of 1H NMR data for validating the products of 2-hydrazinylphenol reactions, with a focus on hydrazone formation. We also present a comparison with an alternative cyclization reaction involving the structurally similar 2-aminophenol.

The reaction of this compound with aldehydes and ketones is a common method for synthesizing 2-hydroxyphenylhydrazones. These compounds are of interest in medicinal chemistry and materials science. 1H NMR spectroscopy is a primary tool for confirming the formation of the desired hydrazone product and for distinguishing it from potential side products or unreacted starting materials.

This guide will detail the expected 1H NMR characteristics of a model 2-hydroxyphenylhydrazone and compare them with the spectral features of a common alternative reaction product, a benzoxazole, derived from 2-aminophenol.

Comparison of 1H NMR Data

The following table summarizes the key 1H NMR spectral data for a representative 2-hydroxyphenylhydrazone and a comparative benzoxazole derivative. This data is essential for distinguishing between the two potential product types in a laboratory setting.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Salicylaldehyde p-nitrophenylhydrazone-OH10.54s-
Ar-H (adjacent to -OH)7.06d8.5
Ar-H6.52d2.3
Ar-H6.48dd8.5, 2.3
Ar-H (p-nitrophenyl)8.17d8.1
Ar-H (p-nitrophenyl)6.93d9.1
HC=N7.90s-
NH7.80br s-
2-PhenylbenzoxazoleAr-H (phenyl)8.25-8.22m-
Ar-H7.78-7.76m-
Ar-H7.55-7.51m-
Ar-H7.39-7.36m-

Note: Data for Salicylaldehyde p-nitrophenylhydrazone is presented as a close analog to the reaction product of this compound, for which specific literature data is scarce.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are protocols for the synthesis of a model 2-hydroxyphenylhydrazone and the comparative 2-phenylbenzoxazole.

Synthesis of Salicylaldehyde p-nitrophenylhydrazone

A solution of salicylaldehyde (1.22 g, 10 mmol) in ethanol (20 mL) is added to a solution of p-nitrophenylhydrazine (1.53 g, 10 mmol) in ethanol (30 mL). The mixture is refluxed for 2 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the salicylaldehyde p-nitrophenylhydrazone product.[1][2]

Synthesis of 2-Phenylbenzoxazole

To a mixture of 2-aminophenol (1.09 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in a suitable solvent such as ethanol (20 mL), a catalytic amount of an acid or a mild oxidizing agent is added. The reaction mixture is then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography to yield 2-phenylbenzoxazole.

Reaction and Validation Workflow

The following diagram illustrates the typical workflow for the synthesis and validation of a 2-hydroxyphenylhydrazone from this compound and an aldehyde.

reaction_validation reagents This compound + Aldehyde/Ketone reaction Condensation Reaction (e.g., Reflux in Ethanol) reagents->reaction product Crude Product (2-Hydroxyphenylhydrazone) reaction->product purification Purification (Recrystallization/ Chromatography) product->purification pure_product Pure Product purification->pure_product nmr_analysis 1H NMR Analysis pure_product->nmr_analysis validation Structure Validation nmr_analysis->validation

Synthesis and Validation Workflow

Alternative Reaction Pathway: Benzoxazole Formation

An important alternative reaction for a structurally similar compound, 2-aminophenol, is the formation of a benzoxazole. This cyclization reaction provides a useful comparison for product validation.

alternative_reaction reagents 2-Aminophenol + Aldehyde reaction Cyclization Reaction (e.g., with catalyst) reagents->reaction product Benzoxazole Product reaction->product nmr_analysis 1H NMR Analysis product->nmr_analysis comparison Comparative Analysis nmr_analysis->comparison

Alternative Benzoxazole Synthesis

References

A Comparative Analysis of Ortho- vs. Para-Hydrazinylphenol in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step that dictates the efficiency of a synthetic route and the biological activity of the final product. Hydrazinylphenols are valuable precursors for a variety of heterocyclic compounds, with the positional isomerism of the hydroxyl group—ortho versus para—playing a crucial role in the reactivity and properties of the resulting molecules. This guide provides an objective comparison of ortho- and para-hydrazinylphenol in key synthetic applications, supported by experimental data and detailed protocols.

Introduction to Hydrazinylphenols in Synthesis

Hydrazinylphenols are bifunctional organic compounds containing both a hydrazine and a hydroxyl group attached to a benzene ring. These functional groups make them versatile building blocks for the synthesis of a wide range of heterocyclic structures, most notably indoles and pyrazoles. The position of the hydroxyl group relative to the hydrazinyl moiety significantly influences the electronic and steric environment of the molecule, which in turn affects reaction kinetics, product yields, and the potential for intramolecular interactions. The resulting hydroxyphenyl-substituted heterocycles are of great interest in medicinal chemistry due to their prevalence in biologically active compounds, including kinase inhibitors and nuclear receptor modulators.

Comparative Analysis in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions. The reaction proceeds through a hydrazone intermediate, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization. The electronic nature of the substituents on the phenylhydrazine can have a significant impact on the reaction's efficiency.

Data Presentation: Fischer Indole Synthesis of Nitro-Substituted Tetrahydrocarbazoles
ReactantKetoneProduct Yield (%)Reference
o-Nitrophenylhydrazine2-Methylcyclohexanone51[2]
p-Nitrophenylhydrazine2-Methylcyclohexanone53[2]

The data suggests that in the case of the strongly deactivating nitro-substituent, there is a negligible difference in the final yield between the ortho and para isomers in the Fischer indole synthesis with 2-methylcyclohexanone. This indicates that for this particular substrate, the electronic effect of the substituent, whether at the ortho or para position, has a similar impact on the overall efficiency of the cyclization. It is important to note that steric hindrance from the ortho-substituent could play a more significant role with bulkier ketones.

Experimental Protocol: Synthesis of Nitro-Substituted Tetrahydrocarbazole

This protocol is adapted from the synthesis of nitroindolenines from ortho- and para-nitrophenylhydrazine and 2-methylcyclohexanone[2].

Materials:

  • o-Nitrophenylhydrazine or p-Nitrophenylhydrazine (1.89 mmol)

  • 2-Methylcyclohexanone (1.89 mmol)

  • Glacial Acetic Acid (3 g, 0.05 mol)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Chloroform (CDCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of the corresponding nitrophenylhydrazine (1.89 mmol), 2-methylcyclohexanone (1.89 mmol), and glacial acetic acid (0.05 mol) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is refluxed for 24 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and neutralized with a 1 M NaOH solution.

  • The neutralized mixture is diluted with water (100 mL) and extracted with chloroform (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.

  • The resulting crude product (a red oil for the ortho-isomer and a yellow oil for the para-isomer) is purified by column chromatography on silica gel to yield the final product.

Reactivity in Pyrazolone Synthesis

Hydrazines are also key reagents in the synthesis of pyrazoles and pyrazolones through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. While a direct comparative study of ortho- and para-hydrazinylphenol in this context is not available, the general synthesis of pyrazolones from phenylhydrazine provides a foundational understanding of this reaction.

Experimental Protocol: General Synthesis of Pyrazolone from Phenylhydrazine

This protocol describes a general procedure for the synthesis of pyrazolones from a chalcone and phenylhydrazine[3].

Materials:

  • Substituted Chalcone (e.g., 5.02 g)

  • Phenylhydrazine (e.g., 4.32 g)

  • Glacial Acetic Acid (80 mL)

  • Ethanol for recrystallization

Procedure:

  • A mixture of the chalcone and phenylhydrazine is refluxed in glacial acetic acid for 8 hours.

  • The reaction mixture is then cooled and poured into crushed ice, leading to the precipitation of the solid product.

  • The precipitate is collected by vacuum filtration using a Buchner funnel and washed with cold water to remove any residual acid.

  • The crude product is dried and then recrystallized from ethanol to yield the purified pyrazolone derivative.

Applications in Drug Development and Relevant Signaling Pathways

The indole and pyrazole scaffolds derived from hydrazinylphenols are privileged structures in medicinal chemistry, frequently appearing in molecules targeting key signaling pathways implicated in cancer and metabolic diseases.

Indole Derivatives as Kinase Inhibitors

Many indole derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase signaling is a hallmark of cancer, making them important therapeutic targets. For instance, indole-based compounds have been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Indole Indole-based Inhibitor Indole->PI3K Indole->Akt Indole->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Indole Derivatives as PPARγ Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the regulation of glucose and lipid metabolism. PPARγ is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. Indole-based structures have been developed as PPARγ agonists, demonstrating their potential in the treatment of type 2 diabetes.

PPARg_Signaling Indole_Agonist Indole-based PPARγ Agonist PPARg PPARγ Indole_Agonist->PPARg binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Gene_Expression Target Gene Expression (Glucose & Lipid Metabolism) PPRE->Gene_Expression regulates

Caption: Mechanism of action for indole-based PPARγ agonists in regulating gene expression.

Conclusion

The choice between ortho- and para-hydrazinylphenol as a synthetic precursor depends on the desired final product and the specific reaction conditions. While the electronic effects of a substituent at the ortho and para positions can be similar, as suggested by the comparable yields in the Fischer indole synthesis of nitro-analogs, steric factors associated with the ortho-position can become a significant consideration, particularly with larger reacting partners.

For drug development professionals, the resulting hydroxyphenyl-substituted indoles and pyrazoles offer a rich scaffold for the design of novel therapeutics. Their demonstrated ability to interact with key biological targets such as protein kinases and nuclear receptors underscores the importance of these synthons in medicinal chemistry. Further investigation into the direct comparison of ortho- and para-hydrazinylphenol under various reaction conditions would provide a more complete picture of their relative merits and allow for a more rational selection in the synthesis of novel bioactive compounds.

References

biological activity of 2-Hydrazinylphenol compared to other hydrazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of 2-Hydrazinylphenol and Other Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of hydrazine derivatives, with a special focus on the anticipated potential of this compound. While specific quantitative experimental data for this compound is limited in publicly available literature, this document compiles data from a range of other hydrazine derivatives to offer a benchmark for performance across several key biological activities. The information is intended to guide research and development efforts in the field of medicinal chemistry.

Hydrazine derivatives are a versatile class of compounds known for a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1] Their biological action is often attributed to the presence of the azomethine group (-NHN=CH-), which is a key structural motif for new drug development.[1][2]

The antioxidant potential of hydrazine derivatives, particularly phenolic hydrazones, is a significant area of research. These compounds can act as free radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to neutralize reactive oxygen species (ROS).

Table 1: Comparative of Hydrazine Derivatives (DPPH Assay)

Compound/Derivative ClassIC₅₀ Value (µM)Reference
2,4,6-Trichlorophenylhydrazine Schiff Bases4.05 - 369.30[3]
Phenolic Hydrazones (from 2,3,4-trihydroxybenzohydrazide)2.5 - 9.8[3]
2-Hydroxy Benzyl Hydrazide Derivatives81.28 - 309.03 (µg/mL)[4]
Indolyl-hydrazinyl-thiazole Derivatives5.38 - 9.13 (µg/mL)[5]
Ascorbic Acid (Standard)~30 (µg/mL)[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This method is widely used to evaluate the free radical scavenging ability of antioxidant compounds.[6]

  • Reagent Preparation : A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation : The test compounds (e.g., hydrazine derivatives) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction : A specific volume of the DPPH stock solution is added to each concentration of the test compound. A control sample containing only the solvent and DPPH solution is also prepared.

  • Incubation : The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.[6]

Visualization: Antioxidant Mechanism

Antioxidant_Mechanism Mechanism of Radical Scavenging by Phenolic Hydrazines PhenolicHydrazine Phenolic Hydrazine (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) PhenolicHydrazine->Phenoxyl_Radical H• donation DPPH_H DPPH-H (Neutralized) DPPH_Radical DPPH• (Free Radical) DPPH_Radical->DPPH_H H• acceptance Resonance Resonance Stabilization Phenoxyl_Radical->Resonance stabilized Apoptosis_Pathway Simplified Apoptosis Induction Pathway Hydrazine_Derivative Hydrazine Derivative Mitochondria Mitochondria Hydrazine_Derivative->Mitochondria induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes MIC_Workflow Broth Microdilution Workflow for MIC Determination Start Start Prepare_Compound Prepare Serial Dilutions of Hydrazine Derivative Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_Results Read for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC MAO_Inhibition Effect of MAO Inhibition on Neurotransmitters Neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) MAO_Enzyme Monoamine Oxidase (MAO) Neurotransmitters->MAO_Enzyme degradation Increased_Levels Increased Neurotransmitter Levels in Synapse Neurotransmitters->Increased_Levels Inactive_Metabolites Inactive Metabolites MAO_Enzyme->Inactive_Metabolites Hydrazine_Inhibitor Hydrazine-based MAO Inhibitor Hydrazine_Inhibitor->MAO_Enzyme inhibits

References

Mechanistic Insights into the Reactions of 2-Hydrazinylphenol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a deeper understanding of the reaction mechanisms of 2-Hydrazinylphenol and its derivatives is crucial for the rational design of novel therapeutics and chemical probes. This guide provides a comparative analysis of the reactivity of this compound and its analogs, with a focus on the well-established Fischer indole synthesis. Experimental data, detailed protocols, and mechanistic visualizations are presented to facilitate a comprehensive understanding.

Introduction to the Reactivity of this compound

This compound is a versatile bifunctional molecule containing both a nucleophilic hydrazine moiety and a phenolic hydroxyl group. The hydrazine group readily participates in condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in various synthetic transformations. The phenolic hydroxyl group can modulate the reactivity of the aromatic ring and the hydrazine moiety through electronic effects and can also participate in reactions itself. The interplay of these two functional groups governs the diverse reactivity of this compound and its analogs.

The Fischer Indole Synthesis: A Mechanistic Playground

A cornerstone reaction of arylhydrazines, including this compound, is the Fischer indole synthesis. This acid-catalyzed reaction converts a phenylhydrazine and a ketone or aldehyde into an indole. The generally accepted mechanism, proposed by Robinson, involves several key steps:

  • Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[1][2][3]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[1][2][3]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate.[1]

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.[1][2][3]

The electronic nature of substituents on the phenylhydrazine ring can significantly influence the rate and outcome of the Fischer indole synthesis.

Comparative Analysis of Substituted Hydrazinophenols in the Fischer Indole Synthesis

While direct quantitative kinetic data for a series of this compound analogs in the Fischer indole synthesis is scarce in the literature, qualitative comparisons based on the electronic effects of substituents can be made.

Electron-donating groups (EDGs) , such as hydroxyl (-OH) and methoxy (-OCH₃), on the phenyl ring are expected to increase the electron density of the aromatic ring. This enhances the nucleophilicity of the enamine intermediate, thereby facilitating the[3][3]-sigmatropic rearrangement and accelerating the overall reaction rate. For instance, the hydroxyl group in this compound is an activating group.

Electron-withdrawing groups (EWGs) , on the other hand, decrease the electron density of the aromatic ring, making the enamine less nucleophilic and thus slowing down the sigmatropic rearrangement. This leads to slower overall reaction rates and may require harsher reaction conditions.[1]

A study on the Fischer indole synthesis with methyl- (electron-donating) and nitro- (electron-withdrawing) substituted phenylhydrazines demonstrated this trend. The reactions with tolylhydrazines proceeded under milder conditions and gave higher yields compared to those with nitrophenylhydrazines, which required higher temperatures and longer reaction times.[1]

Below is a table summarizing the expected relative reactivity of this compound and its analogs based on these electronic effects.

CompoundSubstituent on Phenol RingElectronic EffectExpected Relative Rate of Fischer Indole Synthesis
This compound -OH (at C2)Electron-donatingFast
4-Methoxy-2-hydrazinylphenol -OCH₃ (at C4)Electron-donatingFaster
4-Nitro-2-hydrazinylphenol -NO₂ (at C4)Electron-withdrawingSlower
4-Chloro-2-hydrazinylphenol -Cl (at C4)Electron-withdrawing (inductive), Electron-donating (resonance)Slower than this compound

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of a hydrazone intermediate and its subsequent cyclization via the Fischer indole synthesis.

Synthesis of a Phenylhydrazone Intermediate

This protocol describes the general synthesis of a phenylhydrazone from a phenylhydrazine and a ketone.

Materials:

  • Phenylhydrazine hydrochloride

  • Ketone (e.g., 2-butanone)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve phenylhydrazine hydrochloride in ethanol.

  • Add an equimolar amount of the ketone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the hydrazone product often precipitates from the solution. The precipitate can be collected by filtration, washed with cold ethanol, and dried.

Fischer Indole Synthesis of 2,3-dimethyl-7-hydroxyindole

This protocol is an example of the cyclization of a hydrazone to form a substituted indole.

Materials:

  • This compound

  • 2-Butanone

  • Polyphosphoric acid (PPA)

Procedure:

  • Prepare the hydrazone of this compound and 2-butanone following the general procedure described above.

  • Add the purified hydrazone to polyphosphoric acid.

  • Heat the mixture with stirring. The reaction temperature and time will depend on the specific substrate and should be optimized.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture into ice water to quench the reaction.

  • Neutralize the aqueous solution with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms

Understanding the flow of electrons and the transformation of intermediates is key to grasping reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Ketone Ketone Ketone->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Di-imine Di-imine Enamine->Di-imine [3,3]-Rearrangement Indole Indole Di-imine->Indole Cyclization & -NH3

Fischer Indole Synthesis Mechanism

This workflow illustrates the key stages of the Fischer indole synthesis, starting from this compound and a ketone to the final indole product.

Experimental_Workflow Start Synthesize Hydrazone Synthesize Hydrazone Start->Synthesize Hydrazone Purify Hydrazone Purify Hydrazone Synthesize Hydrazone->Purify Hydrazone Fischer Indole Cyclization Fischer Indole Cyclization Purify Hydrazone->Fischer Indole Cyclization Work-up & Extraction Work-up & Extraction Fischer Indole Cyclization->Work-up & Extraction Purify Indole Purify Indole Work-up & Extraction->Purify Indole Characterize Product Characterize Product Purify Indole->Characterize Product End Characterize Product->End

General Experimental Workflow

This diagram outlines the typical experimental steps involved in the synthesis and purification of indoles from hydrazinylphenols.

Conclusion

The reactivity of this compound and its analogs is a rich area of study with significant implications for organic synthesis and drug discovery. The Fischer indole synthesis serves as a prime example of how the electronic properties of substituents on the phenylhydrazine ring can be rationally used to control reaction outcomes. While this guide provides a foundational understanding, further quantitative kinetic studies are needed to build a more precise and predictive model of reactivity for this important class of compounds. Such studies will undoubtedly pave the way for the development of novel and efficient synthetic methodologies and the discovery of new bioactive molecules.

References

A Spectroscopic Comparison of 2-Hydrazinylphenol and Its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydrazinylphenol and its primary reaction intermediates: a representative hydrazone and the corresponding ortho-quinone imine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by offering a baseline for the characterization of these and similar molecular structures.

Introduction

This compound is a versatile aromatic compound containing both a nucleophilic hydrazine moiety and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The reactivity of this compound is primarily centered around two key transformations: condensation reactions with carbonyl compounds to form hydrazones, and oxidation to form highly reactive quinone imines. Understanding the spectroscopic signatures of the parent molecule and these key intermediates is crucial for reaction monitoring, product characterization, and mechanistic studies.

This guide presents a comparative analysis of this compound, its hydrazone derivative formed with formaldehyde, and the ortho-quinone imine intermediate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Reaction Pathways of this compound

The primary reactions of this compound investigated in this guide are its condensation with a carbonyl compound (formaldehyde) to yield a hydrazone, and its oxidation to an ortho-quinone imine. These pathways are fundamental to the synthetic utility of this compound.

Reaction_Pathways Key Reaction Pathways of this compound This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate + H2C=O (Condensation) o-Quinone Imine Intermediate o-Quinone Imine Intermediate This compound->o-Quinone Imine Intermediate [O] Formaldehyde Formaldehyde Formaldehyde->Hydrazone Intermediate Oxidation Oxidation

Figure 1. Reaction of this compound to form key intermediates.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction intermediates. It is important to note that the data for the intermediates are based on closely related structures and theoretical predictions due to the limited availability of direct experimental spectra for these specific, simple derivatives.

Table 1: 1H and 13C NMR Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound Aromatic protons: ~6.7-7.2 (m); Phenolic OH: ~9-10 (s, broad); NH-NH2: ~4-5 (s, broad)[1]Aromatic carbons: ~115-150; C-OH: ~150-155; C-NHNH2: ~140-145
Hydrazone Intermediate Aromatic protons: ~6.8-7.3 (m); Phenolic OH: ~9-10 (s, broad); N=CH2: ~7.5-8.0 (s); NH: ~10-11 (s, broad)Aromatic carbons: ~115-155; C-OH: ~150-155; C-N= : ~140-145; C=N: ~135-145
o-Quinone Imine Olefinic protons: ~6.0-7.5 (m); NH: ~7-8 (s, broad)C=O: ~180-185; C=N: ~165-175; Olefinic carbons: ~120-140

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundFTIR (cm-1)Mass Spectrometry (m/z)UV-Vis (λmax, nm)
This compound ~3300-3400 (O-H, N-H stretch); ~3000-3100 (Ar C-H stretch); ~1500-1600 (C=C stretch)[1][M+H]+: 125.06~270-280
Hydrazone Intermediate ~3300-3400 (O-H, N-H stretch); ~1620-1650 (C=N stretch); ~1500-1600 (C=C stretch)[M+H]+: 137.07~280-320
o-Quinone Imine ~3300-3400 (N-H stretch); ~1650-1680 (C=O stretch); ~1600-1630 (C=N stretch)[M]+•: 123.04~350-450 and ~500-600

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons.

13C NMR Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • Process the data similarly to the 1H NMR spectrum.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Add TMS Add TMS Transfer to NMR Tube->Add TMS Tune and Shim Tune and Shim Add TMS->Tune and Shim Acquire Spectrum Acquire Spectrum Tune and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integration Integration Phase and Baseline Correction->Integration Structural Elucidation Structural Elucidation Integration->Structural Elucidation

References

Evaluating Catalyst Efficiency for 2-Hydrazinylphenol in Fischer Indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficient chemical synthesis. This guide provides a comparative evaluation of various catalysts for reactions involving 2-Hydrazinylphenol, focusing on the well-established Fischer indole synthesis as a representative transformation. The data presented is a synthesis of established knowledge on this reaction, offering a framework for catalyst selection and experimental design.

The Fischer indole synthesis is a robust method for the preparation of indoles from a phenylhydrazine derivative and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The choice of catalyst significantly impacts the reaction's efficiency, yield, and substrate scope. This guide compares common Brønsted and Lewis acid catalysts frequently employed for this transformation.

Comparative Analysis of Catalysts

The following table summarizes the performance of various acid catalysts in the Fischer indole synthesis, drawing on general findings from the literature for reactions with substituted phenylhydrazines. While direct comparative data for this compound is limited, this table serves as a valuable starting point for catalyst screening.

CatalystCatalyst TypeTypical LoadingReaction ConditionsReported Yields (General)Key AdvantagesLimitations
Zinc Chloride (ZnCl₂) Lewis AcidStoichiometricHigh temperature (150-200 °C), often neat or in a high-boiling solventGood to ExcellentOne of the earliest and most effective catalysts for this reaction.[3]Requires stoichiometric amounts, harsh reaction conditions.
Polyphosphoric Acid (PPA) Brønsted AcidSolvent/CatalystHigh temperature (100-180 °C)Good to ExcellentActs as both catalyst and solvent, good for a wide range of substrates.[1][2]Viscous and difficult to handle, product isolation can be challenging.
p-Toluenesulfonic Acid (p-TSA) Brønsted AcidCatalytic (5-20 mol%)Reflux in solvents like toluene or ethanolModerate to GoodEasy to handle solid, milder conditions compared to PPA and ZnCl₂.[1][2]May not be effective for all substrates, can lead to side reactions.
Sulfuric Acid (H₂SO₄) Brønsted AcidCatalyticVaries, often in a protic solvent like ethanolModerate to GoodInexpensive and readily available.[1][2]Strong acid, can cause charring and degradation of sensitive substrates.
Boric Acid (H₃BO₃) Lewis AcidCatalyticModerate temperatures in solvents like ethanolModerateMild and environmentally benign catalyst.Generally lower activity and yields compared to stronger acids.
Solid Acid Catalysts (e.g., Montmorillonite K10) Solid AcidCatalyticVaries, often in organic solventsGoodReusable, easy to separate from the reaction mixture, environmentally friendly.[3]May have lower activity than homogeneous catalysts, potential for pore diffusion limitations.
Chiral Phosphoric Acids Brønsted AcidCatalyticMild conditionsGood to ExcellentEnables enantioselective synthesis of indole derivatives.[4]Catalyst can be expensive, primarily for asymmetric synthesis.

Experimental Protocols

Below is a general experimental protocol for the Fischer indole synthesis using this compound and a generic ketone (e.g., cyclohexanone). This protocol should be optimized for specific substrates and catalysts.

Materials:

  • This compound

  • Cyclohexanone

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • Solvent (e.g., Toluene)

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.

  • Add the catalyst, for instance, p-toluenesulfonic acid (0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole derivative.

Visualizing the Process

Diagrams of the signaling pathway and experimental workflow can aid in understanding the reaction and experimental setup.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization (Acid-catalyzed) Di-imine Di-imine Ene-hydrazine->Di-imine [3,3]-Sigmatropic Rearrangement Indole_Derivative Indole Derivative Di-imine->Indole_Derivative Cyclization & Aromatization (-NH3)

Figure 1: General reaction pathway of the Fischer indole synthesis.

Experimental_Workflow A 1. Mix this compound and Carbonyl Compound B 2. Add Catalyst A->B C 3. Heat to Reflux B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quenching, Extraction) D->E Upon Completion F 6. Purification (Chromatography) E->F G Product Isolation F->G

References

A Comparative Analysis of 2-Hydrazinylphenol and 2-Hydrazinobenzoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Versatile Hydrazine Derivatives.

This guide provides a detailed comparative study of 2-Hydrazinylphenol and 2-hydrazinobenzoic acid, two aromatic hydrazine compounds with significant applications in chemical synthesis and biomedical research. While both molecules share a common hydrazinyl functional group, the presence of a hydroxyl group in this compound versus a carboxylic acid group in 2-hydrazinobenzoic acid imparts distinct chemical properties and functionalities. This comparison summarizes their chemical characteristics, synthesis protocols, and potential applications, supported by available data.

Chemical and Physical Properties

A fundamental comparison of the physicochemical properties of this compound and 2-hydrazinobenzoic acid is presented below. The data pertains to the free base forms of the compounds unless otherwise specified.

PropertyThis compound2-hydrazinobenzoic acid
IUPAC Name This compound2-hydrazinylbenzoic acid
Synonyms o-Hydrazinophenolo-Carboxyphenylhydrazine, N-Aminoanthranilic acid
Molecular Formula C₆H₈N₂OC₇H₈N₂O₂
Molecular Weight 124.14 g/mol [1]152.15 g/mol [2]
CAS Number 23197-23-1 (free base)[1]5326-27-2 (free base)[2]
Appearance White to off-white crystalline powderLight cream powder
Key Functional Group Phenolic hydroxyl (-OH)Carboxylic acid (-COOH)
Reactivity The -OH group facilitates electrophilic substitution.[3]The -COOH group promotes condensation reactions.[3]
Aqueous Stability Less stable in aqueous mediaCarboxyl group enhances stability in aqueous media.[3]

Synthesis and Preparation

Detailed experimental protocols for the synthesis of both compounds are crucial for their practical application. Below are established methods for their preparation.

Experimental Protocol: Synthesis of this compound

A method for synthesizing this compound (as a tosyl salt) starts from 2-aminophenol, as described in patent literature.[4]

Workflow for this compound Synthesis

A 2-Aminophenol in Methanol B Bubble HCl gas (pH 2-5) Stir for 15+ hours A->B C 2-Aminophenol HCl Salt (Precipitate) B->C D Dissolve in Ethanol Add Isopentyl Nitrite C->D E Nitramide Intermediate D->E F Add p-Toluenesulfonic acid and Tin(II) Chloride (SnCl₂) E->F G This compound Tosyl Salt F->G

Caption: Synthesis of this compound Tosyl Salt from 2-Aminophenol.

  • Step 1: Formation of 2-Aminophenol Hydrochloride: Dissolve 2-aminophenol in methanol. Bubble hydrogen chloride gas through the solution while stirring, maintaining a pH between 2 and 5 for over 15 hours. The resulting precipitate, 2-aminophenol hydrochloride, is filtered and dried.[4]

  • Step 2: Formation of Nitramide Intermediate: The 2-aminophenol hydrochloride salt is dissolved in ethanol, and isopentyl nitrite is added to form a nitramide intermediate.[4]

  • Step 3: Reduction to this compound Tosyl Salt: To the solution containing the intermediate, p-toluenesulfonic acid and tin(II) chloride are added to yield the final product, this compound as its tosyl salt.[4]

Experimental Protocol: Synthesis of 2-hydrazinobenzoic acid

The most common laboratory and industrial-scale synthesis of 2-hydrazinobenzoic acid involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid).[2]

Workflow for 2-hydrazinobenzoic acid Synthesis

cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 2-Aminobenzoic Acid in HCl (aq) B Cool to 0-5 °C A->B C Add Sodium Nitrite (NaNO₂) solution B->C D Diazonium Salt Solution C->D F Add Diazonium Salt Solution D->F E Sodium Sulfite (Na₂SO₃) in NaOH (aq) E->F G Intermediate Reduzate F->G H Acidification with HCl G->H I 2-hydrazinobenzoic acid Hydrochloride H->I

Caption: Synthesis of 2-hydrazinobenzoic acid from 2-Aminobenzoic Acid.

  • Step 1: Diazotization of 2-Aminobenzoic Acid: 2-Aminobenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added slowly to form the corresponding diazonium salt.[2]

  • Step 2: Reduction of the Diazonium Salt: The freshly prepared diazonium salt solution is added to a solution of a reducing agent, such as sodium sulfite dissolved in aqueous sodium hydroxide.[2]

  • Step 3: Isolation: The resulting mixture is then acidified with hydrochloric acid to precipitate 2-hydrazinobenzoic acid hydrochloride, which can be filtered, washed, and dried. The free acid can be obtained by treating the hydrochloride salt with a base like sodium acetate.[2]

Performance and Applications

This compound: Antioxidant and Anti-inflammatory Potential

The phenolic hydroxyl group in this compound makes it a candidate for applications where antioxidant activity is desired. Phenolic compounds are known to act as free radical scavengers, which can help in reducing oxidative stress.[3] There is also suggestion that it may inhibit pro-inflammatory enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[3] Its primary use remains as a versatile reagent in organic synthesis for creating hydrazones and other nitrogen-containing heterocycles.[3]

2-hydrazinobenzoic acid: Building Block for Anticancer Agents

2-hydrazinobenzoic acid is a key precursor in the synthesis of various heterocyclic scaffolds, particularly quinazoline and triazoloquinazoline derivatives.[2] Research has shown that derivatives of hydrazinobenzoic acid exhibit potent in vitro cytotoxic effects against several human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), through the induction of apoptosis.[2]

Quantitative Performance Data (Note on Data Availability)

No specific IC₅₀ values for the antioxidant or cytotoxic activity of the parent This compound molecule were found in the reviewed literature.

For 2-hydrazinobenzoic acid , quantitative data is primarily available for its derivatives. It is crucial to note that these values reflect the activity of the modified compounds and may not be representative of the parent molecule.

Compound TypeAssay TypeCell Line / TargetResult (IC₅₀ or Activity)
Derivatives of 4-hydrazinobenzoic acid DPPH Radical Scavenging-Potent activity, with some derivatives showing efficacy comparable to the standard antioxidant Butylated hydroxylanisole (BHA).[2][5]
Derivatives of 4-hydrazinobenzoic acid Cytotoxicity (MTT Assay)HCT-116, MCF-7IC₅₀ values ranging from 21.3 ± 4.1 to 28.3 ± 5.1 µM.[6]
Triazoloquinazoline derivatives DPPH Radical Scavenging-High radical depletion (85-91%) compared to Butylated hydroxytoluene (BHT) (93%).[5]

Mechanisms of Action

The biological activities of these compounds are rooted in their chemical structures.

Antioxidant Mechanism of Phenolic Hydrazines

Phenolic compounds like this compound can exert antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from the hydroxyl group to neutralize free radicals. This process is a common mechanism for phenolic antioxidants.[7][8]

General Antioxidant Mechanism of Phenolic Compounds

ArOH Ar-OH ArO Ar-O• ArOH->ArO H• donation Radical R• RH RH Radical->RH H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Cytotoxicity and Apoptosis Induction

The toxicity of hydrazine derivatives can be complex, sometimes involving the formation of reactive alkyl radicals or the induction of a functional pyridoxine (Vitamin B6) deficiency.[6][9][10] For the derivatives of 2-hydrazinobenzoic acid, a key mechanism of anticancer activity is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic (or mitochondrial) pathway.

Simplified Intrinsic Apoptosis Pathway

cluster_0 Drug Drug Molecule (e.g., Hydrazinobenzoic acid derivative) Mito Mitochondrion Drug->Mito induces BaxBak Activation of Bax/Bak Mito->BaxBak CytC Cytochrome c release BaxBak->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Characterization of Impurities in 2-Hydrazinylphenol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Hydrazinylphenol, a key intermediate in the pharmaceutical and chemical industries, can be achieved through various routes. The purity of the final product is paramount, as impurities can significantly impact the safety and efficacy of downstream products. This guide provides a comparative analysis of the two primary synthetic routes to this compound, with a focus on the characterization of potential impurities. While direct comparative quantitative data is scarce in publicly available literature, this guide extrapolates likely impurity profiles based on established chemical principles and analytical methodologies.

Comparison of Synthetic Routes and Potential Impurities

The two most common methods for synthesizing this compound are the diazotization of 2-aminophenol followed by reduction, and the direct nucleophilic substitution of phenol with hydrazine. Each route presents a unique impurity profile.

Synthetic RouteDescriptionPotential Impurities
Route 1: Diazotization of 2-Aminophenol and Subsequent Reduction This classic route involves the conversion of the amino group of 2-aminophenol into a diazonium salt, which is then reduced to the corresponding hydrazine.- Unreacted 2-Aminophenol: Incomplete diazotization or reduction can lead to the presence of the starting material. - Phenol: Formed from the decomposition of the diazonium salt, especially at elevated temperatures. - Coupling Products: The diazonium salt can couple with activated aromatic rings (like phenol or 2-aminophenol) to form azo compounds. - Over-reduction Products: The hydrazine group could potentially be further reduced, although this is less common under controlled conditions. - Inorganic Salts: Remnants from the diazotization (e.g., sodium nitrite, hydrochloric acid) and reduction steps (e.g., tin salts if SnCl₂ is used).
Route 2: Direct Hydrazination of Phenol This method involves the direct reaction of phenol with a hydrazine source, typically hydrazine hydrate, often under pressure and at elevated temperatures.- Unreacted Phenol: Incomplete reaction will leave residual starting material. - Di-substituted Products: Reaction of a second phenol molecule with the product, leading to diphenoxyhydrazines. - Oxidation Products: this compound is susceptible to oxidation, which can lead to the formation of colored impurities like quinones. - Polymerization Products: Under harsh reaction conditions, polymerization of phenol or the product can occur.

Experimental Protocols for Impurity Characterization

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound synthesis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of non-volatile impurities, including the starting materials and many of the potential side-products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution is often preferred to separate compounds with a range of polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the main component and the expected impurities have significant absorbance (e.g., 275 nm).

  • Sample Preparation: The reaction mixture or isolated solid is dissolved in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Impurity levels can be quantified using an external standard method, where the peak area of the impurity is compared to a calibration curve generated from a certified reference standard of that impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.

  • Injection: A split or splitless injection can be used depending on the expected concentration of impurities.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is operated in full scan mode for identification of unknown impurities by comparing their mass spectra to a library (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity.

  • Sample Preparation: The sample may require derivatization to increase the volatility of polar compounds like phenols and hydrazines. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. The derivatized sample is then dissolved in a volatile organic solvent for injection.

Visualizing the Synthesis and Analysis Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Synthesis_Pathway_Diazotization cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products & Impurities 2-Aminophenol 2-Aminophenol Diazonium_Salt 2-Hydroxybenzenediazonium chloride 2-Aminophenol->Diazonium_Salt Diazotization (0-5 °C) NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazonium_Salt This compound This compound Diazonium_Salt->this compound Reduction (e.g., SnCl2) Phenol Phenol Diazonium_Salt->Phenol Decomposition (side reaction) Azo_Compound Azo Impurity Diazonium_Salt->Azo_Compound Coupling (side reaction)

Caption: Synthesis of this compound via Diazotization.

Synthesis_Pathway_Hydrazination cluster_reactants Reactants cluster_products Products & Impurities Phenol Phenol This compound This compound Phenol->this compound Nucleophilic Substitution (High T, P) Polymer Polymeric Impurities Phenol->Polymer Polymerization (side reaction) Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->this compound Quinone Quinone Impurity This compound->Quinone Oxidation (side reaction)

Caption: Synthesis of this compound via Direct Hydrazination.

Impurity_Characterization_Workflow Sample This compound (Crude Product) HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis (with derivatization) Sample->GCMS Data_Analysis Data Analysis & Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis Quantification Impurity Quantification Data_Analysis->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for Impurity Characterization.

Conclusion

The choice of synthetic route for this compound has a significant impact on the resulting impurity profile. The diazotization route may lead to impurities derived from the diazonium salt intermediate, while the direct hydrazination of phenol is more prone to oxidation and polymerization byproducts. A thorough understanding of these potential impurities, coupled with robust analytical methods such as HPLC-UV and GC-MS, is critical for ensuring the quality and safety of this compound for its intended applications in research and drug development. The experimental protocols and workflows provided in this guide offer a framework for the systematic characterization of these impurities.

Safety Operating Guide

Proper Disposal of 2-Hydrazinylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-Hydrazinylphenol, a compound requiring careful handling due to its toxicological profile. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical.

Hazard Profile and Safety Precautions

This compound is a hazardous substance with the following classifications:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Carcinogenicity: May cause cancer.[1][2][3][4]

  • Mutagenicity: Suspected of causing genetic defects.[1][2][3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][5]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1][2][3][4]

  • Aquatic Toxicity: Very toxic to aquatic life.[1][3]

Due to these hazards, appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and face protection, must be worn at all times when handling this compound.[1][5] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Quantitative Data Summary

ParameterValueReference
UN Number UN2572[2]
Hazard Class 6.1 (Toxic)[2]
Boiling Point 238 - 241 °C / 460.4 - 465.8 °F[2]
Flash Point 89 °C / 192.2 °F[2]
Vapor Pressure 0.06 hPa @ 20 °C[2]
Specific Gravity 1.090[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Neutralization (General Guidance):

It is strongly recommended that all this compound waste be disposed of through a licensed hazardous waste disposal contractor without attempting on-site neutralization unless a specific, validated, and safe procedure is established and approved by your institution's environmental health and safety (EHS) department.

Disposal Workflow:

Caption: Disposal workflow for this compound.

Contaminated Materials and Container Disposal

  • Contaminated Labware: Disposable materials such as gloves, weighing boats, and paper towels contaminated with this compound must be collected as hazardous waste.[6] These items should be placed in a sealed, labeled bag or container.

  • Empty Containers: Containers that held this compound are also considered hazardous waste and must be disposed of accordingly.[6] They should not be washed or reused. If the container held an acutely toxic "P-listed" chemical, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[7][8]

Spill Management

In the event of a spill, evacuate the area and prevent entry.[1] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9] Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste. Do not allow the spilled material to enter drains or waterways.[2][3][5] Local authorities should be notified of significant spillages that cannot be contained.[2][3]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.